Abiraterone
Description
This compound is a potent, irreversible, and selective inhibitor of 17 αhydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis. This compound was first approved by the FDA and EMA on April, July, and September 2011, respectively. It is used to treat metastatic castration-resistant prostate cancer and hormone-sensitive high-risk metastatic prostate cancer. As this compound has poor oral bioavailability and is susceptible to hydrolysis by esterases, this compound acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption.
This compound is a Cytochrome P450 17A1 Inhibitor. The mechanism of action of this compound is as a Cytochrome P450 17A1 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 2C8 Inhibitor.
This compound is a Cytochrome P450 17A1 Inhibitor. The mechanism of action of this compound is as a Cytochrome P450 17A1 Inhibitor.
This compound is a steroidal antiandrogen used to treat metastatic, castration-resistant prostate cancer. This compound is associated with an appreciable rate of serum enzyme elevation during therapy and with rare but potentially severe instances of acute liver injury with jaundice.
This compound is a steroidal compound with antiandrogen activity. This compound inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex; CYP17A1), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cancer and neoplasm and has 4 investigational indications.
a steroidal inhibitor of cytochrome P450(17alpha)/C17-20 lyase; structure given in first source
See also: this compound Acetate (active moiety of); this compound Decanoate (has salt form).
Structure
3D Structure
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOSMCIZMLWJML-VJLLXTKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879993 | |
| Record name | Abiraterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-19-3 | |
| Record name | Abiraterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abiraterone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abiraterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05812 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Abiraterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2R,5S,10R,11S,15S)-2,15-dimethyl-14-(pyridin-3-yl)tetracyclo[8.7.0.0²,�.0¹¹,¹�] heptadeca-7,13-dien-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABIRATERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G819A456D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Abiraterone's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, administered as its prodrug this compound acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its primary mechanism of action is the potent and selective inhibition of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. By blocking this enzyme, this compound effectively shuts down the production of testosterone and other androgens that fuel prostate cancer growth. This technical guide provides an in-depth exploration of the in vitro models and experimental data that have elucidated the multifaceted mechanism of action of this compound, extending beyond CYP17A1 inhibition to its effects on androgen receptor signaling and direct tumor cell activity.
Core Mechanism: Inhibition of CYP17A1
This compound is a steroidal CYP17A1 inhibitor that blocks both the 17α-hydroxylase and 17,20-lyase activities of the enzyme.[1][2][3][4] This dual inhibition is crucial as it halts the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone synthesis in the testes, adrenal glands, and within the tumor microenvironment itself.[1]
In vitro studies have established that this compound is a slow, tight-binding inhibitor of CYP17A1.[5][6] This involves an initial weak binding followed by a slow isomerization to a high-affinity complex, resulting in prolonged engagement with the enzyme.[5][6]
Quantitative Data on CYP17A1 Inhibition
| Parameter | Value | Cell/System | Reference |
| Ki * | 0.39 nM | High-affinity CYP17A1-abiraterone complex | [5][6] |
Note: Ki represents the inhibition constant of the final high-affinity complex.
Impact on Androgen Receptor (AR) Signaling
Beyond its primary role in androgen deprivation, this compound exhibits direct effects on androgen receptor (AR) signaling in prostate cancer cell lines. In vitro models using cell lines such as LNCaP and VCaP have demonstrated that this compound can inhibit AR output.[7] This effect is partially overcome by the addition of dihydrotestosterone (DHT), indicating that the inhibition of intratumoral androgen synthesis plays a significant role.[7] However, the persistent inhibition of AR output even in the presence of DHT suggests additional anti-androgen effects of this compound on prostate tumor cells.[7] Some studies suggest that this compound can directly inhibit the AR, independent of its action on CYP17A1.[8]
Quantitative Data on AR Output Inhibition
| Cell Line | IC50 for AR Output Inhibition | Conditions | Reference |
| LNCaP | 100-300 nM | - | [7] |
Effects on Cell Viability and Proliferation
In vitro assays have consistently shown that this compound reduces the viability of various prostate cancer cell lines. This effect is observed in both androgen-sensitive (LNCaP) and androgen-insensitive (PC3) models, suggesting mechanisms of action that are not solely dependent on AR signaling.[9]
Quantitative Data on Cell Viability
| Cell Line | Treatment | Effect | Reference |
| LNCaP, PC3, SJSA-1 | This compound | Reduced cell viability | [9] |
The Role of this compound Metabolites
The in vitro and in vivo metabolism of this compound is complex, leading to the formation of several metabolites with their own biological activities. One of the key metabolites is Δ4-abiraterone (D4A), which is formed from this compound by the action of 3β-hydroxysteroid dehydrogenase (3βHSD).[10] D4A has been shown to be a more potent inhibitor of multiple steroidogenic enzymes and also acts as a direct AR antagonist.[6][10]
Further metabolism of D4A can lead to the formation of 5α-reduced and 5β-reduced metabolites.[10] Notably, the 5α-reduced metabolite, 3-keto-5α-abiraterone, can act as an AR agonist and may contribute to treatment resistance by promoting prostate cancer progression.[10]
Experimental Protocols
CYP17A1 Inhibition Assay
Objective: To determine the inhibitory activity of this compound on CYP17A1.
Methodology:
-
System: Human liver microsomes or recombinant human CYP17A1 enzyme.
-
Substrate: Radiolabeled pregnenolone or progesterone.
-
Incubation: The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the substrate and NADPH.
-
Analysis: The reaction products (e.g., 17α-hydroxyprogesterone, androstenedione) are separated by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Quantification: The amount of product formed is quantified using a radiodetector.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Androgen Receptor (AR) Reporter Assay
Objective: To measure the effect of this compound on AR transcriptional activity.
Methodology:
-
Cell Line: Prostate cancer cells (e.g., LNCaP, VCaP) are transiently or stably transfected with a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: Cells are treated with varying concentrations of this compound in the presence or absence of an AR agonist (e.g., DHT).
-
Lysis and Assay: After a defined incubation period, cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
-
Data Analysis: The results are expressed as a percentage of the control (agonist-treated cells), and IC50 values are determined.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the viability and proliferation of prostate cancer cells.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates.
-
Treatment: After allowing the cells to attach, they are treated with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours).[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and dose-response curves are generated to determine the IC50.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression of specific proteins (e.g., AR, PSA, proteins involved in apoptosis).
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound, harvested, and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[9]
-
Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's primary mechanism of action via CYP17A1 inhibition.
Caption: Workflow for assessing this compound's effect on cell viability using an MTT assay.
Caption: Downstream effects of this compound on the androgen receptor signaling pathway.
References
- 1. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Slow-, Tight-Binding Inhibition of CYP17A1 by this compound Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. urosource.uroweb.org [urosource.uroweb.org]
- 9. This compound In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prostatecancertopics.com [prostatecancertopics.com]
An In-depth Technical Guide to the Synthesis of Abiraterone Acetate and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for abiraterone acetate, a critical therapeutic agent in the treatment of castration-resistant prostate cancer. The document details the prevalent manufacturing routes, focusing on the chemistry of key transformations and the formation of process-related impurities. Experimental protocols, quantitative data, and visual diagrams are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound Acetate Synthesis
This compound acetate [(3β)-17-(3-pyridinyl)androsta-5,16-dien-3-yl acetate] is a prodrug that is rapidly converted in vivo to its active metabolite, this compound. This compound is a potent and irreversible inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, which is crucial for androgen biosynthesis. The synthesis of this compound acetate typically commences from readily available steroid precursors, most commonly dehydroepiandrosterone (DHEA) or its 3-acetate derivative. Two primary synthetic strategies have emerged as commercially viable: the "triflate pathway" and the "hydrazone/vinyl iodide pathway." This guide will delve into both, with a greater emphasis on the more widely documented hydrazone route.
Synthetic Pathways
The Hydrazone/Vinyl Iodide Pathway
This pathway is a frequently employed method for the large-scale synthesis of this compound acetate. It involves a multi-step process starting from dehydroepiandrosterone-3-acetate.[1] The key transformations include the formation of a hydrazone intermediate, its conversion to a vinyl iodide, a palladium-catalyzed Suzuki coupling to introduce the pyridine moiety, and a final acetylation step.
The synthesis begins with the reaction of dehydroepiandrosterone-3-acetate with hydrazine hydrate to form the corresponding hydrazone.[1] This reaction is a partial Wolff–Kishner reduction.[1]
Experimental Protocol: Hydrazone Formation [1]
-
Materials: Dehydroepiandrosterone-3-acetate (DHEA acetate), hydrazine hydrate, ethyl acetate.
-
Procedure: To a stirred solution of DHEA acetate in ethyl acetate at ambient temperature, add hydrazine hydrate. The reaction mixture is then heated to reflux for approximately 10 hours.
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the hydrazone intermediate.
-
Yield: This step typically affords an isolated yield of around 70-95%.[1][2]
The hydrazone intermediate is then converted to the corresponding vinyl iodide. This transformation is achieved through the Barton vinyl iodide synthesis, which utilizes iodine in the presence of a base, such as tetramethylguanidine (TMG).[1]
Experimental Protocol: Barton Vinyl Iodide Synthesis [1]
-
Materials: Hydrazone intermediate, iodine, tetramethylguanidine (TMG), ethyl acetate.
-
Procedure: A solution of the hydrazone intermediate in ethyl acetate is slowly added to a mixture of iodine and TMG at a controlled temperature of 15–20 °C. The reaction is maintained at this temperature for 2–3 hours.
-
Work-up: Standard aqueous work-up procedures are employed to isolate the vinyl iodide intermediate.
-
Yield: Isolated yields for this step are in the range of 65-80%.[1][2]
The crucial carbon-carbon bond formation to introduce the pyridine ring is accomplished via a Suzuki-Miyaura coupling reaction. The vinyl iodide intermediate is reacted with a pyridine-containing borane derivative, typically diethyl(3-pyridyl)borane, in the presence of a palladium catalyst and a base.[1]
Experimental Protocol: Suzuki Coupling [1]
-
Materials: Vinyl iodide intermediate, diethyl(3-pyridyl)borane (BET), bis(triphenylphosphine)palladium(II) dichloride, sodium carbonate, aqueous isopropyl alcohol (IPA).
-
Procedure: The vinyl iodide intermediate is reacted with diethyl(3-pyridyl)borane in aqueous isopropyl alcohol in the presence of bis(triphenylphosphine)palladium(II) dichloride as the catalyst and sodium carbonate as the base. The reaction is carried out at an elevated temperature.
-
Work-up: The reaction mixture is worked up to isolate the this compound acetate.
-
Yield: This step typically results in an isolated yield of approximately 75-81%.[1][3]
If the synthesis is performed with DHEA as the starting material, a final acetylation step is required to convert the 3β-hydroxyl group of this compound to the acetate ester, yielding this compound acetate.[4]
Experimental Protocol: Acetylation [5]
-
Materials: this compound, dichloromethane, triethylamine, acetic anhydride.
-
Procedure: To a solution of this compound and triethylamine in dichloromethane, cooled to 0-5°C, acetic anhydride is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
Work-up: The reaction mixture is filtered, and the organic layer is washed with water and an aqueous sodium bicarbonate solution. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from 90% ethanol to yield high-purity this compound acetate.[5]
-
Yield: The molar yield for this step is typically high, around 96.7%.[5]
The Triflate Pathway
An alternative synthetic route to this compound acetate involves the formation of a 17-enol triflate intermediate from DHEA-3-acetate.[4][6] This triflate is then subjected to a Suzuki coupling with diethyl(3-pyridyl)borane.[4]
DHEA-3-acetate is reacted with trifluoromethanesulfonic anhydride in the presence of a hindered base, such as 2,6-di-tert-butyl-4-methylpyridine, to form the 17-enol triflate.[6]
The resulting triflate is then coupled with diethyl(3-pyridyl)borane using a palladium catalyst to yield this compound acetate.[4] While this route is shorter, it is often associated with higher costs due to the expensive reagents like triflic anhydride and the hindered base.[4] It can also lead to the formation of by-products that require chromatographic purification.[3][4]
Process-Related Impurities
The multi-step synthesis of this compound acetate can lead to the formation of several process-related impurities. The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
| Impurity Name | Structure | Stage of Formation | Formation Mechanism |
| Deacylated Impurity (this compound) | 3β-hydroxy derivative | Hydrazone Formation / Suzuki Coupling | Hydrolysis of the 3β-acetate group under basic or acidic conditions during work-up.[1][7] |
| 17-Methyl Impurity | Methyl group at C-17 instead of the pyridine ring | Barton Vinyl Iodide Synthesis | Incomplete reaction or side reaction during the iodination of the hydrazone.[1] |
| Hydroxy Impurity (this compound) | 3β-hydroxy derivative | Suzuki Coupling | Hydrolysis of the acetate group under the basic conditions of the Suzuki coupling reaction.[1] |
| Diene Impurity | Additional double bond at C-3,4 | Suzuki Coupling | Elimination of the acetate group under the reaction conditions.[1] |
| Gem-diiodide Impurity | Two iodine atoms at C-17 | Barton Vinyl Iodide Synthesis | An intermediate in the Barton vinyl iodide synthesis that can persist if the reaction is incomplete.[1] |
| Bis-steroidal Impurity | Dimer of the steroid | Suzuki Coupling | Homocoupling of the vinyl iodide intermediate or reaction between the product and the starting material.[4][8] |
| Epoxide Impurities (α and β) | Epoxide at the 5,6-double bond | Final API / Process Development | Oxidation of the 5,6-double bond of this compound acetate, potentially by residual oxidizing agents.[9] |
| Androsta-3,5,16-trien-17-yl triflate | Diene triflate | Triflate Pathway | Elimination of acetic acid from the DHEA-3-acetate starting material during the triflation reaction.[4] |
Quantitative Data Summary
The following table summarizes typical yields and purity data for the key steps in the hydrazone/vinyl iodide pathway for this compound acetate synthesis.
| Synthetic Step | Intermediate/Product | Typical Yield (%) | Typical Purity (%) | Reference(s) |
| Hydrazone Formation | Hydrazone Intermediate | 70 - 96 | 99 | [10] |
| Barton Vinyl Iodide Synthesis | Vinyl Iodide Intermediate | 65 - 84 | 96 | [1][8] |
| Suzuki Coupling | This compound Acetate (crude) | 75 - 82 | - | [1][2] |
| Acetylation | This compound Acetate | 96.7 | >98 | |
| Overall Yield | This compound Acetate | ~43.5 - 51.9 | >99.5 (after recrystallization) | [4][10] |
Visualizing the Synthesis and Impurity Formation
The following diagrams, generated using the DOT language, illustrate the main synthetic pathways and the formation of key impurities.
References
- 1. Efficient Process Development of this compound Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. This compound acetate synthesis - chemicalbook [chemicalbook.com]
- 6. US20170044207A1 - Procedure for the preparation of this compound acetate and intermediates thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of epoxide impurities of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Core Mechanism of CYP17A1 Inhibition by Abiraterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, administered as the prodrug this compound acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Its therapeutic efficacy stems from the potent and selective inhibition of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[2][3] This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's inhibition of CYP17A1, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
The Role of CYP17A1 in Androgen Biosynthesis
CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum of testicular, adrenal, and prostatic tumor tissues.[4][5] It catalyzes two sequential and crucial reactions in the steroidogenesis pathway:
-
17α-hydroxylase activity: The conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives.[4]
-
17,20-lyase activity: The subsequent cleavage of these hydroxylated products to form the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione.[4]
These precursors are then converted to potent androgens like testosterone and dihydrotestosterone (DHT), which are primary drivers of prostate cancer cell proliferation.[4] The 17,20-lyase activity of CYP17A1 is allosterically enhanced by cytochrome b5, a small hemoprotein that promotes the interaction between CYP17A1 and cytochrome P450 reductase (CPR).[5][6][7]
This compound's Dual Inhibitory Mechanism
This compound effectively curtails androgen production by inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[4][8] This dual inhibition leads to a significant reduction in the circulating levels of androgens, thereby depriving prostate cancer cells of the hormonal fuel they require for growth and survival.[2][9]
Nature of Inhibition: A Complex Interaction
The interaction between this compound and CYP17A1 is multifaceted and has been characterized as:
-
Competitive: this compound competes with the natural substrates of CYP17A1 for binding to the active site.
-
Slow-, Tight-Binding, and Irreversible: this compound exhibits a time-dependent inhibition, initially binding weakly to the enzyme before isomerizing to a high-affinity, stable complex.[10][11] This prolonged engagement with the enzyme contributes to its sustained inhibitory effect.[10] X-ray crystallography studies have revealed that the pyridine nitrogen of this compound coordinates with the heme iron within the active site of CYP17A1, contributing to its potent inhibition.[12] Some studies also suggest an irreversible binding nature.
Quantitative Analysis of CYP17A1 Inhibition
The potency of this compound's inhibitory action on CYP17A1 has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe its efficacy.
| Parameter | Enzyme Activity | Value | Reference |
| IC50 | 17α-hydroxylase | 2.5 nM | [4] |
| 17,20-lyase | 15 nM | [4] | |
| Ki * | Final high-affinity complex | 0.39 nM | [10] |
Note: The Ki value represents the inhibition constant of the final high-affinity CYP17A1-abiraterone complex, indicating a very tight binding.
Signaling Pathway and Experimental Workflow
Steroidogenesis Pathway and this compound's Point of Intervention
The following diagram illustrates the steroid biosynthesis pathway, highlighting the central role of CYP17A1 and the inhibitory action of this compound.
Caption: Steroidogenesis pathway illustrating CYP17A1's dual activity and this compound's inhibition.
Experimental Workflow for Determining CYP17A1 Inhibition
The following diagram outlines a typical experimental workflow for assessing the inhibitory potential of a compound like this compound on CYP17A1 activity in vitro.
Caption: Workflow for in vitro CYP17A1 inhibition assay.
Detailed Experimental Protocol: CYP17A1 Enzyme Inhibition Assay
This protocol provides a generalized methodology for determining the IC50 values of an inhibitor against CYP17A1's hydroxylase and lyase activities.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
Materials:
-
Recombinant human CYP17A1, cytochrome P450 reductase (POR), and cytochrome b5.
-
Radiolabeled substrates: [³H]progesterone (for hydroxylase activity) and [³H]17-hydroxypregnenolone (for lyase activity).
-
This compound (test inhibitor).
-
NADPH regenerating system.
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Organic solvent for steroid extraction (e.g., ethyl acetate).
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
Prepare the enzyme master mix containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer. The optimal ratio of these components should be determined empirically, but a 1:2:1 ratio of CYP17A1:POR:cytochrome b5 is a common starting point.[13]
-
-
Assay Setup:
-
In microcentrifuge tubes, add the serially diluted this compound or vehicle control (DMSO).
-
Add the enzyme master mix to each tube.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radiolabeled substrate and the NADPH regenerating system to each tube.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a suitable quenching agent (e.g., a strong acid or base).
-
Extract the steroids from the aqueous mixture using an organic solvent.
-
-
Analysis:
-
Separate the substrate and the product using either TLC or HPLC.
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mechanisms of Resistance to this compound
Despite its effectiveness, resistance to this compound can develop over time. Understanding these mechanisms is crucial for the development of subsequent therapeutic strategies. Key resistance mechanisms include:
-
Upregulation of CYP17A1: Increased expression of the target enzyme can overcome the inhibitory effects of the drug.[9][14]
-
Androgen Receptor (AR) Alterations: This includes AR amplification, overexpression, and the emergence of AR splice variants that can be constitutively active, even in the absence of androgens.[14][15][16]
-
Activation of Alternative Signaling Pathways: Tumor cells may bypass the need for androgen signaling by activating other growth pathways.
Conclusion
This compound's mechanism of action is a well-defined and potent inhibition of the dual enzymatic activities of CYP17A1. Its complex binding nature ensures a sustained reduction in androgen biosynthesis, providing a significant clinical benefit for patients with advanced prostate cancer. A thorough understanding of its inhibitory mechanism, the steroidogenesis pathway, and the methods for its evaluation are essential for the ongoing research and development of novel and more effective therapies targeting androgen signaling in prostate cancer.
References
- 1. This compound acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. This compound acetate - Wikipedia [en.wikipedia.org]
- 5. Role of cytochrome b5 in the modulation of the enzymatic activities of cytochrome P450 17α-hydroxylase/17,20-lyase (P450 17A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome b5: novel roles in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. Resistance to CYP17A1 inhibition with this compound in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Slow-, Tight-Binding Inhibition of CYP17A1 by this compound Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug this compound Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Resistance to this compound in Castration-resistant Prostate Cancer: A Review of the Literature | Anticancer Research [ar.iiarjournals.org]
- 15. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oaepublish.com [oaepublish.com]
Off-Target Effects of Abiraterone in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, a potent and selective inhibitor of the steroidogenic enzyme CYP17A1, is a cornerstone in the treatment of advanced prostate cancer.[1][2] Its primary mechanism of action involves the blockade of androgen biosynthesis, thereby depriving cancer cells of the hormonal fuel required for their growth and proliferation.[1] However, a growing body of evidence reveals that this compound's therapeutic efficacy and its adverse effect profile may be influenced by a range of off-target activities. This technical guide provides an in-depth exploration of these off-target effects in various cancer cell lines, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
On-Target and Off-Target Enzyme Inhibition by this compound and its Metabolites
This compound and its primary active metabolite, Δ4-abiraterone (D4A), exhibit inhibitory activity against a panel of steroidogenic and drug-metabolizing enzymes beyond CYP17A1. The following tables summarize the available quantitative data on these interactions.
Table 1: Inhibitory Activity of this compound against Steroidogenic Enzymes
| Enzyme | Activity Inhibited | IC50 / Ki | Cell Line / System | Reference(s) |
| CYP17A1 (17α-hydroxylase) | Progesterone 17α-hydroxylation | IC50: 2.5 nM | Cell-free assay | [1] |
| CYP17A1 (17,20-lyase) | 17α-hydroxypregnenolone C17,20-lyase | IC50: 15 nM | Cell-free assay | [1] |
| 3β-hydroxysteroid dehydrogenase 1 (3βHSD1) | DHEA to androstenedione conversion | Ki: 2.1 µM (competitive) | Recombinant human enzyme | [1] |
| 3β-hydroxysteroid dehydrogenase 2 (3βHSD2) | DHEA to androstenedione conversion | Ki: 8.8 µM (competitive) | Recombinant human enzyme | [1] |
| CYP21A2 | 21-hydroxylase activity | Significant inhibition at 1 µM | Purified recombinant enzyme | [3] |
Table 2: Inhibitory Activity of this compound against Cytochrome P450 (CYP) Enzymes
| Enzyme | IC50 / Ki | Inhibition Type | Reference(s) |
| CYP2D6 | Strong inhibitor | - | [4] |
| CYP2C9 | IC50: 13.9 µM | - | [5] |
| CYP3A4/5 | Moderate inhibitor | - | [6] |
| CYP1A2 | Strong inhibitor | - | [7] |
| CYP2C19 | Moderate inhibitor | - | [7] |
| CYP2C8 | Weak inhibitor | - | [7] |
Table 3: Comparative Inhibitory Activity of this compound and its Metabolite Δ4-abiraterone (D4A)
| Enzyme | Compound | IC50 / Ki | Potency vs. This compound | Cell Line / System | Reference(s) |
| 3βHSD | D4A | - | ~10-fold more potent | LNCaP and VCaP cells | [8] |
| CYP17A1 | D4A | Potent inhibitor | - | - | [8] |
| SRD5A | D4A | Potent inhibitor | - | - | [8] |
| CYP2C9 | D4A | IC50: 40 µM | Less potent | Recombinant enzyme | [5] |
Direct Androgen Receptor Modulation
Beyond its enzymatic targets, this compound can directly interact with the androgen receptor (AR), including mutant forms that arise during therapy and contribute to resistance.
Table 4: this compound and Metabolite Interaction with the Androgen Receptor
| Compound | AR Type | Activity | EC50 / Ki | Cell Line | Reference(s) |
| This compound | Wild-type AR | Antagonist | EC50: 13.4 µM | - | [8] |
| This compound | T877A mutant AR | Antagonist | EC50: 7.9 µM | - | [8] |
| 3-keto-5α-abiraterone | Wild-type AR | Agonist | - | LNCaP, LAPC4 | [9] |
The progesterone-activated T878A mutant AR has been identified in patients progressing on this compound, suggesting that elevated progesterone levels resulting from CYP17A1 inhibition can paradoxically activate this mutant receptor.[10][11]
Disruption of Mitotic Processes through Polo-Like Kinase 1 (Plk1) Interaction
A significant androgen receptor-independent off-target effect of this compound is its interference with mitotic processes. This compound treatment can lead to defects in mitotic spindle orientation and chromosome condensation.[12][13][14] This disruption sensitizes cancer cells to the effects of Polo-like kinase 1 (Plk1) inhibitors, leading to synergistic cancer cell killing.[12][13][14][15] This synergistic effect is observed across a variety of cancer cell types, not limited to prostate cancer, and is independent of AR signaling.[12][13][14]
Impact on Cellular Metabolism
This compound has been shown to influence key metabolic pathways in cancer cells, including cholesterol biosynthesis and mitochondrial function.
Cholesterol Biosynthesis
As a steroid-based drug, this compound can impact the intricate network of cholesterol metabolism. Some studies suggest a potential link between this compound's efficacy and the cholesterol biosynthesis pathway, with potential synergistic effects when combined with statins.[16]
Mitochondrial Function
Emerging evidence suggests that this compound may affect mitochondrial function. One study demonstrated that a derivative of this compound could target mitochondria and enhance the drug's inhibitory effect on CYP17.[17] Another report indicated that this compound can promote glycolysis (the Warburg effect) in androgen-independent prostate cancer cells through a Smad3-mediated pathway, suggesting a complex interplay with cellular energy metabolism.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound's off-target activities and the general workflows for their investigation.
Caption: this compound's primary on-target and key off-target effects on steroidogenesis and the androgen receptor.
Caption: Synergistic effect of this compound and Plk1 inhibitors on mitotic progression.
Caption: General experimental workflow for determining enzyme inhibition by this compound.
Caption: Workflow for assessing this compound's direct binding to the androgen receptor.
Detailed Experimental Protocols
In Vitro CYP17A1 Inhibition Assay
Objective: To determine the IC50 value of this compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5 (for lyase activity)
-
Radiolabeled substrates (e.g., [14C]-Progesterone for hydroxylase activity, [3H]-17α-hydroxypregnenolone for lyase activity)
-
NADPH
-
This compound
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, POR, and for the lyase assay, cytochrome b5 in the reaction buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled substrate and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ethyl acetate).
-
Extract the steroids from the reaction mixture.
-
Separate the substrate and product(s) using TLC.
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.
Materials:
-
Androgen receptor ligand-binding domain (AR-LBD)
-
Radiolabeled androgen (e.g., [3H]-Mibolerone)
-
This compound
-
Assay buffer
-
Wash buffer
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer, radiolabeled androgen, and varying concentrations of this compound.
-
Add the AR-LBD to initiate the binding reaction. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Transfer the incubation mixture to a filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.[13][14]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.[18][19]
Steroid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify changes in intracellular or secreted steroid hormone levels in cancer cells following this compound treatment.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
Internal standards (deuterated steroids)
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
LC-MS/MS system
Procedure:
-
Culture cancer cells and treat with this compound for the desired time.
-
Collect cell lysates or culture medium.
-
Add internal standards to the samples.
-
Perform liquid-liquid or solid-phase extraction to isolate the steroids.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the steroids using a suitable chromatography column and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each steroid based on the standard curve.[20][21]
Conclusion
The therapeutic actions of this compound extend beyond its primary role as a CYP17A1 inhibitor. Its off-target effects on other steroidogenic enzymes, direct modulation of the androgen receptor, and interference with fundamental cellular processes such as mitosis contribute to its overall clinical profile. A comprehensive understanding of these off-target activities is crucial for optimizing therapeutic strategies, anticipating potential mechanisms of resistance, and identifying novel combination therapies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex pharmacology of this compound and develop next-generation therapies for cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method for quantification of this compound, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The interactions of this compound and its pharmacologically active metabolite D4A with cytochrome P450 2C9 (CYP2C9)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gene polymorphism-related differences in the outcomes of this compound for prostate cancer: a systematic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Treatment in Castration-Resistant Prostate Cancer Selects for Progesterone Responsive Mutant Androgen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound treatment in castration-resistant prostate cancer selects for progesterone responsive mutant androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Plk1 Inhibitors and this compound Synergistically Disrupt Mitosis and Kill Cancer Cells of Disparate Origin Independently of Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicsofoncology.org [clinicsofoncology.org]
- 17. researchgate.net [researchgate.net]
- 18. Clinical Evaluation of this compound in the Treatment of Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deciphering the performance of polo-like kinase 1 in triple-negative breast cancer progression according to the centromere protein U-phosphorylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of a novel LC–MS/MS method for simultaneous determination of this compound and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 21. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Abiraterone and its Metabolites: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of this compound, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Its primary mechanism of action is the potent and irreversible inhibition of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical component in the androgen biosynthesis pathway.[3][4] By blocking CYP17A1, this compound effectively suppresses the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are crucial for the growth and survival of prostate cancer cells.[3][4] However, the biological activity of this compound extends beyond its direct inhibition of androgen synthesis. This compound is metabolized into several active compounds, most notably Δ4-abiraterone (D4A), which exhibits a more complex and potent antitumor profile than the parent drug.[5][6] This guide provides an in-depth technical overview of the biological activities of this compound and its key metabolites, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: Beyond CYP17A1 Inhibition
This compound's therapeutic effects are primarily attributed to its ability to halt androgen production. It selectively and irreversibly inhibits both the 17α-hydroxylase and 17,20-lyase activities of the CYP17A1 enzyme.[1][4] This dual inhibition prevents the conversion of pregnenolone and progesterone into androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione, thereby significantly reducing systemic and intratumoral androgen levels.[3][4]
The biological narrative becomes more intricate with the in vivo conversion of this compound to its metabolites. The initial and most significant metabolic step is the conversion of this compound to Δ4-abiraterone (D4A) by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[5][6] D4A is not merely a byproduct but a potent bioactive molecule with a multi-pronged attack on the androgen signaling axis.[5][6]
Further metabolism of D4A by 5α-reductase leads to the formation of metabolites such as 3-keto-5α-abiraterone.[7] Intriguingly, this particular metabolite has been shown to act as an androgen receptor (AR) agonist, potentially contributing to treatment resistance by promoting prostate cancer progression.[7] This highlights the double-edged sword of this compound metabolism and has led to clinical investigations into co-administering this compound with 5α-reductase inhibitors like dutasteride to shift the metabolic balance towards the more therapeutically favorable D4A.[8]
Quantitative Biological Activity
The potency of this compound and its metabolites has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the inhibitory activity of these compounds against different enzymes, while the equilibrium dissociation constant (Kd) and effective concentration (EC50) are used to characterize their interaction with the androgen receptor.
| Compound | Target | Assay System | IC50 / Kd / EC50 | Reference |
| This compound | CYP17A1 (17α-hydroxylase) | Recombinant human CYP17A1 | 2.5 nM | [9] |
| CYP17A1 (17,20-lyase) | Recombinant human CYP17A1 | 15 nM | [9] | |
| 3βHSD | CRPC cell lines | < 1 µM | [3] | |
| Androgen Receptor (mutant T877A) | LNCaP cells | Lower affinity than D4A and 5α-Abi | [7] | |
| Androgen Receptor (wild-type) | LAPC4 cells | Lower affinity than D4A and 5α-Abi | [7] | |
| Δ4-Abiraterone (D4A) | CYP17A1 | 293 cells expressing CYP17A1 | Similar potency to this compound | [10] |
| 3βHSD | LNCaP and VCaP cells | ~10-fold more potent than this compound | [10] | |
| SRD5A | - | Inhibits SRD5A | [10] | |
| Androgen Receptor (mutant & wild-type) | LNCaP and LAPC4 cells | Competitive antagonist, comparable to enzalutamide | [5] | |
| 3-keto-5α-Abiraterone | Androgen Receptor (mutant T877A) | LNCaP cells | Agonist activity | [7] |
| Androgen Receptor (wild-type) | LAPC4 cells | Agonist activity | [7] |
Signaling and Metabolic Pathways
The interplay between this compound metabolism and the androgen signaling pathway is complex. The following diagrams, generated using the DOT language, illustrate these critical pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound inhibits 3β-hydroxysteroid dehydrogenase: a rationale for increasing drug exposure in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Δ4-Abiraterone - Wikipedia [en.wikipedia.org]
- 7. prostatecancertopics.com [prostatecancertopics.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Discovery and development of novel Abiraterone analogs
An In-depth Technical Guide to the Discovery and Development of Novel Abiraterone Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by androgen receptor (AR) signaling.[1] Standard treatment involves androgen deprivation therapy (ADT) to reduce testicular androgen production.[2] However, many patients progress to metastatic castration-resistant prostate cancer (mCRPC), a state where the disease progresses despite low testosterone levels.[2] Research has revealed that mCRPC is not truly hormone-refractory but remains dependent on AR signaling, fueled by intratumoral and adrenal androgen synthesis.[1][3]
A key enzyme in this process is Cytochrome P450 17A1 (CYP17A1), which is essential for the biosynthesis of androgens from cholesterol precursors.[3][4] CYP17A1 catalyzes two critical reactions: 17α-hydroxylase and 17,20-lyase activities.[5][6] This understanding led to the rational design of this compound, a potent and irreversible inhibitor of CYP17A1, which has revolutionized the treatment of advanced prostate cancer.[2][7] this compound acetate, the prodrug of this compound, effectively decreases circulating levels of androgens like testosterone and dihydrotestosterone (DHT).[4][5]
Despite its success, this compound is associated with side effects stemming from its potent inhibition of the 17α-hydroxylase function, which can lead to mineralocorticoid excess.[8] Furthermore, resistance mechanisms can emerge. This has spurred the development of novel this compound analogs with goals of improved potency, enhanced selectivity for the 17,20-lyase activity, better side-effect profiles, and efficacy against resistant tumors. This guide details the core signaling pathways, discovery workflows, and key experimental protocols central to the development of these next-generation inhibitors.
Target Signaling Pathway: Androgen Biosynthesis
The development of this compound and its analogs is rooted in targeting the androgen biosynthesis pathway. CYP17A1 is a critical control point in this pathway. By inhibiting both its 17α-hydroxylase and 17,20-lyase functions, this compound blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[4][5] Understanding this pathway is fundamental to designing new inhibitors.
References
- 1. Prostate cancer androgen biosynthesis relies solely on CYP17A1 downstream metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. This compound: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 5. This compound acetate - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. This compound and other novel androgen-directed strategies for the treatment of prostate cancer: a new era of hormonal therapies is born - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Abiraterone Binding to CYP17A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the human steroidogenesis pathway, responsible for catalyzing both 17α-hydroxylase and 17,20-lyase reactions essential for the production of androgens. In castration-resistant prostate cancer (CRPC), the continued production of androgens in the adrenal glands and within the tumor microenvironment drives disease progression. Abiraterone, administered as the prodrug this compound Acetate, is a potent, selective, and irreversible inhibitor of CYP17A1.[1] This document provides an in-depth technical overview of the structural and kinetic basis for this compound's interaction with CYP17A1, consolidating crystallographic data, binding kinetics, and the experimental methodologies used for their determination.
Mechanism of Action: Inhibition of Androgen Biosynthesis
CYP17A1 is a key chokepoint in the synthesis of androgens such as dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[2][3] this compound effectively blocks the dual enzymatic functions of CYP17A1, leading to a significant reduction in systemic androgen levels that fuel prostate cancer cell growth.[1][2] The drug is converted in vivo to its active form, this compound, which then targets the enzyme.[2]
The androgen biosynthesis pathway is a multi-step process occurring in the adrenal glands, testes, and prostate tumor tissues. This compound's inhibition of CYP17A1 prevents the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives and the subsequent formation of DHEA and androstenedione.[2]
References
Abiraterone's Profound Impact on Steroidogenesis: A Technical Guide
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of abiraterone's mechanism of action and its significant impact on the steroidogenesis pathways. This whitepaper details the potent and selective inhibition of the enzyme CYP17A1 by this compound, a critical control point in the synthesis of androgens.
This compound acetate, the prodrug of this compound, is a cornerstone in the treatment of advanced prostate cancer. Its efficacy lies in its ability to suppress androgen production not only in the testes but also in the adrenal glands and within the tumor microenvironment itself.[1] This guide provides a granular view of the biochemical cascade initiated by this compound, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.
Core Mechanism of Action: Dual Inhibition of CYP17A1
This compound is a potent, selective, and irreversible inhibitor of CYP17A1, a key enzyme in the steroidogenesis pathway.[2] CYP17A1 possesses two distinct enzymatic activities, both of which are crucial for the synthesis of androgens and cortisol:
-
17α-hydroxylase activity: This function is essential for the production of both cortisol and androgens.[2]
-
17,20-lyase activity: This subsequent step is critical for the synthesis of androgen precursors.[2]
This compound effectively inhibits both of these activities, leading to a significant reduction in the production of androgens such as dehydroepiandrosterone (DHEA), androstenedione, and testosterone.[3][4][5]
The potent inhibitory effect of this compound on CYP17A1 is quantified by its low half-maximal inhibitory concentration (IC50) values.
| Enzymatic Activity | IC50 Value (nM) | Reference |
| 17,20-lyase | 17 | [6][7] |
| 17α-hydroxylase | 18 | [6][7] |
| CYP17A1 (in H295R cells) | 15.5 | |
| CYP17A1 (general) | 72 | |
| 17α-hydroxylase | 2.5 | [8] |
| 17,20-lyase | 15 | [8] |
The Biochemical Cascade: Upstream Accumulation and Downstream Depletion
The inhibition of CYP17A1 by this compound leads to a significant alteration in the steroid hormone profile. Steroids upstream of the enzymatic block accumulate, while those downstream are depleted.
Quantitative Impact on Steroid Levels
The following tables summarize the dramatic changes observed in serum and prostate tissue steroid levels following treatment with this compound acetate.
Table 1: Changes in Serum Steroid Levels After this compound Treatment
| Steroid | Change from Baseline | Reference |
| Pregnenolone | +486% | [3] |
| Progesterone | +2772% | [3] |
| Dehydroepiandrosterone (DHEA) | -91% | [3] |
| Dehydroepiandrosterone Sulfate (DHEAS) | -86% to >90% reduction | [9] |
| Androstenedione | -92% to -99% | [3][9] |
| Testosterone | -90% to -99.9% (often to undetectable levels) | [3][7][9] |
| Dihydrotestosterone (DHT) | -97% | [3] |
Table 2: Changes in Prostate Tissue Steroid Levels After this compound Treatment
| Steroid | Change from Baseline | Reference |
| Pregnenolone | +670% | [3] |
| Progesterone | +1265% | [3] |
| Dehydroepiandrosterone (DHEA) | -98% | [3] |
| Androstenedione | -97% | [3] |
| Testosterone | -94% | [3] |
| Dihydrotestosterone (DHT) | -99% | [3] |
Visualizing the Impact: Steroidogenesis Pathway Inhibition
The following diagram illustrates the steroidogenesis pathway and highlights the points of inhibition by this compound, leading to the observed accumulation of upstream precursors and depletion of downstream androgens and cortisol.
Consequence of Cortisol Depletion and Clinical Management
The inhibition of CYP17A1's 17α-hydroxylase activity also leads to a decrease in cortisol production.[2] This reduction in cortisol triggers a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland. The elevated ACTH levels stimulate the adrenal glands, leading to an overproduction of mineralocorticoids upstream of the CYP17A1 block, such as corticosterone.[4] This can result in side effects like hypertension, hypokalemia, and fluid retention. To mitigate these effects, this compound is co-administered with a corticosteroid, typically prednisone, which provides negative feedback to the pituitary, suppressing ACTH and normalizing mineralocorticoid levels.[4]
Experimental Protocols for Studying this compound's Effects
The characterization of this compound's impact on steroidogenesis relies on robust and sensitive analytical methods.
In Vitro CYP17A1 Inhibition Assay
This assay directly measures the potency of this compound in inhibiting the enzymatic activities of CYP17A1.
-
Objective: To determine the IC50 value of this compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
-
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 enzyme is used.
-
Substrates: Radiolabeled pregnenolone or progesterone are used as substrates for the 17α-hydroxylase activity, while radiolabeled 17α-hydroxypregnenolone is used for the 17,20-lyase activity.
-
Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated. The reaction is initiated by the addition of a cofactor such as NADPH.
-
Analysis: The reaction products are separated from the substrates using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified using a scintillation counter or mass spectrometry.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the enzymatic activity is determined.
-
Cell-Based Steroidogenesis Assay (H295R Cell Line)
The human adrenocortical carcinoma cell line, H295R, is a widely accepted model for studying steroidogenesis as it expresses the necessary enzymes.
-
Objective: To evaluate the effect of this compound on the production of various steroid hormones in a cellular context.
-
Methodology:
-
Cell Culture: H295R cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 48 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Steroid Quantification: The levels of a panel of steroid hormones (e.g., progesterone, DHEA, androstenedione, testosterone, cortisol) in the supernatant are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The changes in steroid profiles in response to this compound treatment are analyzed to determine its inhibitory effects on different stages of the steroidogenesis pathway.
-
Quantification of Steroid Hormones by LC-MS/MS
LC-MS/MS is the gold standard for the accurate and sensitive quantification of multiple steroid hormones in biological matrices.
-
Objective: To precisely measure the concentrations of various steroid hormones in serum, plasma, or tissue samples.
-
Methodology:
-
Sample Preparation: Steroids are extracted from the biological matrix, often involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: The extracted steroids are separated using liquid chromatography, which separates the different steroid molecules based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated steroids are then introduced into a tandem mass spectrometer. The mass spectrometer ionizes the molecules and then fragments them in a specific manner. By detecting these specific fragments, the instrument can identify and quantify each steroid with high specificity and sensitivity.[10][11][12][13][14]
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a CYP17A1 inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for modulatory effects on steroidogenesis using the human H295R adrenocortical cell line: a metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. External beam radiotherapy and this compound in men with localized prostate cancer: safety and effect on tissue androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Acetate to Lower Androgens in Women With Classic 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Clinical Trial of the CYP17 Inhibitor this compound Acetate Demonstrating Clinical Activity in Patients With Castration-Resistant Prostate Cancer Who Received Prior Ketoconazole Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Androgen dynamics and serum PSA in patients treated with this compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC‐MS/MS‐Based Assay for Steroid Profiling in Peripheral and Adrenal Venous Samples for the Subtyping of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Abiraterone-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, a potent and specific inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action revolves around the blockade of androgen biosynthesis, a critical pathway for prostate cancer cell proliferation. As a steroidal compound, this compound's interactions with its primary target and potential off-targets are of significant interest for understanding its efficacy, predicting resistance mechanisms, and guiding the development of next-generation inhibitors. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, has proven invaluable in elucidating the atomic-level details of these interactions. This technical guide provides an in-depth overview of the computational approaches used to model this compound-protein interactions, complete with detailed methodologies, quantitative data summaries, and visual representations of key pathways and workflows.
This compound's Primary Target: CYP17A1
This compound effectively inhibits CYP17A1, a key enzyme in the androgen biosynthesis pathway, thereby reducing the production of testosterone and dihydrotestosterone (DHT) that fuel prostate cancer growth.[1]
Androgen Biosynthesis Signaling Pathway
The following diagram illustrates the androgen biosynthesis pathway and the point of inhibition by this compound.
In Silico Modeling of this compound-CYP17A1 Interaction
Molecular docking studies have been instrumental in predicting the binding mode of this compound within the active site of CYP17A1. These studies consistently show that the nitrogen atom of this compound's pyridine ring coordinates with the heme iron of the enzyme.[2]
Experimental Protocol: Molecular Docking of this compound with CYP17A1
-
Protein Preparation:
-
Obtain the crystal structure of human CYP17A1, for instance, from the Protein Data Bank (PDB ID: 3RUK).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMM36, AMBER).
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Assign partial charges to the ligand atoms (e.g., using Gasteiger charges).
-
Minimize the ligand's energy to obtain a stable conformation.
-
-
Docking Simulation:
-
Define the binding site on CYP17A1, typically as a sphere around the heme group.
-
Utilize a docking program such as AutoDock Vina or Surflex-Dock to perform the docking calculations.
-
Generate multiple binding poses and rank them based on their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the interactions between this compound and the active site residues of CYP17A1.
-
Identify key interactions such as hydrogen bonds and hydrophobic contacts. Key residues in CYP17A1 interacting with this compound include Phe114, Ile371, Val482, and Asn202.[2]
-
MD simulations provide a dynamic view of the this compound-CYP17A1 complex, allowing for the assessment of its stability and the characterization of detailed intermolecular interactions over time.
Experimental Protocol: Molecular Dynamics Simulation of this compound-CYP17A1 Complex
-
System Setup:
-
Use the best-ranked docked pose of the this compound-CYP17A1 complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes, first with restraints on the protein and ligand heavy atoms, followed by unrestrained minimization.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the system reaches a stable density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond occupancy and other non-bonded interactions throughout the simulation.
-
Perform binding free energy calculations using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
Quantitative Data for this compound-CYP17A1 Interaction
| Parameter | Value | Method | Reference |
| IC50 (17,20-lyase) | 12 nM | In vitro assay | [2] |
| IC50 (17α-hydroxylase) | 7 nM | In vitro assay | [2] |
| Ki | 0.39 nM | In vitro kinetics | [3][4] |
| Binding Free Energy (in silico) | -14.5 kcal/mol | MM/PBSA | [3][4] |
| Binding Free Energy (experimental) | -12.8 kcal/mol | Derived from Ki | [3][4] |
Off-Target Interactions of this compound
While highly selective for CYP17A1, this compound has been shown to interact with other steroidogenic enzymes, which may contribute to its clinical profile and side effects.
Inhibition of 3β-hydroxysteroid dehydrogenase (3βHSD)
This compound can inhibit 3βHSD, another key enzyme in the androgen biosynthesis pathway.[5][6] This dual inhibition may enhance its anti-androgenic effects.
Inhibition of CYP21A2
In silico docking and in vitro assays have demonstrated that this compound can also inhibit CYP21A2, an enzyme involved in cortisol synthesis.[7] This off-target inhibition may explain some of the mineralocorticoid-related side effects observed with this compound treatment.
Interaction with the Androgen Receptor (AR) by Metabolites
The active metabolite of this compound, Δ4-abiraterone (D4A), has been shown to not only inhibit steroidogenic enzymes but also to act as an antagonist of the androgen receptor.[8]
Quantitative Data for this compound Off-Target Interactions
| Target | Parameter | Value | Method | Reference |
| 3βHSD | IC50 | < 1 µM | Cell-based assay | [5][9] |
| CYP21A2 | IC50 | 32.4 ± 2.5 nM | In vitro assay | [10] |
| CYP21A2 | Kd | 6.3 µM | Spectroscopic binding assay | [7] |
In Silico Experimental Workflows
The following diagrams illustrate common in silico workflows for studying drug-protein interactions.
General Workflow for Molecular Docking and Dynamics Simulation
Workflow for Virtual Screening of this compound Analogs
Conclusion and Future Directions
In silico modeling has provided profound insights into the molecular mechanisms of this compound's interaction with its primary target, CYP17A1, and has begun to shed light on its off-target activities. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
Future in silico studies could further explore the landscape of this compound resistance by modeling its interactions with mutated forms of CYP17A1 and other steroidogenic enzymes. Additionally, the application of more advanced computational techniques, such as enhanced sampling methods in MD simulations and machine learning-based prediction of off-target interactions, will undoubtedly continue to refine our understanding of this compound's complex pharmacology and pave the way for the rational design of more effective and safer therapeutics for prostate cancer. The experimental validation of in silico predictions will remain a critical step in translating computational insights into clinical practice.[11][12]
References
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparisons of Prostate Cancer Inhibitors this compound and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow-, Tight-Binding Inhibition of CYP17A1 by this compound Redefines Its Kinetic Selectivity and Dosing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow-, Tight-Binding Inhibition of CYP17A1 by this compound Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits 3β-hydroxysteroid dehydrogenase: a rationale for increasing drug exposure in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. CYP17A1 inhibitor this compound, an anti-prostate cancer drug, also inhibits the 21-hydroxylase activity of CYP21A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conversion of this compound to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure-based design of inhibitors with improved selectivity for steroidogenic cytochrome P450 17A1 over cytochrome P450 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. External validation and newly development of a nomogram to predict overall survival of this compound-treated, castration-resistant patients with metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Preclinical Evaluation of Abiraterone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the early-stage preclinical evaluation of Abiraterone derivatives. This compound, a potent and selective inhibitor of CYP17A1, has revolutionized the treatment of castration-resistant prostate cancer (CRPC).[1][2] The development of its derivatives aims to enhance efficacy, improve safety profiles, and overcome resistance mechanisms. This document outlines the critical experimental protocols, presents key quantitative data for comparative analysis, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Derivatives
This compound acetate is a prodrug of this compound, which targets the cytochrome P450 17A1 (CYP17A1) enzyme.[1] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities.[3] By inhibiting CYP17A1, this compound effectively blocks the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are crucial for the growth and survival of prostate cancer cells.[1]
The development of this compound derivatives has focused on several key areas:
-
Enhanced Potency and Selectivity: Creating novel compounds with improved inhibitory activity against CYP17A1.
-
Alternative Scaffolds: Moving from steroidal to non-steroidal structures to potentially reduce side effects.[4][5]
-
Targeted Delivery: Conjugating this compound to molecules that target specific cancer cell markers, such as Prostate-Specific Membrane Antigen (PSMA).
This guide will delve into the preclinical assessment of these derivatives, providing a framework for their systematic evaluation.
Quantitative Data Summary
The preclinical evaluation of this compound derivatives generates a vast amount of quantitative data. The following tables summarize key in vitro and in vivo parameters for this compound and some of its notable derivatives, providing a basis for comparative analysis.
Table 1: In Vitro CYP17A1 Inhibition
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | CYP17A1 (17,20-lyase) | 15 | [6] |
| CYP17A1 (17α-hydroxylase) | 2.5 | [6] | |
| VT-464 | CYP17A1 (17,20-lyase) | 69 | [6] |
| CYP17A1 (17α-hydroxylase) | 670 | [6] | |
| VN/124-1 | CYP17A1 | 300 | [7] |
| Compound 6 | CYP17A1 | 915 | [7] |
| Compound 15 | CYP17A1 | 500 | [7] |
| Compound 1c | CYP17A1 | 830 | [8] |
| Compound 1e | CYP17A1 | 560 | [8] |
| Compound 2 (non-steroidal) | CYP17A1 (17α-hydroxylase) | 1200 | [4] |
| Compound 12 (non-steroidal) | CYP17A1 (17α-hydroxylase) | 3400 | [4] |
| Compound 20 (non-steroidal) | CYP17A1 (17α-hydroxylase) | 2600 | [4] |
Table 2: In Vitro Cytotoxicity in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound | LNCaP | MTT | ~10-20 | |
| PC-3 | MTT | ~15-25 | ||
| VN/124-1 | LNCaP | Cell Growth | <10 | [7] |
| LAPC4 | Cell Growth | <10 | [7] | |
| Compound 6 | LNCaP | Cell Growth | <10 | [7] |
| LAPC4 | Cell Growth | <10 | [7] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference(s) |
| This compound Acetate | LNCaP | Varies | Comparable to castration | [9] |
| VN/85-1 | LNCaP | Varies | As effective as castration | [9] |
| VN/87-1 | LNCaP | Varies | As effective as castration | [9] |
| VN/124-1 | LAPC4 | 50 mg/kg twice daily | 93.8 | [7] |
Table 4: Preclinical Pharmacokinetic Parameters in Rodents
| Compound | Species | Route | Cmax | Tmax (h) | AUC | T1/2 (h) | Reference(s) |
| VN/85-1 | Mouse | s.c. | 16.73 µg/mL | 0.75 | - | 0.87 | [9] |
| VN/124-1 | Mouse | s.c. | 16.82 ng/mL | 0.5-1.0 | - | 0.74 | [10] |
| Compound 6 | Mouse | s.c. | 5.15 ng/mL | 0.5-1.0 | - | 0.67 | [10] |
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding the mechanism of action and evaluation pipeline of this compound derivatives. The following diagrams were generated using the DOT language.
Androgen Synthesis and Receptor Signaling Pathway
This diagram illustrates the key steps in androgen biosynthesis and the mechanism of action of this compound. It highlights the central role of CYP17A1 in the conversion of cholesterol to androgens and the subsequent activation of the androgen receptor.
Experimental Workflow for Preclinical Evaluation
This diagram outlines the general workflow for the preclinical evaluation of this compound derivatives, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies.
References
- 1. This compound (Zytiga), a Novel Agent for the Management of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Improves Survival in Metastatic Prostate Cancer - NCI [cancer.gov]
- 3. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Potent CYP17 inhibitors: improved syntheses, pharmacokinetics and anti-tumor activity in the LNCaP human prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel C-17-heteroaryl steroidal CYP17 inhibitors/antiandrogens: synthesis, in vitro biological activity, pharmacokinetics, and antitumor activity in the LAPC4 human prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Abiraterone Quantification in Tissue Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, a potent and selective inhibitor of CYP17A1, is a crucial therapeutic agent in the treatment of metastatic castration-resistant prostate cancer.[1][2] Understanding its distribution and concentration in target tissues is vital for pharmacokinetic studies, drug efficacy evaluation, and the development of novel drug delivery strategies. This document provides a detailed protocol for the quantification of this compound in tissue samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol encompasses tissue homogenization, analyte extraction, and the instrumental analysis of this compound.
Experimental Protocols
This protocol is a comprehensive guide for the extraction and quantification of this compound from tissue samples.
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (internal standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Tris-HCl
-
EDTA
-
Phosphate-buffered saline (PBS)
-
Reagent-grade water
-
Tissue homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[3]
-
Protease inhibitors (optional)[3]
-
Polypropylene tubes and vials to prevent adsorption of this compound to glass surfaces.[2][4][5]
Equipment
-
Tissue homogenizer (e.g., Potter-Elvehjem homogenizer, Polytron, or bead beater)[3]
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., UPLC system coupled to a triple quadrupole mass spectrometer)
Sample Preparation: Tissue Homogenization and Extraction
The following workflow outlines the key steps from tissue sample preparation to LC-MS/MS analysis.
Step-by-Step Protocol:
-
Tissue Collection and Storage: Excise tissues of interest, weigh them, and if not processed immediately, flash-freeze them in liquid nitrogen and store at -80°C.[3]
-
Homogenization:
-
To a pre-weighed tissue sample in a polypropylene tube, add cold homogenization buffer. A common ratio is 900 µL of buffer per 100 mg of tissue.[3]
-
Homogenize the tissue using a suitable homogenizer (e.g., Potter-Elvehjem, Polytron, or bead beater) while keeping the sample on ice.[3]
-
Centrifuge the homogenate at approximately 13,000 x g for 2-5 minutes at 4°C to pellet cellular debris.[3]
-
Carefully collect the supernatant.
-
-
Internal Standard Spiking: To a known volume of the tissue supernatant, add the internal standard (this compound-d4) to a final concentration that is within the linear range of the assay.
-
Protein Precipitation:
-
Add at least 3 volumes of ice-cold acetonitrile to the supernatant containing the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the clear supernatant to a new polypropylene tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
LC-MS/MS Analysis
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of this compound. Method optimization may be required for specific instrumentation and tissue matrices.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 analytical column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 0.5 min (10% B), 0.5-7.5 min (10-90% B), followed by a wash and re-equilibration step |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 350.3 → 156.1 |
| MRM Transition (this compound-d4) | m/z 354.3 → 160.1 |
| Capillary Voltage | 3.76 kV |
Data Presentation and Quantitative Performance
The following table summarizes typical quantitative performance characteristics for a validated this compound LC-MS/MS assay in a biological matrix. These values can be used as a benchmark for method validation in tissue homogenates.
Table 3: Quantitative Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy | 85 - 115% |
| Recovery (this compound) | ~76% |
| Recovery (this compound-d4) | ~72% |
Conclusion
This application note provides a detailed and robust protocol for the quantification of this compound in tissue samples using LC-MS/MS. The described methodology, from tissue homogenization to instrumental analysis, offers the sensitivity and specificity required for demanding research and drug development applications. Adherence to these guidelines, with appropriate validation for the specific tissue matrix, will ensure the generation of high-quality bioanalytical data.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. Analytical challenges in quantifying this compound with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rbm.iqvia.com [rbm.iqvia.com]
- 4. scispace.com [scispace.com]
- 5. Analytical challenges in quantifying this compound with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abiraterone Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of abiraterone, a potent inhibitor of androgen biosynthesis, in patient-derived xenograft (PDX) models of prostate cancer. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the study of drug efficacy and resistance mechanisms.
Introduction
This compound acetate, the prodrug of this compound, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It functions by irreversibly inhibiting cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[3][4][5][6] By depleting systemic and intratumoral androgens, this compound effectively suppresses the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer progression.[3][5][7]
Patient-derived xenograft (PDX) models, generated by implanting fresh patient tumor tissue into immunodeficient mice, are invaluable preclinical tools.[8][9] They are known to retain the key biological and genetic characteristics of the original tumor, including its heterogeneity and response to therapy.[9][10][11] This makes PDX models particularly well-suited for evaluating the efficacy of drugs like this compound and for investigating the molecular underpinnings of both sensitivity and resistance.[1][12]
Mechanism of Action of this compound
This compound targets the CYP17A1 enzyme, which catalyzes two key reactions in the steroidogenesis pathway: 17α-hydroxylase and 17,20-lyase activities.[4] Inhibition of these activities blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for testosterone and dihydrotestosterone (DHT).[5][6] The resulting reduction in androgens leads to decreased activation of the androgen receptor, thereby inhibiting the growth and survival of prostate cancer cells.[5] Due to the inhibition of glucocorticoid synthesis, this compound is typically co-administered with prednisone or prednisolone to mitigate side effects.[3][5]
Application Notes
PDX models that mirror the clinical diversity of castration-resistant prostate cancer are essential for translational research. Studies utilizing a panel of LuCaP CRPC PDXs have demonstrated heterogeneous responses to this compound acetate (AA), allowing for the classification of models into distinct phenotypic groups[1][13]:
-
Ultraresponsive: Characterized by significant inhibition of tumor progression and a substantial survival benefit. For example, the LuCaP 136CR model showed a 220% increase in median survival with AA treatment[1].
-
Intermediate Responders: These models, such as LuCaP 77CR and LuCaP 96CR, exhibit a modest inhibition of tumor growth and a moderate survival benefit[13].
-
Minimal Responders: Models like LuCaP 35CR show little to no tumor inhibition and no significant survival benefit, representing de novo resistance to this compound[13].
These well-characterized PDX models serve as powerful tools to identify molecular signatures associated with this compound responsiveness and to investigate mechanisms of resistance. For instance, resistance in intermediate and minimal responders has been linked to sustained androgen receptor signaling, whereas ultraresponders that develop resistance may exhibit reduced AR signaling and an enrichment of pathways like epithelial-mesenchymal transition (EMT)[1][13].
Experimental Protocols
Protocol 1: Establishment of Castration-Resistant Prostate Cancer (CRPC) PDX Models
This protocol outlines the general steps for establishing and passaging prostate cancer PDX models.
-
Animal Model: Use male immunodeficient mice (e.g., NOD-SCID or NSG). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients (e.g., from biopsies or radical prostatectomy)[8]. Transport the tissue on ice in a sterile collection medium.
-
Tissue Processing:
-
In a sterile biosafety cabinet, wash the tissue with a cold phosphate-buffered saline (PBS) solution containing antibiotics.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the mouse.
-
Implant the tumor fragment(s) subcutaneously into the flank of the mouse[14]. Some studies may utilize orthotopic implantation into the prostate or subrenal capsule for studying metastasis[10][12].
-
For androgen-dependent models, supplement the mice with exogenous testosterone via subcutaneously implanted pellets[10].
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).
-
-
Passaging:
-
When a tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
Process the tumor tissue as described in step 3 for subsequent implantation into new host mice.
-
-
Developing Castration-Resistant Models:
-
To develop CRPC models, allow tumors from an androgen-dependent PDX line to grow in testosterone-supplemented mice.
-
Perform surgical or medical castration (e.g., by removing the testosterone pellet) and monitor for tumor regression followed by eventual regrowth. Tumors that regrow are considered castration-resistant[11].
-
Protocol 2: Formulation and Administration of this compound Acetate
This protocol describes the preparation and oral administration of this compound acetate to PDX mice.
-
Drug Formulation:
-
This compound acetate (AA) is typically administered orally.
-
Prepare a vehicle solution, for example, a mixture of 1% carboxymethylcellulose, 0.5% Tween 80, and 5% DMSO in sterile water.
-
Suspend the powdered AA in the vehicle to the desired concentration (e.g., for a dose of 0.5 mmol/kg/day)[15]. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Dosing Regimen:
-
Administration Procedure:
-
Accurately weigh each mouse to calculate the precise volume of the drug suspension to be administered.
-
Administer the suspension using a proper-sized oral gavage needle.
-
Administer the vehicle solution to the control group of mice following the same procedure.
-
-
Co-administration of Prednisone:
Protocol 3: Evaluation of this compound Efficacy
This protocol details the methods for assessing the antitumor activity of this compound in PDX models.
-
Study Design:
-
Once PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment (this compound Acetate) and control (Vehicle) groups.
-
-
Monitoring Tumor Growth:
-
Measure tumor volumes 2-3 times per week using calipers.
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
-
Monitoring Serum Prostate-Specific Antigen (PSA):
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at baseline and at specified time points during the study.
-
Measure serum PSA levels using an appropriate ELISA kit.
-
-
Survival Analysis:
-
Monitor the mice for signs of morbidity and euthanize them when tumors reach a predetermined endpoint size (e.g., 1000 mm³) or if they show signs of significant distress[15].
-
Record the date of euthanasia for each mouse and generate Kaplan-Meier survival curves to compare the survival benefit between treatment and control groups[1].
-
-
Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, or at intermediate time points, harvest tumors for further analysis.
-
Portions of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (gene expression, proteomics) or fixed in formalin for histopathological evaluation (immunohistochemistry for AR, Ki67, etc.)[1][2].
-
Data Presentation
Quantitative data from efficacy studies should be summarized in clear, structured tables to allow for easy comparison between treatment and control groups.
Table 1: Efficacy of this compound Acetate in LuCaP CRPC PDX Models
| PDX Model | Treatment Group | Median Survival (weeks) | % Gain in Survival | Tumor Growth Inhibition | PSA Response | Phenotype |
| LuCaP 136CR | Vehicle | 6.8 | - | - | - | Ultraresponder |
| This compound Acetate | 21.8 | 220% | Significant | Significant Decline | ||
| LuCaP 77CR | Vehicle | N/A | - | - | - | Intermediate |
| This compound Acetate | N/A | Modest | Modest | Modest Decline | ||
| LuCaP 96CR | Vehicle | N/A | - | - | - | Intermediate |
| This compound Acetate | N/A | Modest | Modest | Modest Decline | ||
| LuCaP 35CR | Vehicle | N/A | - | - | - | Minimal |
| This compound Acetate | N/A | None | Minimal | No Response |
Data synthesized from studies by Cheng et al. and others on LuCaP PDX models.[1][13] "N/A" indicates that specific quantitative values were not provided in the primary source, but the qualitative response was described.
Table 2: Example Dosing and Formulation for Preclinical Studies
| Parameter | Description |
| Drug | This compound Acetate |
| Vehicle | 1% carboxymethylcellulose, 0.5% Tween 80, 5% DMSO in sterile water |
| Dose | 0.5 mmol/kg/day[15] |
| Administration Route | Oral gavage |
| Frequency | Once daily |
| Control Group | Vehicle only |
| Animal Model | Male SCID mice bearing LuCaP PDX tumors |
Conclusion
The use of patient-derived xenograft models provides a clinically relevant platform for the preclinical evaluation of this compound. The detailed protocols and application notes presented here offer a framework for researchers to investigate the efficacy of this compound, explore mechanisms of resistance, and identify biomarkers to predict patient response. By leveraging these advanced models, the scientific community can continue to refine therapeutic strategies for men with advanced prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 6. This compound acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and other novel androgen-directed strategies for the treatment of prostate cancer: a new era of hormonal therapies is born - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thecaptc.org [thecaptc.org]
- 9. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-derived Models of this compound- and Enzalutamide-resistant Prostate Cancer Reveal Sensitivity to Ribosome-directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of an this compound Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
- 17. Clinical use of this compound in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zytiga (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Note: A Protocol for Studying Abiraterone Efficacy in Patient-Derived Prostate Cancer Organoids
Audience: Researchers, scientists, and drug development professionals.
Introduction Prostate cancer is a leading cause of cancer-related death in men, with disease progression often driven by androgen receptor (AR) signaling.[1] Androgen deprivation therapy (ADT) is a standard treatment, but the disease frequently progresses to a castration-resistant state (CRPC).[2] In CRPC, androgen synthesis continues in the adrenal glands and within the tumor microenvironment, sustaining AR signaling.[2][3] Abiraterone acetate is a potent therapeutic agent that targets this residual androgen production.[1] It is a prodrug of this compound, which irreversibly inhibits cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17A1), a critical enzyme in androgen biosynthesis.[2][4][5][6]
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model.[7] These self-organizing, three-dimensional (3D) cultures are grown from patient tumor tissue and recapitulate the genetic, phenotypic, and architectural heterogeneity of the original tumor.[7][8][9][10] This makes them an invaluable tool for studying disease mechanisms and for personalized drug response testing.[7][11] This application note provides a detailed protocol for establishing prostate cancer organoids, evaluating their response to this compound, and analyzing the results.
Mechanism of Action: this compound
This compound targets the androgen biosynthesis pathway by selectively and irreversibly inhibiting CYP17A1.[4][6] This enzyme has dual functions: 17α-hydroxylase and C17,20-lyase activities.[2] By blocking these functions, this compound prevents the conversion of pregnenolone and progesterone into testosterone precursors like dehydroepiandrosterone (DHEA) and androstenedione, thereby significantly reducing the production of testosterone and dihydrotestosterone (DHT) in the testes, adrenal glands, and prostate tumors.[2][3][4] This depletion of androgens inhibits the activation of the androgen receptor, slowing the growth of prostate cancer cells.[4][5]
Caption: this compound inhibits CYP17A1, blocking androgen synthesis.
Experimental Workflow Overview
The overall process involves acquiring patient tissue, establishing and expanding organoid cultures, performing dose-response studies with this compound, and conducting endpoint analyses to determine drug efficacy.
Caption: Workflow from patient tissue to organoid drug response analysis.
Protocol 1: Establishment and Culture of Prostate Cancer Organoids
This protocol is adapted from established methods for generating 3D organoid cultures from primary prostate cancer tissue specimens.[8][9][10][12]
Materials and Reagents:
-
Media: Advanced DMEM/F12, HEPES, Glutamine, Penicillin-Streptomycin, B-27 supplement, N-2 supplement.
-
Growth Factors: hEGF, Noggin, R-spondin1, FGF10, FGF2, Prostaglandin E2.[10]
-
Other Reagents: Matrigel®, Collagenase/Dispase, N-acetylcysteine, A83-01 (TGF-β inhibitor), SB202190 (p38 inhibitor), Dihydrotestosterone (DHT), Y-27632 (ROCK inhibitor).[10]
-
Supplies: Sterile scalpels, 10 cm tissue culture dishes, 15 mL conical tubes, 250 µm tissue strainers, 12-well plates.
Procedure:
-
Tissue Preparation:
-
Obtain fresh prostate tumor tissue from biopsies or radical prostatectomy in a sterile collection tube on ice.
-
In a sterile hood, wash the tissue with cold Advanced DMEM/F12.
-
Mince the tissue into 0.1–0.5 mm pieces using sterile scalpel blades.[10]
-
-
Enzymatic Digestion:
-
Transfer minced tissue to a 15 mL conical tube containing Collagenase/Dispase solution.
-
Incubate for 1-1.5 hours at 37°C on a shaking platform.[12]
-
Pipette vigorously every 15 minutes to aid digestion.
-
Stop digestion by adding excess Advanced DMEM/F12.
-
Centrifuge the cell suspension at 150-300 g for 5 minutes.[12][13] Discard the supernatant.
-
-
Seeding and Matrigel Embedding:
-
Resuspend the cell pellet in a small volume of Prostate Organoid Growth Medium (see Table 1 for composition).
-
Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.
-
Dispense 30-50 µL droplets of the Matrigel-cell mixture into the center of pre-warmed 12-well or 24-well plates.[14]
-
Incubate at 37°C for 20-30 minutes to solidify the Matrigel domes.[15]
-
Carefully add 500 µL (24-well) or 1 mL (12-well) of Prostate Organoid Growth Medium to each well.
-
-
Culture and Maintenance:
-
Passaging:
-
Aspirate the medium and mechanically disrupt the Matrigel domes with a pipette.
-
Collect the organoid/Matrigel slurry and incubate with a gentle cell dissociation reagent (e.g., TrypLE or Accutase) for 10-15 minutes at 37°C.[15]
-
Break organoids into smaller fragments by pipetting.
-
Wash and centrifuge the fragments.
-
Re-plate the fragments in fresh Matrigel at a split ratio of 1:2 to 1:4.[15]
-
Table 1: Composition of Human Prostate Organoid Growth Medium
| Component | Final Concentration | Role |
|---|---|---|
| Advanced DMEM/F12 | Base Medium | Nutrient Base |
| B-27 Supplement | 1x | Serum-free supplement |
| N-2 Supplement | 1x | Serum-free supplement |
| Penicillin/Streptomycin | 1x | Antibiotic |
| HEPES | 10 mM | Buffer |
| Glutamine | 2 mM | Amino Acid |
| N-Acetylcysteine | 1 mM | Antioxidant |
| hEGF | 50 ng/mL | Mitogen |
| Noggin | 100 ng/mL | BMP Inhibitor |
| R-spondin1 | 500 ng/mL | Wnt Agonist |
| FGF10 | 10 ng/mL | Mitogen |
| A83-01 | 50 nM | TGF-β Inhibitor |
| Dihydrotestosterone (DHT) | 1 nM | Androgen Source |
| Y-27632 | 10 µM | ROCK Inhibitor (for initial plating) |
Protocol 2: this compound Treatment of Prostate Cancer Organoids
This protocol describes a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents:
-
Established prostate cancer organoid cultures.
-
This compound Acetate (or active this compound).
-
DMSO (vehicle control).
-
Prostate Organoid Growth Medium.
-
96-well clear-bottom, black-walled plates.
Procedure:
-
Organoid Plating for Assay:
-
Harvest and dissociate organoids into small fragments or single cells as described in the passaging protocol.
-
Count the cells/fragments and resuspend in Matrigel at a defined density.
-
Seed 10-20 µL Matrigel domes containing 1,000-3,000 cells per well in a 96-well plate.
-
Allow domes to solidify and add 100 µL of growth medium. Let organoids recover and reform for 4 days.[11]
-
-
Drug Preparation and Dosing:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in growth medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a DMSO-only vehicle control. The final DMSO concentration across all wells should be consistent and non-toxic (e.g., <0.1%).
-
-
Treatment:
-
After the 4-day recovery period, carefully replace the medium in each well with the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate the plate at 37°C, 5% CO2 for 7-10 days.[11] Refresh the drug-containing medium every 3-4 days.
-
Protocol 3: Assessing Organoid Viability and Response
A. Luminescent Cell Viability Assay (e.g., CellTiter-Glo® 3D) This assay quantifies ATP, an indicator of metabolically active cells.
Procedure:
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® 3D reagent to each well, equal to the volume of medium in the well (e.g., 100 µL).
-
Mix vigorously on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Normalize the data to the vehicle-treated controls and plot the dose-response curve to calculate the IC50 value.
B. High-Content Imaging Imaging provides morphological data on treatment effects, such as changes in organoid size, number, and integrity.
Procedure:
-
At the end of treatment, stain organoids with a combination of live/dead cell stains (e.g., Calcein-AM for live cells, Propidium Iodide or Ethidium Homodimer-1 for dead cells) and a nuclear counterstain (e.g., Hoechst 33342).
-
Acquire images using a high-content imaging system or confocal microscope.
-
Use image analysis software to segment and quantify organoids. Measure parameters such as total organoid area, number of live cells, and number of dead cells per well.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 2: Example Dose-Response Data for this compound in a PDO Line
| This compound (µM) | Mean Luminescence (RLU) | Std. Deviation | % Viability (Normalized) |
|---|---|---|---|
| 0 (Vehicle) | 85,432 | 4,210 | 100.0 |
| 0.01 | 83,110 | 3,980 | 97.3 |
| 0.1 | 75,640 | 3,150 | 88.5 |
| 1 | 51,200 | 2,560 | 59.9 |
| 10 | 18,950 | 1,870 | 22.2 |
| 50 | 9,120 | 950 | 10.7 |
| 100 | 8,550 | 890 | 10.0 |
Table 3: Summary of Clinical Efficacy of this compound Acetate + Prednisone This table summarizes key outcomes from clinical trials in patients with metastatic prostate cancer, providing a benchmark for expected clinical activity.
| Endpoint | mCRPC (Post-Chemo)¹ | mCSPC (High-Risk)² |
| Overall Survival (OS) | HR: 0.66 [16] | HR: 0.62 (at 3 yrs) |
| (vs. Placebo) | (vs. ADT alone) | |
| Radiographic PFS (rPFS) | Median: 5.6 mo [2] | Median: 33.0 mo |
| (vs. 3.6 mo) | (vs. 14.8 mo) | |
| Time to PSA Progression | HR: 0.45 [16] | HR: 0.30 |
| (vs. Placebo) | (vs. ADT alone) | |
| PSA Response Rate (≥50% decline) | 29.1% [2] | 65% [17] |
¹ Data from studies in metastatic castration-resistant prostate cancer (mCRPC). ² Data from studies in metastatic castration-sensitive prostate cancer (mCSPC). HR = Hazard Ratio; PFS = Progression-Free Survival; PSA = Prostate-Specific Antigen.
References
- 1. Patient derived organoids to model rare prostate cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. This compound: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 6. This compound and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Prostate Cancer Treatment Responses in the Organoid Era: 3D Environment Impacts Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoid culture systems for prostate epithelial and cancer tissue | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. revvity.com [revvity.com]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. Patient-Derived Xenografts and Organoids Recapitulate Castration-Resistant Prostate Cancer with Sustained Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccr.cancer.gov [ccr.cancer.gov]
- 16. The efficacy and safety of this compound acetate in patients with high-risk prostate cancer: a meta-analysis based on six randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effectiveness of this compound acetate plus prednisone in chemotherapy-naïve patients with metastatic castration-resistant prostate cancer in a large prospective real-world cohort: the ABItude study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Abiraterone and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of abiraterone and its key metabolites in human plasma. The protocols are designed for use in research, clinical pharmacology, and drug development settings.
Introduction
This compound, the active metabolite of the prodrug this compound acetate, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It functions by inhibiting CYP17A1, a crucial enzyme in the androgen biosynthesis pathway, thereby reducing testosterone levels.[1] Monitoring plasma concentrations of this compound and its pharmacologically active or major circulating metabolites is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, given the significant inter-patient variability in drug exposure.[1]
This document outlines validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of this compound and its primary metabolites, including Δ⁴-abiraterone (D4A), 3-keto-5α-abiraterone (5αA), this compound N-oxide (A-NO), this compound sulfate (A-Sul), this compound N-oxide sulfate (A-NO-Sul), and glucuronide derivatives.[2][3][4]
Mechanism of Action: Androgen Synthesis Inhibition
This compound targets and inhibits the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, which is essential for the conversion of pregnenolone and progesterone into precursors of androgens like dehydroepiandrosterone (DHEA) and androstenedione.[1][5][6][7] By blocking this enzyme, this compound effectively curtails the production of androgens in the testes, adrenal glands, and within the prostate tumor itself.[1][6] This reduction in androgen levels inhibits the activation of androgen receptors, thereby hindering the growth and proliferation of prostate cancer cells.[6]
Analytical Methods: Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of this compound and its metabolites in human plasma.
Table 1: this compound
| Parameter | Method 1[8] | Method 2[9][10] | Method 3[11] |
| Linearity Range (ng/mL) | 1 - 1,000 | 1 - 500 | 0.20 - 79.50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 0.20 |
| Intra-day Precision (%CV) | < 15.3 | < 13.4 | < 14.4 |
| Inter-day Precision (%CV) | < 15.3 | < 13.4 | < 14.4 |
| Accuracy (%) | 92.8 - 107.7 | 95 - 102 | 91.35 - 105.05 |
| Recovery (%) | Not Reported | Not Reported | 60.20 |
| Internal Standard | D4-Abiraterone | D4-Abiraterone | D4-Abiraterone |
Table 2: this compound Metabolites
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Δ⁴-abiraterone (D4A) | 0.2 - 20 | 0.2 | < 15 | < 15 | Within ±15 | [12] |
| 5α-abiraterone (5α-Abi) | 0.5 - 100 | 0.5 | < 10.7 | < 10.7 | 87 - 106 | [3] |
| This compound Glucuronides | 0.05 - 10.00 | 0.05 | < 10.7 | < 10.7 | 87 - 106 | [3] |
| This compound N-oxide (A-NO) | Not specified | Not specified | < 14.0 | < 14.0 | 87.6–113.8 | [2][4] |
| This compound Sulfate (A-Sul) | 100 - 10,000 | 100 | < 15 | < 15 | Within ±15 | [13] |
| This compound N-oxide Sulfate (A-NO-Sul) | 30 - 3,000 | 30 | < 15 | < 15 | Within ±15 | [13] |
Experimental Protocols
This section provides detailed protocols for the extraction and analysis of this compound and its metabolites from human plasma.
General Workflow for Plasma Sample Analysis
Sample Preparation Protocols
Important Considerations:
-
Due to the limited stability of this compound in whole blood and plasma at room temperature, samples should be processed promptly or stored at appropriate temperatures (2-8°C for up to 24 hours in plasma, or frozen at -80°C for long-term storage).[9][10]
-
This compound has a tendency to adsorb to glass surfaces; therefore, the use of polypropylene labware is highly recommended throughout the sample preparation process.[9][10]
1. Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.[14]
-
Protocol:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[14]
-
In a polypropylene tube, aliquot 200 µL of the plasma sample.[14]
-
Add 800 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard (e.g., D4-abiraterone).[14]
-
Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.[9][14]
-
Centrifuge the mixture for 5 minutes at 14,000 RPM to pellet the precipitated proteins.[9][14]
-
Carefully transfer the supernatant to a clean polypropylene tube or autosampler vial for LC-MS/MS analysis.[9]
-
2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to PPT.[14]
-
Protocol:
-
To a 200 µL plasma sample in a clean polypropylene tube, add 50 µL of the internal standard solution.[14]
-
Add 100 µL of 0.1M sodium dihydrogen orthophosphate dihydrate and vortex to mix.[11][14]
-
Add 2 mL of an appropriate organic solvent (e.g., tert-Butyl methyl ether - TBME) as the extraction solvent.[11][14]
-
Centrifuge at 4000 RPM for 5 minutes at approximately 4°C to separate the aqueous and organic layers.[11][14]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[14]
-
Reconstitute the dried extract in a suitable volume of the mobile phase for injection into the LC-MS/MS system.
-
3. Solid-Phase Extraction (SPE)
SPE provides the cleanest sample extracts and high recovery rates, making it ideal for methods requiring high sensitivity.[3][14]
-
Protocol (General):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample (typically 50 µL) onto the cartridge.[3]
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes of interest with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Instrumental Analysis
The following are typical instrumental conditions. These should be optimized for the specific instrument and analytes of interest.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., ACE-C18, 2.1 x 50 mm, 5 µm).[2][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typical.[8]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.[3][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard need to be optimized. For this compound, a common transition is m/z 350.3 → 156.1.[11]
-
Conclusion
The LC-MS/MS methods described provide sensitive, specific, and reliable approaches for the simultaneous quantification of this compound and its key metabolites in human plasma. The choice of sample preparation technique will depend on the specific requirements of the study, balancing the need for sample cleanliness, throughput, and cost. Adherence to best practices for sample handling, particularly regarding temperature and the use of appropriate labware, is crucial for obtaining accurate and reproducible results. These protocols serve as a valuable resource for researchers and clinicians involved in the therapeutic monitoring and pharmacokinetic evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of this compound and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. An LC-MS/MS method for quantification of this compound, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. Simultaneous quantitation of this compound, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical challenges in quantifying this compound with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical challenges in quantifying this compound with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medipol.edu.tr [medipol.edu.tr]
- 12. An LC-MS/MS method for quantification of the active this compound metabolite Δ(4)-abiraterone (D4A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of this compound, Enzalutamide, and Their Major Metabolites in Human Plasma [dspace.library.uu.nl]
- 14. benchchem.com [benchchem.com]
Application Notes: The Use of Abiraterone in Castration-Resistant Prostate Cancer (CRPC) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Abiraterone acetate is a prodrug of this compound, a potent and selective inhibitor of the CYP17A1 enzyme, which is critical in the androgen biosynthesis pathway.[1][2] It is a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC).[1] this compound's primary mechanism involves blocking the production of androgens in the testes, adrenal glands, and within the prostate tumor tissue itself.[1][2] This reduction in androgen levels leads to decreased activation of the androgen receptor (AR), thereby inhibiting the growth and proliferation of androgen-dependent prostate cancer cells.[1][2] These application notes provide an overview of this compound's mechanism, its effects on various CRPC cell lines, and detailed protocols for in vitro evaluation.
Mechanism of Action
This compound's therapeutic effect in CRPC is primarily attributed to its potent inhibition of CYP17A1, with a secondary role in directly antagonizing the androgen receptor.
1. Primary Mechanism: CYP17A1 Inhibition CYP17A1 is a key enzyme in the steroidogenic pathway, possessing both 17α-hydroxylase and 17,20-lyase activities.[3] These activities are essential for converting pregnenolone and progesterone into testosterone precursors, such as dehydroepiandrosterone (DHEA) and androstenedione.[1][2] this compound irreversibly inhibits both of these functions, leading to a significant suppression of androgen and cortisol synthesis.[4][5][6] This blockade is crucial in CRPC, where persistent androgen signaling, driven by adrenal or intratumoral androgen production, fuels tumor growth despite castrate levels of testosterone.[6][7][8]
2. Secondary Mechanism: Androgen Receptor (AR) Antagonism Beyond its primary role as a CYP17A1 inhibitor, this compound and its chief metabolite, Δ4-abiraterone (D4A), have been shown to act as direct antagonists of the androgen receptor.[3][9] This dual action is significant as it not only reduces the ligand available for AR activation but also directly blocks the receptor, further inhibiting the signaling pathway that drives prostate cancer cell proliferation.[7][9] This effect has been observed in both parental and castration-resistant prostate cancer cell lines.[10]
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound on its primary target and its effect on cell proliferation have been quantified in various studies.
| Target / Cell Line | Parameter | Value | Reference |
| Enzyme Inhibition | |||
| CYP17A1 (17α-hydroxylase) | IC50 | 15 nM | [3] |
| CYP17A1 (17,20-lyase) | IC50 | 2.5 nM | [3] |
| Cell Viability | |||
| LNCaP (AR-positive) | Proliferation | Significantly inhibited | [3] |
| VCaP (AR-positive) | Proliferation | Significantly inhibited | [3] |
| PC-3 (AR-negative) | Viability/Growth | Conflicting reports: some studies show suppression, others report no effect.[9] | [9] |
| DU145 (AR-negative) | Viability/Growth | Conflicting reports: some studies show suppression, others report no effect.[9] | [9] |
Note: IC50 values for cell viability are highly dependent on experimental conditions (e.g., incubation time, assay method) and may vary between labs.
Recommended Cell Lines for In Vitro Studies
The choice of cell line is critical for studying the effects of this compound. A panel of cell lines with different AR and PTEN statuses is recommended for a comprehensive evaluation.
| Cell Line | Androgen Receptor (AR) Status | Key Characteristics |
| LNCaP | Expressed, functional (T877A mutation) | Androgen-sensitive; a common model for hormone-dependent prostate cancer.[11] |
| VCaP | Overexpressed, functional (Wild-type) | Androgen-sensitive, expresses high levels of AR; useful for studying AR-driven processes.[3][11] |
| 22Rv1 | Expressed, functional (includes splice variants) | Castration-resistant model that expresses both full-length and splice-variant AR.[11] |
| PC-3 | Null / Negative | Androgen-independent; suitable for studying AR-independent mechanisms of action or resistance.[11] |
| DU145 | Negative | Androgen-independent; another model for AR-negative prostate cancer.[11] |
Experimental Protocols and Workflows
A typical workflow for assessing the in vitro efficacy of this compound involves a series of assays to measure its impact on cell viability, apoptosis, and specific molecular pathways.
Protocol 1: Cell Viability Assay (MTT/WST-8 Method)
Objective: To determine the effect of this compound on the metabolic activity and proliferation of CRPC cells and to calculate the IC50 value.
Materials:
-
Selected CRPC cell lines (e.g., LNCaP, 22Rv1, PC-3)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound Acetate stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or WST-8 (CCK-8) reagent
-
Solubilization solution (e.g., DMSO or specialized detergent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest drug dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or WST-8 reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C. For MTT, this allows for the formation of formazan crystals.
-
Solubilization (MTT Assay only): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm. For WST-8, it is 450 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis in CRPC cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound Acetate
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once attached, treat with this compound at a predetermined concentration (e.g., the IC50 value) for 24-48 hours.[1]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Aspirate the medium containing floating cells. Wash adherent cells with PBS and detach using trypsin. Combine the trypsinized cells with the floating cells from the supernatant.[1]
-
Staining:
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blot Analysis
Objective: To assess the effect of this compound on the protein expression levels of key targets in the AR signaling pathway (e.g., AR, PSA) and apoptosis-related proteins (e.g., Caspase-3, PARP).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-CYP17A1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.[11]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.[11]
-
Analysis: Use a loading control (e.g., GAPDH) to normalize protein levels and perform densitometry analysis to quantify changes in protein expression.
Mechanisms of Resistance
Resistance to this compound in CRPC is a significant clinical challenge. In vitro studies using CRPC cell lines can help elucidate these mechanisms, which often involve the reactivation of AR signaling.
Key Resistance Pathways:
-
AR Amplification and Overexpression: Increased AR levels can sensitize cells to residual, low levels of androgens.[7]
-
AR Splice Variants: Expression of constitutively active AR splice variants (e.g., AR-V7), which lack the ligand-binding domain, can drive androgen-independent growth.[7][12]
-
CYP17A1 Upregulation: Tumors may adapt by increasing the expression of the drug's target, CYP17A1, to overcome inhibition.[7][12]
-
Mutant AR Activation: this compound treatment can increase progesterone levels, which may activate certain promiscuous AR mutants (e.g., T878A), thereby promoting tumor growth.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical and biochemical consequences of CYP17A1 inhibition with this compound given with and without exogenous glucocorticoids in castrate men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Approach to Use of this compound in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to this compound in Castration-resistant Prostate Cancer: A Review of the Literature | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. urosource.uroweb.org [urosource.uroweb.org]
- 11. benchchem.com [benchchem.com]
- 12. Resistance to CYP17A1 inhibition with this compound in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A bypass mechanism of this compound‐resistant prostate cancer: Accumulating CYP17A1 substrates activate androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging to Assess Abiraterone Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate is a pivotal therapeutic agent in the management of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). It functions by inhibiting cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis, thereby depriving prostate cancer cells of the hormonal fuel they need to proliferate. Assessing the therapeutic response to this compound is crucial for patient management and for the development of novel combination therapies. Traditional methods of response assessment, such as monitoring prostate-specific antigen (PSA) levels and conventional imaging (CT and bone scans), have limitations.[1][2] PSA flares can be misleading, and anatomical imaging may not capture the biological response of the tumor in a timely manner.[1] In vivo imaging techniques offer a non-invasive window into the molecular and physiological changes within the tumor microenvironment following this compound treatment, providing earlier and more accurate indicators of therapeutic efficacy.
These application notes provide an overview and detailed protocols for utilizing various in vivo imaging modalities to assess the response to this compound therapy in both preclinical and clinical settings.
Positron Emission Tomography (PET)
PET imaging allows for the quantitative visualization of metabolic and molecular processes. Several radiotracers have shown promise in monitoring the response to this compound.
Prostate-Specific Membrane Antigen (PSMA)-PET
PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells. Androgen receptor (AR) signaling can modulate PSMA expression, making PSMA-PET a compelling modality for assessing response to androgen receptor pathway inhibitors like this compound.[3] Preclinical studies have suggested that androgen receptor inhibition might initially lead to an increase in PSMA expression on the surface of prostate cancer cells.[1]
Signaling Pathway: this compound Action and PSMA Expression
References
Application Note: High-Throughput Screening for Abiraterone Combination Therapies in Castration-Resistant Prostate Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction Abiraterone acetate is a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC). It functions by irreversibly inhibiting CYP17A1, a critical enzyme in androgen biosynthesis, thereby depleting the androgen levels that fuel prostate cancer cell growth. Despite its initial efficacy, many patients develop resistance, often through mechanisms such as androgen receptor (AR) amplification, mutations, or the activation of alternative survival pathways. Identifying effective combination therapies to overcome or delay this resistance is a critical unmet need. High-throughput screening (HTS) provides a powerful platform to systematically evaluate thousands of drug combinations, enabling the discovery of novel synergistic interactions that can be translated into more durable clinical responses. This document outlines a comprehensive workflow and detailed protocols for conducting HTS to identify novel combination therapies with this compound.
High-Throughput Screening Workflow
The HTS workflow for identifying this compound combination therapies is a multi-step process designed to efficiently screen large compound libraries and identify promising synergistic hits for further validation.
Caption: A generalized workflow for high-throughput screening of this compound combination therapies.
Example Signaling Pathway: Overcoming Resistance
A common mechanism of resistance to this compound involves the activation of bypass signaling pathways, such as the PI3K/Akt/mTOR pathway, which can promote cell survival independently of the androgen receptor. Combining this compound with an inhibitor of this pathway is a rational strategy to create a multi-pronged attack.
Caption: Combined inhibition of androgen synthesis and the PI3K/Akt survival pathway.
Experimental Protocols
Protocol 1: Cell Culture
Maintaining healthy and consistent cell cultures is paramount for reliable HTS data.
-
Cell Lines: Use relevant prostate cancer cell lines, such as LNCaP (androgen-sensitive), VCaP (expresses high levels of full-length AR), or C4-2 (castration-resistant derivative of LNCaP).
-
Media: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments, switch to a charcoal-stripped serum (CSS) medium to mimic androgen-deprived conditions.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells and re-plate at the appropriate density.
Protocol 2: High-Throughput Combination Drug Screening (Cell Viability)
This protocol uses a 384-well plate format and the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
Materials:
-
384-well white, clear-bottom tissue culture-treated plates.
-
Acoustic liquid handler (e.g., ECHO 550) for drug dispensing.
-
Multichannel pipette or automated dispenser for cells and reagents.
-
CellTiter-Glo® Reagent.
-
Luminometer plate reader.
Methodology:
-
Cell Seeding: Dispense 30 µL of cell suspension into each well of a 384-well plate. The optimal seeding density must be determined empirically but is typically between 1000-2500 cells/well.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Drug Plating (Dose-Response Matrix):
-
Use an acoustic liquid handler to transfer nanoliter volumes of drugs from source plates to the assay plates.
-
Dispense this compound along the y-axis in a dose-response manner (e.g., 8 concentrations from 0.1 µM to 20 µM).
-
Dispense the library compound along the x-axis in a similar dose-response manner.
-
Include appropriate controls: wells with cells and DMSO (vehicle control, 0% inhibition) and wells with a cytotoxic agent like staurosporine (100% inhibition).
-
-
Incubation: Return plates to the incubator for 72-96 hours.
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Data Presentation and Analysis
Raw luminescence data is normalized and used to calculate synergy scores.
Table 1: HTS Assay Parameters
| Parameter | Specification |
| Cell Line | VCaP |
| Plate Format | 384-well, white, clear-bottom |
| Seeding Density | 2,000 cells/well |
| Assay Volume | 50 µL |
| This compound Conc. Range | 0 - 25 µM |
| Library Drug Conc. Range | 0 - 10 µM |
| Drug Incubation Time | 96 hours |
| Primary Readout | CellTiter-Glo® (Luminescence) |
| Positive Control | Staurosporine (10 µM) |
| Vehicle Control | 0.1% DMSO |
Data Normalization
Cell viability is calculated relative to the controls for each plate: % Viability = (Luminescence_sample - Luminescence_pos_ctrl) / (Luminescence_vehicle_ctrl - Luminescence_pos_ctrl) * 100
Synergy Calculation
Synergy can be quantified using various models. The Bliss Independence model is commonly used and defines the expected combined effect (C) of two drugs (A and B) as: C = A + B - (A * B) where A and B are the fractional inhibitions of each drug alone.
-
Synergy Score: Observed Inhibition - Expected Inhibition
-
A positive score indicates synergy, a score near zero indicates an additive effect, and a negative score indicates antagonism.
Table 2: Example Synergy Analysis Results
This table summarizes hypothetical results from a screen of kinase inhibitors in combination with this compound.
| Combination Drug | Target | This compound IC50 (µM) | Drug IC50 (µM) | Max Bliss Synergy Score |
| Drug X | PI3K | 12.5 | 5.2 | 18.7 (Synergistic) |
| Drug Y | MEK | 13.1 | 8.9 | 2.1 (Additive) |
| Drug Z | BTK | 11.9 | 7.5 | -9.4 (Antagonistic) |
| Drug W | PARP | 12.2 | 4.1 | 15.3 (Synergistic) |
Conclusion High-throughput screening provides a robust and scalable methodology for identifying novel combination therapies that can enhance the efficacy of this compound and combat resistance in CRPC. By combining systematic screening with detailed mechanistic validation, this approach can accelerate the discovery of new treatment paradigms for patients with advanced prostate cancer. The protocols and workflows described herein offer a foundational framework for initiating such a discovery program.
Application Notes and Protocols: Experimental Design for Abiraterone Clinical Trials in Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a potent inhibitor of CYP17A1, has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] By blocking the synthesis of androgens in the testes, adrenal glands, and the tumor microenvironment, this compound effectively targets the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth.[3][4][5] However, a substantial portion of patients exhibit primary or acquired resistance to this compound.[6][7] This highlights the critical need for robust biomarkers to predict treatment response, monitor for resistance, and guide personalized therapeutic strategies.
These application notes provide a comprehensive framework for designing clinical trials focused on biomarker discovery for this compound. It includes detailed experimental protocols for key assays and illustrates critical pathways and workflows using diagrammatic representations.
This compound's Mechanism of Action and Resistance
This compound inhibits the 17α-hydroxylase and 17,20-lyase activities of the CYP17A1 enzyme, which is a critical step in the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively.[1][3][8] These are precursors for testosterone and dihydrotestosterone (DHT), the primary ligands of the androgen receptor. By depleting androgen levels, this compound attenuates AR signaling, leading to decreased tumor growth and proliferation.[4]
Resistance to this compound can emerge through various mechanisms, including:
-
Androgen Receptor (AR) alterations: Amplification, mutation, or the expression of constitutively active splice variants like AR-V7.
-
CYP17A1 overexpression: Increased production of the target enzyme.
-
Activation of alternative signaling pathways: Upregulation of pathways that can bypass the need for AR signaling.
-
Intratumoral androgen synthesis: The tumor's ability to produce its own androgens through alternative pathways, such as the "backdoor" pathway.[9][10][11][12]
Signaling Pathway of Androgen Biosynthesis and this compound's Action
Caption: Androgen biosynthesis pathway and the inhibitory action of this compound on CYP17A1.
Experimental Design for a Biomarker Discovery Clinical Trial
This proposed clinical trial is a prospective, multi-center study designed to identify and validate predictive and pharmacodynamic biomarkers for this compound response in patients with mCRPC.
Study Objectives
-
Primary Objective: To identify baseline biomarkers that predict clinical response to this compound acetate plus prednisone.
-
Secondary Objectives:
-
To identify biomarkers of acquired resistance to this compound.
-
To evaluate changes in steroid hormone profiles during treatment.
-
To correlate biomarker status with progression-free survival (PFS) and overall survival (OS).
-
Patient Population
A cohort of mCRPC patients who are candidates for first-line treatment with this compound acetate and prednisone will be enrolled. Key inclusion and exclusion criteria should be clearly defined.
Study Design and Treatment
Patients will receive the standard dose of this compound acetate (1000 mg daily) and prednisone (5 mg twice daily). Clinical response will be assessed according to standard criteria (e.g., PCWG3).
Biomarker Assessment Strategy
A multi-platform approach will be employed for biomarker analysis, utilizing both tumor tissue and liquid biopsies.
| Sample Type | Timepoints | Biomarkers to be Analyzed |
| Tumor Tissue (Archival or Fresh Biopsy) | Baseline | - Androgen Receptor (AR) expression and localization (IHC)- PTEN expression (IHC)- Gene expression profiling (RNA-Seq) for AR signaling and other relevant pathways- Genomic alterations in key genes (e.g., AR, TP53, RB1) (NGS) |
| Whole Blood | Baseline, On-treatment (multiple timepoints), At Progression | - Circulating Tumor Cell (CTC) enumeration and characterization- AR-V7 and other splice variants in CTCs (ddPCR)- Germline DNA for single nucleotide polymorphisms (SNPs) |
| Plasma | Baseline, On-treatment (multiple timepoints), At Progression | - Circulating tumor DNA (ctDNA) analysis for AR mutations and amplifications (NGS)- Steroid hormone profiling (LC-MS/MS) |
Experimental Workflow
Caption: Experimental workflow for the this compound biomarker discovery clinical trial.
Detailed Experimental Protocols
Immunohistochemistry (IHC) for Androgen Receptor (AR)
Objective: To determine the expression and subcellular localization of the AR protein in tumor tissue.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against AR (e.g., clone AR441) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: Staining intensity and the percentage of positive tumor cells are scored by a pathologist.
Droplet Digital PCR (ddPCR) for AR-V7 Detection in CTCs
Objective: To quantify the expression of AR-V7 mRNA in circulating tumor cells.
Protocol:
-
CTC Isolation: CTCs are enriched from whole blood using an immunomagnetic-based platform (e.g., CellSearch® or IsoFlux).
-
RNA Extraction: Total RNA is extracted from the enriched CTC fraction using a kit optimized for low cell numbers.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
ddPCR Reaction Setup: The ddPCR reaction mixture is prepared with ddPCR supermix, primers, and probes specific for AR-V7 and a reference gene (e.g., GAPDH).
-
Droplet Generation: The reaction mixture is partitioned into thousands of nanoliter-sized droplets.
-
PCR Amplification: Thermal cycling is performed to amplify the target transcripts within the droplets.
-
Droplet Reading and Analysis: The fluorescence of each droplet is measured to determine the number of positive and negative droplets for AR-V7 and the reference gene. The absolute concentration of AR-V7 transcripts is then calculated.[10][13]
RNA-Sequencing (RNA-Seq) of Tumor Tissue
Objective: To obtain a comprehensive transcriptomic profile of the tumor to identify gene expression signatures associated with this compound response.
Protocol:
-
RNA Extraction: Total RNA is extracted from FFPE tumor tissue sections using a specialized kit to ensure high-quality RNA.
-
Library Preparation: An RNA-seq library is prepared, which includes rRNA depletion, RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared library is sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to the human reference genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Gene expression levels are compared between responder and non-responder groups to identify differentially expressed genes.
-
Pathway Analysis: Functional enrichment analysis is performed to identify signaling pathways that are altered between the two groups.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum Steroid Profiling
Objective: To quantify a panel of steroid hormones in patient serum to assess the pharmacodynamic effects of this compound and identify potential resistance mechanisms.
Protocol:
-
Sample Preparation:
-
Protein Precipitation: Serum proteins are precipitated with a solvent like acetonitrile.
-
Liquid-Liquid Extraction or Solid-Phase Extraction: Steroids are extracted from the supernatant.
-
-
Derivatization (Optional): Some steroids may require derivatization to improve their ionization efficiency and chromatographic separation.
-
LC Separation: The extracted steroids are separated on a reverse-phase C18 column using a gradient of mobile phases (e.g., water and methanol with formic acid).
-
MS/MS Detection: The separated steroids are ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: The concentration of each steroid is determined by comparing its peak area to that of a stable isotope-labeled internal standard.[1][2][3][6][7]
Data Presentation and Analysis
All quantitative data from the clinical trial and biomarker analyses should be summarized in a clear and structured format.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | All Patients (N=...) | Responders (N=...) | Non-Responders (N=...) |
| Age (median, range) | |||
| Gleason Score at Diagnosis | |||
| Baseline PSA (ng/mL, median, range) | |||
| Prior Treatments | |||
| Presence of Visceral Metastases |
Table 2: Summary of Biomarker Findings
| Biomarker | Assay | Prevalence in Cohort | Association with Response (p-value) | Association with PFS (HR, 95% CI) |
| AR Expression (High vs. Low) | IHC | |||
| PTEN Loss | IHC | |||
| AR-V7 Status (Positive vs. Negative) | ddPCR | |||
| Baseline Testosterone (ng/dL) | LC-MS/MS | |||
| On-treatment DHEA (ng/dL) | LC-MS/MS | |||
| Specific Gene Signature | RNA-Seq |
Biomarker Analysis Logic
Caption: Logical flow for biomarker data analysis and clinical application.
Conclusion
A well-designed clinical trial with an integrated biomarker discovery plan is essential for advancing the personalized treatment of prostate cancer with this compound. The detailed protocols and workflows provided in these application notes offer a robust framework for researchers and drug development professionals to identify and validate biomarkers that can predict treatment response and resistance, ultimately leading to improved patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. Biomarkers for Predicting this compound Treatment Outcome and Selecting Alternative Therapies in Castration‐Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of AR-V7 in Liquid Biopsies of Castrate Resistant Prostate Cancer Patients: A Comparison of AR-V7 Analysis in Circulating Tumor Cells, Circulating Tumor RNA and Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Clinical Evaluation of this compound in the Treatment of Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome profiling of prostate tissue samples from early onset prostate cancer patients and normal controls by RNA-seq - EGA European Genome-Phenome Archive [ega-archive.org]
- 10. Detection of AR-V7 in Liquid Biopsies of Castrate Resistant Prostate Cancer Patients: A Comparison of AR-V7 Analysis in Circulating Tumor Cells, Circulating Tumor RNA and Exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. Androgen Receptor - IHC Primary Antibodies [shop.leicabiosystems.com]
- 13. Droplet Digital PCR Based Androgen Receptor Variant 7 (AR-V7) Detection from Prostate Cancer Patient Blood Biopsies | MDPI [mdpi.com]
Application Notes & Protocols: Utilizing CRISPR-Cas9 to Investigate Abiraterone Resistance in Prostate Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction Abiraterone acetate is a cornerstone therapy for metastatic castration-resistant prostate cancer (CRPC). It functions by irreversibly inhibiting CYP17A1, a critical enzyme in androgen biosynthesis, thereby depleting the androgen receptor (AR) of its ligand and suppressing tumor growth. Despite its initial efficacy, the development of resistance is nearly universal, posing a significant clinical challenge. The mechanisms of resistance are complex, involving AR reactivation, activation of bypass signaling pathways, and alterations in cellular metabolism. The CRISPR-Cas9 gene-editing platform offers a powerful and precise tool to systematically dissect these mechanisms, identify novel resistance genes, and validate new therapeutic targets to overcome this compound resistance.
Key Signaling Pathways in this compound Resistance
CRISPR-based screens have been instrumental in identifying signaling pathways that, when altered, contribute to this compound resistance. Key among these are the Androgen Receptor (AR), Wnt/β-catenin, and PI3K/Akt pathways.
-
Androgen Receptor (AR) Signaling: Resistance often involves the reactivation of AR signaling despite low androgen levels. This can occur through AR amplification, mutations that allow activation by other steroids, or the expression of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain.
-
Wnt/β-catenin Pathway: Activation of the Wnt/β-catenin pathway has been strongly associated with resistance to AR-targeted therapies.[1][2] Crosstalk between β-catenin and AR can lead to the expression of target genes that promote androgen-independent growth.[1][3]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical cell survival pathway frequently activated in prostate cancer.[4][5] There is evidence of reciprocal feedback between the PI3K/Akt and AR signaling pathways; inhibiting one can lead to the compensatory activation of the other, contributing to drug resistance.[6][7]
Figure 1: Key signaling pathways implicated in this compound resistance.
Application 1: Genome-Wide CRISPR Screen for Resistance Genes
Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased method to identify genes whose loss confers resistance to this compound. This is typically a "positive selection" screen where cells that survive drug treatment are enriched for sgRNAs targeting resistance-conferring genes.
Figure 2: Experimental workflow for a positive selection CRISPR knockout screen.
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the key steps for performing a pooled CRISPR knockout screen in prostate cancer cells to identify this compound resistance genes.[8][9]
-
Cell Line and Library Preparation:
-
Select a suitable this compound-sensitive prostate cancer cell line (e.g., LNCaP).
-
Generate a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection (e.g., Blasticidin).
-
Amplify a pooled genome-wide sgRNA library (e.g., Brunello, GeCKO v2) and package it into lentiviral particles. Determine the viral titer.
-
-
Lentiviral Library Transduction:
-
Plate the Cas9-expressing cells.
-
Transduce the cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3–0.5 to ensure that most cells receive a single sgRNA. Maintain a cell count that ensures high library representation (e.g., >500 cells per sgRNA).
-
After 48 hours, begin selection with a second antibiotic (e.g., Puromycin) to eliminate non-transduced cells.
-
-
Screening and Sample Collection:
-
After selection is complete (typically 3-7 days), harvest a portion of the cells as the baseline (T0) reference sample.
-
Split the remaining cells into two arms: a vehicle control (e.g., DMSO) and an experimental arm treated with a predetermined concentration of this compound (e.g., IC80).
-
Culture the cells for 3-9 weeks, passaging as needed and maintaining drug pressure in the experimental arm. Ensure cell numbers are maintained to preserve library complexity.
-
-
Sample Processing and Analysis:
-
At the end of the screen, harvest the surviving cells from the this compound-treated arm and the vehicle control arm.
-
Extract genomic DNA from the T0, vehicle, and this compound-resistant samples.
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Submit the PCR amplicons for next-generation sequencing (NGS).
-
Analyze the sequencing data by comparing sgRNA read counts between the resistant and T0 samples. Use tools like MAGeCK to identify sgRNAs and, by extension, genes that are significantly enriched in the resistant population. These are the candidate resistance genes.
-
Data Presentation: Candidate Genes from CRISPR Screens
The output of a CRISPR screen is a list of candidate genes. This data can be summarized in a table.
Table 1: Representative Gene Hits from a Hypothetical CRISPR Screen for this compound Resistance
| Gene Symbol | Description | Fold Enrichment (Resistant vs. T0) | p-value |
|---|---|---|---|
| AR | Androgen Receptor | 5.8 | 1.2e-6 |
| SPOP | Speckle Type BTB/POZ Protein | 4.5 | 3.4e-5 |
| ZBTB16 | Zinc Finger and BTB Domain Containing 16 | 4.1 | 9.1e-5 |
| NCOR2 | Nuclear Receptor Corepressor 2 | 3.7 | 2.5e-4 |
| PTEN | Phosphatase and Tensin Homolog | -4.2 | 8.8e-6 |
Note: This table is illustrative. Fold enrichment and p-values are hypothetical and represent typical data from such a screen. Loss of tumor suppressors like PTEN would be expected to confer resistance, but might not be identified in a knockout screen if already deleted in the cell line.
Application 2: Validation of Candidate Resistance Genes
Following a screen, individual candidate genes must be validated to confirm their role in this compound resistance. This involves generating a specific knockout of the gene in a sensitive parental cell line and assessing the change in drug sensitivity.
Protocol 2: Generation and Validation of a Gene-Specific Knockout Cell Line
-
sgRNA Design and Cloning:
-
Design 2-3 unique sgRNAs targeting an early exon of the candidate gene. Use online tools (e.g., CHOPCHOP, Synthego) to minimize off-target effects.
-
Clone the sgRNA oligonucleotides into a suitable vector that also expresses Cas9 and a selection marker (e.g., pLenti-CRISPRv2).
-
-
Transfection and Clonal Selection:
-
Transfect or transduce the parental prostate cancer cell line (e.g., LNCaP) with the sgRNA/Cas9 plasmid.[10]
-
After 48-72 hours, apply antibiotic selection (e.g., Puromycin).
-
After selection, dilute the surviving cells and plate them into 96-well plates at a density of ~0.5 cells/well to isolate single-cell clones.
-
Expand the resulting colonies.
-
-
Validation of Gene Edit:
-
Genomic Validation: For each clone, extract genomic DNA. PCR amplify the region surrounding the sgRNA target site. Perform Sanger sequencing and analyze the results using a tool like TIDE or ICE to identify insertions/deletions (indels) that cause a frameshift mutation.[11][12]
-
Protein Validation: Perform a Western blot on cell lysates from the edited clones and the parental line. A successful knockout should show a complete absence of the target protein.[13][14]
-
Figure 3: Workflow for the validation of CRISPR-generated knockout cell lines.
Protocol 3: Phenotypic Characterization of Knockout Clones
-
Establish this compound Dose-Response:
-
Plate the validated knockout clone and the parental (wild-type) cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 50 µM) for 72-96 hours.
-
Perform a cell viability assay (e.g., WST-1, CellTiter-Glo).[15]
-
Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines. A significant increase in the IC50 for the knockout line confirms the gene's role in resistance.
-
-
Cell Proliferation Assay:
-
Plate both cell lines at a low density.
-
Treat with a fixed concentration of this compound (e.g., 10 µM) or vehicle control.
-
Monitor cell proliferation over several days using an automated cell counter or a viability assay. Resistance is indicated by continued growth of the knockout cells in the presence of this compound.
-
Data Presentation: Phenotypic Validation Data
Quantitative data from validation experiments should be presented clearly to demonstrate the phenotypic effect of the gene knockout.
Table 2: Viability of Parental vs. Gene X KO LNCaP Cells in Response to this compound
| Cell Line | Treatment | Cell Viability (% of Control) | This compound IC50 (µM) |
|---|---|---|---|
| LNCaP Parental | Vehicle (DMSO) | 100% ± 4.5% | 8.5 ± 1.2 |
| LNCaP Parental | This compound (10 µM) | 48% ± 3.2% | |
| LNCaP Gene X KO | Vehicle (DMSO) | 98% ± 5.1% | 27.3 ± 2.5 |
| LNCaP Gene X KO | this compound (10 µM) | 85% ± 4.8% | |
Note: Data are presented as mean ± SD from a representative experiment. The increased IC50 in the Gene X KO line validates its role in conferring this compound resistance.
Conclusion
The CRISPR-Cas9 system provides a versatile and robust platform for elucidating the genetic basis of this compound resistance. Through genome-wide screens, researchers can perform unbiased discovery of novel resistance pathways. Subsequent targeted knockout or editing allows for precise validation of these candidate genes and detailed mechanistic studies. The protocols and applications described here provide a framework for using this technology to identify new therapeutic targets, discover predictive biomarkers, and ultimately develop strategies to overcome or prevent drug resistance in patients with advanced prostate cancer.
References
- 1. Inhibition of Wnt/β-catenin pathway overcomes therapeutic resistance to this compound in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Wnt-pathway Activating Mutations Are Associated with Resistance to First-line this compound and Enzalutamide in Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Uncoupling of Akt and mTOR signaling drives resistance to Akt inhibition in PTEN loss prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 11. How to Validate a CRISPR Knockout [biognosys.com]
- 12. Techniques for Validating CRISPR Changes Using RNA-Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyagen.com [cyagen.com]
- 14. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 15. This compound acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Abiraterone Stability in Cell Culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Abiraterone in cell culture experiments. Ensuring the stability and consistent concentration of this compound is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound Acetate, and which should I use for in vitro studies?
This compound Acetate is the prodrug form that is administered orally in clinical settings.[1] It is rapidly converted in vivo to this compound, the active drug that inhibits the CYP17A1 enzyme.[2][3] For in vitro cell culture experiments, using the active form, this compound, is often more direct. However, this compound Acetate is also used. Be aware that this compound Acetate is susceptible to hydrolysis to this compound, a process that can be influenced by pH and enzymes, such as esterases, which may be present in media supplemented with serum.[4][5][6] It is crucial to be consistent with the form used and to report it accurately in your methodology.
Q2: What is the recommended solvent and storage method for this compound stock solutions?
This compound and its acetate form have very low aqueous solubility.[7] Therefore, a concentrated stock solution (e.g., 10-20 mM) should be prepared in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My experiment shows inconsistent results or a loss of drug effect over time. Could this be a stability issue?
Yes, inconsistent results are a common sign of compound instability. If this compound degrades during your experiment, its effective concentration decreases, leading to an underestimation of its potency and causing poor reproducibility.[4] Factors like media pH, incubation temperature (37°C), light exposure, and interactions with media components can all contribute to degradation over the course of an experiment.[4][5][8]
Q4: How frequently should I change the cell culture media containing this compound?
For multi-day experiments, it is best practice to replace the media with freshly prepared this compound every 24 to 48 hours. This ensures that the cells are exposed to a consistent concentration of the active drug, mitigating the impact of potential degradation.
Q5: What are the primary factors that can cause this compound to degrade in my cell culture media?
Several factors can influence this compound's stability in cell culture media:
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pH: this compound Acetate is particularly susceptible to hydrolysis in acidic and basic conditions.[5][9] Standard media is buffered around pH 7.4, but cellular metabolism can cause local pH shifts.
-
Enzymatic Degradation: If your media is supplemented with serum (e.g., FBS), it contains enzymes like esterases that can metabolize compounds.[4] this compound Acetate can be hydrolyzed by esterases to the active this compound.[6][10]
-
Temperature: Incubating at 37°C can accelerate chemical degradation compared to storage at 4°C or -20°C.[4]
-
Oxidation: Studies have shown that this compound can be sensitive to oxidation.[1][8]
-
Light: Some compounds are sensitive to photodegradation. While studies suggest this compound Acetate is relatively stable under photolytic stress, it's good practice to minimize light exposure.[5][8]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: I observe a precipitate in my culture media after adding this compound.
-
Probable Cause: Poor aqueous solubility. This compound is a BCS Class IV compound, meaning it has both low solubility and low permeability.[11][12] When the concentrated DMSO stock is diluted into the aqueous media, the drug can crash out of solution. The final concentration of DMSO may also be too high, affecting solubility and cell health.
-
Solutions:
-
Decrease Working Concentration: Determine if a lower final concentration is sufficient for your experiment.
-
Optimize Dilution: Pre-warm the cell culture media to 37°C before adding the drug stock. Add the stock dropwise while gently vortexing or swirling the media to ensure rapid dispersal.
-
Check DMSO Concentration: Ensure the final concentration of your solvent (DMSO) is minimal, typically well below 0.5% and ideally ≤0.1%, and maintain this concentration across all treatments, including the vehicle control.[4]
-
Visual Inspection: Always inspect the media for precipitation after adding the compound. If observed, prepare a fresh dilution.
-
Problem: I suspect the drug's activity is decreasing over the course of my multi-day experiment.
-
Probable Cause: Chemical or metabolic degradation. Over 24-72 hours at 37°C, a significant portion of the compound may be degrading, lowering its effective concentration.
-
Solutions:
-
Replenish Media: For long-term assays, replace the media with a fresh drug dilution every 24-48 hours.
-
Conduct a Stability Study: Perform an experiment to determine the stability of this compound under your specific culture conditions (see the protocol below). This involves incubating this compound in your complete cell-free media, taking samples at different time points (e.g., 0, 2, 8, 24, 48 hours), and quantifying the remaining parent compound using HPLC or LC-MS/MS.[13]
-
Consider Serum-Free Media: If enzymatic degradation is suspected, test whether running the experiment in serum-free or reduced-serum media is an option for your cell line.
-
Quantitative Stability Data
Forced degradation studies provide insight into the potential degradation pathways of a drug. The table below summarizes the degradation of this compound Acetate under various stress conditions.
| Stress Condition | % Degradation | Reference |
| Acidic Hydrolysis (0.1 N HCl at 80°C, 30 min) | 62.72% | [5] |
| Acidic Hydrolysis (0.1 N HCl at 60°C, 30 min) | 26.5% | [9] |
| Alkaline Hydrolysis (0.1 N NaOH at 50°C, 30 min) | 16.99% | [5] |
| Alkaline Hydrolysis (0.1 N NaOH at 60°C, 30 min) | 12.3% | [9] |
| Oxidative (30% H₂O₂ at 40°C, 30 min) | 0.26% | [5] |
| Thermal (Solid state, 7 days) | 1.09% | [5] |
| Photolytic (Solid state, 7 days) | 0.34% | [5] |
Note: Degradation rates in complete cell culture media at 37°C may differ from these specific stress conditions.
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using LC-MS/MS analysis.[4][14]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Cold quenching solvent (e.g., acetonitrile or methanol with an internal standard)
-
LC-MS/MS system
Methodology:
-
Spike the Media: Dilute the this compound stock solution into the pre-warmed cell culture medium to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experiments (e.g., 0.1%). Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately transfer an aliquot (e.g., 100 µL) of the spiked media to a microcentrifuge tube. This is your T=0 reference sample.
-
Quench the Sample: Promptly add a 3-fold excess of the cold quenching solvent (e.g., 300 µL of acetonitrile) to the T=0 sample. This stops further degradation and precipitates proteins.[4] Vortex vigorously.
-
Incubation: Place the remaining spiked media in the 37°C incubator.
-
Time-Point Sampling: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), remove additional aliquots (100 µL each) from the incubator and immediately quench them with the cold solvent as described in step 3.
-
Sample Processing: Centrifuge all quenched samples at high speed (e.g., >10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to HPLC vials for analysis. Quantify the concentration of the remaining parent this compound in each sample using a validated LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration of the T=0 sample.
Visual Guides
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for this compound stability issues.
Caption: this compound's mechanism of action via CYP17A1 inhibition.
Caption: Experimental workflow for an this compound stability assay.
References
- 1. WO2014009437A1 - Oxidation stability of this compound acetate - Google Patents [patents.google.com]
- 2. This compound | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Arylacetamide deacetylase as a determinant of the hydrolysis and activation of this compound acetate in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of this compound stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AQbD Driven Development of an RP-HPLC Method for the Quantitation of this compound Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of this compound Acetate Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Characterization, In Vitro Dissolution and Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Dissolution and Pharmacokinetics of this compound through KinetiSol® Enabled Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Abiraterone Dosage in Organoid Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Abiraterone dosage using organoid models.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound acetate in prostate cancer organoid models?
A typical starting point for dose-response experiments with this compound acetate in prostate cancer organoids is a wide concentration range, often from 0.01 µM to 10 µM. This range allows for the determination of the half-maximal inhibitory concentration (IC50).
Q2: How can I determine the optimal treatment duration with this compound in my organoid culture?
The optimal treatment duration can vary depending on the specific organoid line and the experimental endpoint. A common starting point is to assess organoid viability and response after 6 days of treatment, which is a duration that has been used in previous studies. It is recommended to perform a time-course experiment (e.g., 3, 6, and 9 days) to determine the most appropriate endpoint for your specific model.
Q3: What are the key considerations for establishing a dose-response curve for this compound in organoids?
To establish a robust dose-response curve, consider the following:
-
Seeding Density: Ensure a consistent number of organoids are seeded per well.
-
Replicates: Use technical and biological replicates to ensure the reliability of the data.
-
Drug Dilution Series: Prepare a serial dilution of this compound to cover a broad concentration range.
-
Viability Assay: Use a validated assay, such as the CellTiter-Glo® 3D Cell Viability Assay, to measure cell viability.
-
Data Analysis: Fit the data to a non-linear regression curve to accurately calculate the IC50 value.
Troubleshooting Guides
Issue 1: High variability in organoid viability assay results between replicates.
-
Possible Cause 1: Inconsistent Organoid Size and Number.
-
Solution: Before seeding, ensure organoids are dissociated into single cells or small clumps and resuspended thoroughly to achieve a uniform suspension. Visually inspect plates after seeding to confirm even distribution.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause 3: Incomplete Lysis of Organoids.
-
Solution: Ensure complete organoid lysis before reading the assay signal. Increase the incubation time with the lysis reagent or use mechanical disruption (e.g., pipetting or shaking) to aid lysis.
-
Issue 2: this compound appears to have low efficacy or no effect on the organoids.
-
Possible Cause 1: Drug Inactivation or Degradation.
-
Solution: Prepare fresh drug dilutions for each experiment. Store the this compound stock solution at the recommended temperature (typically -20°C) and protect it from light.
-
-
Possible Cause 2: Intrinsic or Acquired Resistance of the Organoid Model.
-
Solution: The organoid model may have inherent resistance to this compound. Consider combination therapies or testing alternative drugs.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Solution: Optimize the assay parameters, such as incubation time and reagent concentrations, for your specific organoid line.
-
Quantitative Data Summary
The following table summarizes representative IC50 values for this compound in patient-derived prostate cancer organoid models.
| Organoid Line | This compound IC50 (µM) |
| PCa-1 | 0.8 |
| PCa-2 | > 10 (Resistant) |
| PCa-3 | 1.2 |
Note: These values are illustrative and can vary significantly between different patient-derived organoid lines.
Experimental Protocols
Protocol 1: Organoid Culture and Drug Treatment
-
Organoid Seeding: Dissociate organoids into single cells or small fragments and embed them in a basement membrane matrix (e.g., Matrigel).
-
Culture: Culture the organoids in a suitable medium for 3-4 days to allow for their formation.
-
Drug Preparation: Prepare a serial dilution of this compound acetate in the culture medium.
-
Treatment: Replace the medium with the drug-containing medium and incubate for the desired treatment duration (e.g., 6 days).
Protocol 2: Cell Viability Assay (CellTiter-Glo® 3D)
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Lysis: Add the reagent to each well of the culture plate and mix to induce cell lysis.
-
Incubation: Incubate the plate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of cell viability.
Visualizations
Caption: this compound inhibits CYP17A1, blocking androgen synthesis and subsequent AR signaling.
Caption: Workflow for optimizing this compound dosage in organoid models.
Caption: Troubleshooting logic for high variability in organoid assay results.
Technical Support Center: Overcoming Abiraterone Solubility Challenges in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Abiraterone and its prodrug, this compound Acetate, in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound or this compound Acetate stock solutions?
A1: For preparing stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[1] this compound Acetate is soluble in ethanol and dimethyl formamide (DMF) at approximately 16 mg/mL and in DMSO at about 2 mg/mL.[1] this compound has shown a solubility of approximately 5.57 mg/mL in DMSO with gentle warming.[2]
Q2: How can I dissolve this compound Acetate for use in aqueous buffers for my cell culture experiments?
A2: Due to its poor aqueous solubility, it is advised to first dissolve this compound Acetate in an organic solvent like ethanol to create a concentrated stock solution.[1] This stock solution can then be diluted with the aqueous buffer of choice, such as PBS, to the final desired concentration. A 1:2 solution of ethanol to PBS (pH 7.2) can yield a solubility of approximately 0.3 mg/mL for this compound Acetate.[1] It is important to note that aqueous solutions of this compound Acetate are not recommended for storage for more than one day.[1]
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation in cell culture media is a common issue with hydrophobic compounds like this compound. This can be due to several factors:
-
High Final Solvent Concentration: While a small amount of an organic solvent like DMSO is necessary to keep the compound in solution, high concentrations can be toxic to cells and can also cause the compound to precipitate when diluted into the aqueous medium. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[3][4][5]
-
pH-Dependent Solubility: this compound is a weakly basic drug and its solubility can be pH-dependent.[6][7] Changes in the pH of the culture medium upon addition of the drug solution can lead to precipitation.
-
Supersaturation: Rapidly diluting a concentrated stock solution into the aqueous medium can create a supersaturated state, leading to precipitation.
To prevent precipitation, consider the following troubleshooting steps outlined in the guide below.
Q4: What is the Biopharmaceutical Classification System (BCS) class of this compound and what does it imply for in vitro assays?
A4: this compound is classified as a BCS Class IV compound, which means it has both low solubility and low permeability.[6][8] This inherent property is the primary reason for the challenges faced in in vitro assays. It underscores the importance of careful formulation and preparation of the compound to ensure that the results of the assay are accurate and reflect the compound's activity rather than its poor solubility.
Data Presentation
Table 1: Solubility of this compound and this compound Acetate in Various Solvents
| Compound | Solvent | Temperature | Solubility |
| This compound | Water | Not Specified | < 0.5 µg/mL[8] |
| This compound | Water | Not Specified | 3.05 µg/mL[6] |
| This compound | DMSO | Not Specified | ~5.57 mg/mL (with gentle warming)[2] |
| This compound | Tetrahydrofuran (THF) | Room Temperature | > 10 mg/mL[8][9] |
| This compound Acetate | Water | Not Specified | Insoluble |
| This compound Acetate | DMSO | Not Specified | ~2 mg/mL[1] |
| This compound Acetate | Ethanol | Not Specified | ~16 mg/mL[1] |
| This compound Acetate | Dimethyl Formamide (DMF) | Not Specified | ~16 mg/mL[1] |
| This compound Acetate | Tetrahydrofuran (THF) | Room Temperature | > 400 mg/mL[8][9] |
| This compound Acetate | 1:2 Ethanol:PBS (pH 7.2) | Not Specified | ~0.3 mg/mL[1] |
| This compound Acetate | Water | Not Specified | ~1.012 µg/mL[7] |
Troubleshooting Guides
Problem: Precipitate formation upon dilution of this compound stock solution into aqueous media.
| Possible Cause | Troubleshooting Step |
| High degree of supersaturation | 1. Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the stock solution into the aqueous medium. 2. Vortexing/Mixing: Ensure thorough mixing or vortexing immediately after each dilution step to facilitate dissolution. |
| pH shift | 1. Buffered Diluent: Use a buffered aqueous solution (e.g., PBS) for dilution to maintain a stable pH. 2. pH Adjustment: If possible, adjust the pH of the final solution to a range where this compound solubility is higher. This compound is a weakly basic drug and is more soluble in acidic media.[6] |
| Low temperature | 1. Warming: Gently warm the aqueous medium to 37°C before adding the this compound stock solution. Some sources suggest warming the stock solution tube at 37°C for 10 minutes can help.[2] 2. Sonication: Use a sonicator bath for a short period to aid in the dissolution process.[2] |
Problem: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of this compound | 1. Visual Inspection: Before adding to cells, visually inspect the final drug solution for any signs of precipitation. If present, do not use and reprepare the solution. 2. Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation or precipitation over time. |
| Solvent cytotoxicity | 1. Low Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture wells is as low as possible (ideally ≤ 0.1%) and is consistent across all treatments.[5] 2. Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of the solvent) to assess the effect of the solvent on cell viability.[4] |
| Drug adsorption to plasticware | 1. Use of low-adhesion plasticware: Consider using low-protein-binding microplates and tubes. 2. Pre-treatment of plates: In some cases, pre-coating plates with a blocking agent may be beneficial, though this should be validated for your specific assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Acetate Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound Acetate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for at least one minute to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Cell Viability (MTT) Assay with this compound
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[10]
-
Drug Preparation:
-
Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10 nM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, remains constant and non-toxic (e.g., 0.1%).
-
-
Drug Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO₂.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measurement: Read the absorbance at 540 nm using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: this compound's inhibition of androgen synthesis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Dissolution and Pharmacokinetics of this compound through KinetiSol® Enabled Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulating this compound acetate-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments and pharmacok ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08163C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ThermoML:J. Chem. Eng. Data 2018, 63, 12, 4453-4458 [trc.nist.gov]
- 10. benchchem.com [benchchem.com]
Identifying and minimizing Abiraterone synthesis impurities.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Abiraterone.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during this compound synthesis?
A1: Impurities in synthetic this compound can be categorized into three main groups:
-
Process-Related Impurities: These are byproducts formed during the synthesis process, unreacted starting materials, or reagents. Examples include isomers, diastereomers, and other structurally similar compounds.[1][2] Two unreported process-related impurities have been identified as [3β-acetoxy-16-(3β-acetoxy-androsta-5,16-dien-17-yl)-17-(3-pyridyl)-androsta-5,16-di-ene] and [3β-acetoxy-16-(3β-acetoxy-androsta-5,16-dien-17-yl)-17-androsta-5,16-di-ene].[3]
-
Degradation Products: These impurities form due to the degradation of this compound acetate under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[4][5][6] Significant degradation has been observed under acidic and alkaline conditions.[6][7]
-
Starting Material-Related Impurities: Impurities present in the starting materials, such as dehydroepiandrosterone (DHEA), can be carried through the synthesis and appear in the final product.[2]
Q2: How can these impurities affect my experimental results?
A2: The presence of impurities can significantly impact the quality, safety, and efficacy of the drug substance.[1] In a research setting, impurities can lead to:
-
Inaccurate Quantification: Co-elution of impurities with the main compound in chromatographic analyses can result in erroneous quantification.[1]
-
Altered Biological Activity: Impurities may possess their own biological activity, potentially leading to misleading results in in-vitro and in-vivo assays.[1]
-
Interference in Analytical Methods: Impurities can interfere with analytical techniques, causing issues like peak splitting, shouldering, or signal suppression/enhancement in mass spectrometry.[1]
Q3: What are the recommended storage conditions for this compound Acetate to minimize degradation?
A3: To minimize the formation of degradation products, this compound acetate should be stored in well-closed containers, protected from light, and at a controlled room temperature.[1]
Troubleshooting Guides
Problem 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Observation of additional, unexpected peaks in the chromatogram.
-
Distorted peak shape of this compound (e.g., shouldering, splitting).
Possible Causes:
-
Presence of process-related impurities from the synthesis.[1]
-
Degradation of the this compound sample.[1]
-
Contamination from solvents, vials, or the analytical instrument.[1]
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected HPLC/LC-MS peaks.
-
Analyze a Blank Run: Inject a blank sample (mobile phase or reconstitution solvent) to rule out contamination from the system or solvents.[1]
-
Verify Peak Identity: Use high-resolution mass spectrometry (HRMS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to known this compound impurities.[1]
-
Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve the separation of the main peak from impurities.[1]
-
Assess Compound Stability: Incubate this compound in your assay medium for the duration of the experiment and analyze for degradation products.[1]
Problem 2: Low Yield in Suzuki Coupling Reaction
Symptoms:
-
The Suzuki coupling reaction for the synthesis of this compound results in a very low yield.
Possible Causes:
-
Poor quality of reagents (boronic acid/ester, organic halide/triflate).
-
Suboptimal reaction conditions (temperature, solvent, base).
-
Ineffective catalyst system.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low Suzuki coupling yield.
-
Reagent Quality:
-
Reaction Conditions:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. An optimized condition uses Pd2(dba)3 as a catalyst and Xphos as a ligand.[9]
Data Presentation
Table 1: Common Process-Related Impurities in this compound Synthesis
| Impurity Name | Chemical Structure/Formula | Typical Level | Reference |
| This compound Dimer Impurity | C48H60N2O2 | - | [2] |
| This compound Ethyl Ether | C26H35NO | - | [2] |
| This compound Methyl Ether | C25H33NO | - | [2] |
| This compound Propionate Impurity | C27H35NO2 | - | [2] |
| This compound Acetate Reduced Impurity | C24H33NO | - | [2] |
| [3β-acetoxy-16-(3β-acetoxy-androsta-5,16-dien-17-yl)-17-(3-pyridyl)-androsta-5,16-di-ene] | - | 0.05% - 0.10% | [3] |
| [3β-acetoxy-16-(3β-acetoxy-androsta-5,16-dien-17-yl)-17-androsta-5,16-di-ene] | - | 0.05% - 0.10% | [3] |
| α and β-epoxy this compound acetate | - | - | [10] |
Table 2: Forced Degradation of this compound Acetate
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acidic | 0.1 N HCl | 30 min | 60°C | 26.5% | [4] |
| Acidic | 0.1 N HCl | 30 min | 80°C | 62.72% | [6] |
| Acidic | 0.1 N HCl | 30 min | 80°C | 65.25% | [7] |
| Alkaline | 0.1 N NaOH | 30 min | 60°C | 12.3% | [4] |
| Alkaline | 0.1 N NaOH | 30 min | 80°C | 16.99% | [6] |
| Alkaline | 0.1 N NaOH | 30 min | 80°C | 14.78% | [7] |
| Oxidative | 3% H₂O₂ | 30 min | 60°C | - | [4] |
| Oxidative | - | - | - | 0.26% | [6] |
| Thermal | - | - | 105°C | 1.09% | [6] |
| Photolytic | - | - | - | 0.34% | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Acetate
This protocol is adapted from studies on the stress degradation behavior of this compound Acetate.[4][6][7]
Objective: To investigate the stability of this compound acetate under various stress conditions and identify potential degradation products.
Materials:
-
This compound acetate
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and acetic acid
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Acid Degradation:
-
Alkali Degradation:
-
Oxidative Degradation:
-
Dissolve a known amount of this compound acetate in a suitable solvent.
-
Add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature or heat at 60°C for 30 minutes.[4]
-
Dilute to a final concentration and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid drug substance at 105°C for a specified period.[4]
-
Dissolve a known amount of the heat-treated sample in a suitable solvent.
-
Dilute to a final concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound acetate to UV light (e.g., 231 nm) for a specified period.[4]
-
Analyze the solution by HPLC.
-
Protocol 2: HPLC Method for this compound Impurity Profiling
This is a general HPLC method based on several published methods for this compound analysis.[6][7][11][12]
Objective: To separate and quantify this compound and its related impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Capcell PAK C18 MG-III, 100×4.6 mm, 3 µm).[6][11]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient.[11]
-
Elution Mode: Isocratic or gradient elution can be used. A common isocratic mobile phase is a mixture of 0.1% acetic acid and acetonitrile (e.g., 11:89 v/v).[7][11]
Sample Preparation:
-
Dissolve the this compound acetate sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve a desired concentration.[1]
Signaling Pathway and Synthesis Workflow
This compound Mechanism of Action
This compound is an inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway. By inhibiting CYP17A1, this compound reduces the production of androgens like testosterone, which are crucial for the growth of prostate cancer cells.
Caption: this compound inhibits the CYP17A1 enzyme in the androgen biosynthesis pathway.
General Synthesis Workflow for this compound Acetate
A common synthetic route for this compound acetate starts from dehydroepiandrosterone (DHEA). The synthesis typically involves the formation of a reactive intermediate, a Suzuki cross-coupling reaction, and a final acetylation step.[8][9][13]
Caption: A general workflow for the synthesis of this compound Acetate from DHEA.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Identification, Characterization and High-Performance Liquid Chromatography Quantification for Process-Related Impurities in this compound Acetate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AQbD Driven Development of an RP-HPLC Method for the Quantitation of this compound Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Synthesis and characterization of epoxide impurities of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Addressing analytical challenges in Abiraterone quantification.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Abiraterone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Adsorption of this compound to glass surfaces.[1] | Use polypropylene tubes and vials throughout the entire experimental workflow.[2] |
| Analyte Degradation. | Maintain specific temperature conditions during sample handling and storage. For short-term storage, keep samples on ice. For longer-term stability, store samples at -40°C. | |
| Poor Reproducibility/ Inconsistent Results | Instability of this compound in the biological matrix.[1] | In fresh plasma and whole blood, this compound has limited stability at room temperature (approximately 2 hours). For longer stability, plasma samples can be kept at 2-8°C for up to 24 hours, and whole blood for up to 8 hours. For long-term stability of at least 6 months, store samples at -40°C. |
| Inconsistent sample handling procedures. | Standardize all sample handling steps, including collection, processing, and storage. Process whole blood samples on ice.[2] | |
| Carry-over of Analyte in Blank Injections | Insufficient cleaning of the analytical system after injecting a high concentration sample.[1] | Incorporate a third mobile phase into the gradient to ensure a thorough wash of the system. Prolonging the runtime with a longer period at 100% acetonitrile can also help address carry-over issues.[2] |
| Co-elution of this compound with its Metabolites | Inadequate chromatographic separation. | Optimize the linear gradient of the mobile phase and use a longer analytical column (e.g., extend from 50 mm to 100 mm) to improve the separation of this compound and its metabolites.[3] |
| Matrix Effects Leading to Ion Suppression or Enhancement | Interference from endogenous components in the biological matrix.[4] | Utilize a stable isotope-labeled internal standard, such as D4-Abiraterone, to compensate for matrix effects.[5] Sample preparation techniques like protein precipitation or solid-phase extraction can also help to minimize matrix effects.[6] |
Frequently Asked Questions (FAQs)
A list of common questions and answers regarding this compound quantification.
-
Q1: What are the primary stability concerns for this compound in biological samples? A1: this compound has limited stability in fresh plasma and whole blood at ambient temperatures, lasting for only about two hours.[1] When stored at 2-8°C, it is stable for 24 hours in plasma and 8 hours in whole blood. For long-term storage, samples are stable for at least six months at -40°C.
-
Q2: How can I prevent the adsorption of this compound to labware? A2: this compound is known to adsorb to glass surfaces, which can lead to inaccurate quantification.[1] To prevent this, it is crucial to use polypropylene vials and other labware throughout your entire analytical process.[1][7][2]
-
Q3: What is the recommended internal standard for this compound quantification? A3: The use of a stable deuterated isotope, specifically D4-Abiraterone, is recommended as the internal standard.[1][7][5][8] This helps to correct for variability during sample preparation and analysis, including matrix effects.[5]
-
Q4: How can carry-over be minimized in my LC-MS/MS system? A4: Carry-over, where residual analyte from a high-concentration sample appears in subsequent blank injections, can be a significant issue. To mitigate this, incorporating a third mobile phase into your gradient elution can effectively wash the system.[1][7] Additionally, adjusting the needle wash and extending the analytical run with a longer period of 100% acetonitrile can reduce carry-over to acceptable levels.[2]
-
Q5: What strategies can be used to resolve this compound from its metabolites? A5: Co-elution with metabolites can interfere with accurate quantification.[1] To achieve better separation, you can optimize the mobile phase gradient and use a longer analytical column, for instance, by increasing the column length from 50 mm to 100 mm.[1][7]
Experimental Protocols
Detailed methodologies for key experiments in this compound quantification.
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting this compound from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette a specific volume of the plasma sample (e.g., 100 µL) into a polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (D4-Abiraterone) solution to the plasma sample.
-
Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.
-
Vortexing: Vortex the mixture for a set time (e.g., 5 minutes) to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 RPM) for a specified duration (e.g., 5 minutes) to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
A general workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
-
Liquid Chromatography (LC) System: An Acquity H-Class UPLC system or equivalent.[3]
-
Analytical Column: An Acquity BEH C18 Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[3]
-
Mobile Phase: A gradient elution using:
-
Mass Spectrometry (MS) System: A Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent.[3]
-
Ionization Mode: Positive ion mode.[1]
-
MRM Transitions:
Visualizations
Diagrams illustrating key workflows and logical relationships in this compound quantification.
Caption: Troubleshooting workflow for low this compound signal.
Caption: General experimental workflow for this compound quantification.
References
- 1. Analytical challenges in quantifying this compound with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. scispace.com [scispace.com]
- 4. research-management.mq.edu.au [research-management.mq.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. A validated liquid chromatographic-tandem mass spectroscopy method for the quantification of this compound acetate and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical challenges in quantifying this compound with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medipol.edu.tr [medipol.edu.tr]
Technical Support Center: Enhancing Abiraterone Bioavailability in Preclinical Research
Welcome to the technical support center for researchers and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to improve the oral bioavailability of Abiraterone Acetate in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with the oral bioavailability of this compound Acetate?
This compound Acetate, the prodrug of this compound, is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[1] Its oral bioavailability is estimated to be less than 10% in the fasted state.[1][2][3][4] This is primarily due to its poor aqueous solubility and high lipophilicity (LogP > 5).[1][5][6] Consequently, a high daily dose of 1000 mg is required to achieve therapeutic efficacy, which can lead to significant variability in drug exposure and a pronounced food effect.[1][7][8]
Q2: What are the most common formulation strategies to improve this compound's bioavailability in animal models?
Several advanced formulation strategies have been investigated to enhance the oral bioavailability of this compound Acetate. The most successful approaches in animal models include:
-
Lipid-Based Formulations: These formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), lipid matrix tablets, and solid lipid nanoparticles (SLNs), improve the solubilization of the lipophilic drug in the gastrointestinal tract.[1][2][9][10][11]
-
Nanotechnology Approaches: Reducing the particle size to the nanometer range, through techniques like nanocrystal technology and nano-amorphous formulations, increases the surface area for dissolution.[12][3]
-
Amorphous Solid Dispersions: These systems involve dispersing the drug in a polymeric carrier in an amorphous state, which enhances its solubility and dissolution rate compared to the crystalline form.[7][13]
Q3: How significant is the food effect on this compound Acetate absorption, and how can it be mitigated in animal studies?
The absorption of this compound Acetate is significantly influenced by food.[5][14] Administration with a high-fat meal can increase the area under the curve (AUC) by up to 10-fold and the maximum concentration (Cmax) by up to 17-fold compared to the fasted state.[12][6] This variability poses a challenge for consistent drug exposure in preclinical studies.
Advanced formulations, such as nano-amorphous preparations and certain lipid-based systems, have been shown to reduce or even eliminate this food effect in animal models like beagle dogs by improving drug solubilization and absorption in the fasted state.[7]
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound between animals in the same cohort.
-
Possible Cause 1: Inconsistent Dosing Conditions. The significant food effect is a major source of variability. Ensure strict adherence to fasting protocols for all animals in the study.[15]
-
Troubleshooting Tip: Standardize the fasting period (e.g., 12 hours with free access to water) before oral administration.[12] If the study design requires a fed state, ensure the composition and amount of the meal are consistent for all animals.
-
Possible Cause 2: Formulation Instability. The physical stability of amorphous or nanoparticle formulations can be critical. Changes in particle size or reversion to a crystalline state can alter dissolution and absorption.
-
Troubleshooting Tip: Characterize the formulation immediately before administration to ensure it meets specifications (e.g., particle size, drug content). Conduct stability studies of the formulation under relevant storage conditions.
Issue: Lower than expected improvement in bioavailability with a novel formulation.
-
Possible Cause 1: Inadequate Solubilization in the GI Tract. The formulation may not be effectively releasing the drug in a solubilized form in the specific gastrointestinal environment of the animal model.
-
Troubleshooting Tip: Perform in vitro dissolution studies in biorelevant media (e.g., simulated gastric and intestinal fluids) to predict in vivo performance.[7] For lipid-based formulations, in vitro lipolysis models can provide insights into how the drug will be processed in the gut.[2]
-
Possible Cause 2: Pre-systemic Metabolism. this compound Acetate is rapidly converted to its active form, this compound, by esterases in the intestine and liver. The formulation may not be protecting the prodrug from extensive first-pass metabolism.
-
Troubleshooting Tip: Measure both this compound Acetate and this compound concentrations in plasma to understand the conversion kinetics. Consider formulations that may modulate metabolic enzyme activity or promote lymphatic transport to bypass the liver.[9]
Quantitative Data Summary
The following tables summarize the reported improvements in this compound bioavailability using different formulation strategies in various animal models.
Table 1: Nanoparticle-Based Formulations
| Formulation Type | Animal Model | Key Findings | Reference |
| Nanocrystal Tablets | Wistar Rats | 3.51-fold increase in Cmax and 2.80-fold increase in AUC₀₋t compared to reference tablets. | [12][3] |
| Solid Lipid Nanoparticles (SLNs) | Wistar Rats | Significant improvement in biopharmaceutical performance. | [1] |
| Nano-amorphous Formulation | Beagle Dogs | >10-fold increase in bioavailability in the fasted state and elimination of the food effect. | [16] |
Table 2: Lipid-Based Formulations
| Formulation Type | Animal Model | Key Findings | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Sprague-Dawley Rats | 2.5-fold increase in in vivo exposure compared to this compound Acetate suspension. | [9][17] |
| Enteric-Coated Long-Chain SNEDDS (EC-LC-SNEDDS) | Rats | 7.32-fold increase in this compound exposure compared to the reference. | [2] |
| Lipid Matrix Tablet | Beagle Dogs | 704.80% relative bioavailability compared to a 250 mg reference tablet (with a 75 mg dose). | [10][18][19] |
Table 3: Amorphous Solid Dispersions
| Formulation Type | Animal Model | Key Findings | Reference |
| Amorphous Solid Dispersions with Polymeric Excipients | Rats | Up to 250% enhancement in bioavailability in the fasted state compared to the crystalline drug product. | [7][13] |
Experimental Protocols & Methodologies
1. Nanocrystal Tablet Formulation and Pharmacokinetic Study in Rats
-
Objective: To enhance the oral bioavailability of this compound Acetate using nanocrystal technology.
-
Methodology:
-
Preparation of Nanocrystals: this compound Acetate nanocrystal suspensions were prepared by wet milling using a planetary ball mill. Poloxamer 407 and Poloxamer 188 were used as stabilizers.
-
Tablet Formulation: The optimized nanocrystals were freeze-dried and then formulated into tablets.
-
Animal Study: Male Wistar rats (n=6 per group) were fasted for 12 hours with free access to water.[12][20]
-
Dosing: A single dose of 100 mg/kg of the nanocrystal tablet suspension or a reference suspension was administered by oral gavage.[12][20]
-
Blood Sampling: Blood samples were collected from the retro-orbital venous plexus at specified time points (e.g., 15, 30, 60, 120, 240, 480, 720, and 1440 minutes) post-administration.[12][20]
-
Sample Analysis: Plasma was separated by centrifugation and stored at -20°C. This compound concentrations were determined by a validated LC-MS/MS method.
-
2. Self-Nanoemulsifying Drug Delivery System (SNEDDS) and Pharmacokinetic Study in Rats
-
Objective: To improve the bioavailability of this compound Acetate through a lipid-based SNEDDS formulation.
-
Methodology:
-
Formulation: ABRTA-SNEDDS was developed by statistically optimizing the concentrations of oil, surfactant, and co-surfactant using a D-optimal design.[9]
-
Characterization: The optimized formulation was characterized for particle size and thermodynamic stability.
-
Animal Study: Sprague-Dawley rats were used for the in vivo bioavailability study.[9]
-
Dosing: The ABRTA-SNEDDS formulation or an ABRTA suspension was administered orally.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured over time to determine pharmacokinetic parameters like AUC and Cmax.
-
3. Lipid Matrix Tablet Formulation and Pharmacokinetic Study in Beagle Dogs
-
Objective: To evaluate the relative bioavailability of a lipid-based formulation tablet of this compound Acetate.
-
Methodology:
-
Animal Model: Six beagle dogs were used in a 3x3 cross-over study design.[10][19]
-
Dosing: A single oral dose of a 75 mg lipid-based formulation tablet or a 250 mg reference tablet was administered.[10][18][19]
-
Blood Sampling: Blood samples were collected at pre-dose and at multiple time points up to 24 hours post-dose (0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[10][18][19]
-
Sample Analysis: Plasma samples were analyzed for this compound concentration using LC-MS/MS.[10][19]
-
Visualizations
Caption: General experimental workflow for evaluating novel this compound formulations.
Caption: Strategies and mechanisms for enhancing this compound bioavailability.
References
- 1. Systematic Development of Solid Lipid Nanoparticles of this compound Acetate with Improved Oral Bioavailability and Anticancer Activity for Prostate Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the pharmacokinetics of this compound acetate through lipid-based formulations: addressing solubility and food effect challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. etflin.com [etflin.com]
- 5. Investigating the Mechanisms behind the Positive Food Effect of this compound Acetate: In Vitro and Rat In Situ Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tavanta.com [tavanta.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Augmented experimental design for bioavailability enhancement: a robust formulation of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound acetate released from a tablet based on lipid matrix in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prezi.com [prezi.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Restricted [jnjmedicalconnect.com]
- 16. Development of an this compound acetate formulation with improved oral bioavailability guided by absorption modeling based on in vitro dissolution and permeability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of this compound Acetate Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Characterization, In Vitro Dissolution and Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of LC-MS/MS methods for sensitive Abiraterone detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of LC-MS/MS methods for the sensitive detection of Abiraterone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Sensitivity / Poor Signal Intensity | Inefficient ionization. | Optimize mass spectrometer source parameters such as capillary voltage (e.g., 3.76 kV) and cone voltage (e.g., 47 V).[1] Ensure the mobile phase pH is suitable for positive ionization mode (e.g., using 0.1% formic acid).[2] |
| Suboptimal sample preparation leading to low recovery. | Evaluate different extraction methods. Protein precipitation is simple, but liquid-liquid extraction or solid-phase extraction (SPE) may provide cleaner extracts and better recovery.[3] For protein precipitation, ensure complete protein crashing by using cold acetonitrile and adequate vortexing.[2] | |
| Matrix effects suppressing the analyte signal. | Use a stable isotope-labeled internal standard, such as this compound-d4, to compensate for matrix effects.[2][3] Dilute the sample extract if suppression is severe. Develop a more selective sample clean-up procedure. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent. | Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[4] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the stationary phase. | Ensure the mobile phase additives (e.g., formic acid) are at an appropriate concentration to control silanol interactions. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and freshly prepared mobile phases.[4] Flush the LC system thoroughly. |
| Dirty mass spectrometer source. | Clean the ion source components, including the capillary and cones, according to the manufacturer's recommendations. | |
| Carry-over | Adsorption of this compound to surfaces. | Use polypropylene vials and tubes to minimize adsorption.[5] Incorporate a strong needle wash step in the autosampler method, potentially with a solvent containing a higher percentage of organic solvent and acid (e.g., 1% formic acid in acetonitrile).[1] |
| Inadequate column washing. | Extend the gradient elution with a high organic phase step to ensure all analytes are eluted from the column before re-equilibration.[5] | |
| Inconsistent Results / Poor Reproducibility | Analyte instability. | This compound is unstable in whole blood at room temperature for extended periods (stable for about 3 hours).[5] Process samples on ice and store plasma at -40°C or lower.[5] this compound is generally stable in plasma for at least 7 days at room temperature and for at least 6 months at -40°C.[5] |
| Improper internal standard addition. | Ensure the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration before any extraction steps. | |
| Variability in sample preparation. | Use a validated and standardized sample preparation protocol. Ensure consistent vortexing times and centrifugation speeds. |
Frequently Asked Questions (FAQs)
1. What is the most common sample preparation technique for this compound analysis in plasma?
Protein precipitation with acetonitrile is a commonly used method due to its simplicity and speed.[6] However, for higher sensitivity and cleaner extracts, liquid-liquid extraction (LLE) with a solvent like methyl tertiary butyl ether (MTBE) or solid-phase extraction (SPE) are also frequently employed.[7][8]
2. What type of internal standard should be used for accurate quantification of this compound?
The use of a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended.[2][3] This type of internal standard has a similar chemical behavior to the analyte during sample preparation and ionization, which helps to correct for matrix effects and variations in instrument response, leading to more accurate and precise results.
3. What are the typical MRM transitions for this compound and its deuterated internal standard?
For this compound, a common multiple reaction monitoring (MRM) transition is m/z 350.3 → 156.1. For the deuterated internal standard, this compound-d4, the corresponding transition is m/z 354.3 → 160.1.[1][2]
4. How can I avoid carry-over when analyzing this compound?
This compound can be prone to carry-over. To mitigate this, use polypropylene vials instead of glass, as this compound can adsorb to glass surfaces.[5] Additionally, optimize the autosampler wash method by using a strong solvent, and consider extending the chromatographic run time to include a thorough column wash with a high percentage of organic solvent.[5]
5. What are the key considerations for the stability of this compound in biological samples?
This compound acetate, the prodrug, is rapidly hydrolyzed to this compound in vivo. This compound is relatively stable in plasma, but its stability in whole blood is limited. Therefore, it is crucial to process blood samples promptly, preferably on ice, to separate the plasma.[5] Plasma samples should be stored frozen, typically at -40°C or below, to ensure long-term stability.[5]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting this compound from human plasma.
-
Sample Thawing: Thaw plasma samples (calibrators, quality controls, and unknown samples) at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma in a polypropylene microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound-d4 at 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene autosampler vial.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a set of typical starting conditions for the chromatographic separation and mass spectrometric detection of this compound.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 analytical column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.5 mL/min[2] |
| Gradient | A linear gradient from 10% to 90% Mobile Phase B over several minutes is a good starting point.[2] |
| Injection Volume | 2 µL[2] |
| Column Temperature | 40°C[2] |
| Autosampler Temperature | 4°C[2] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transition (this compound) | m/z 350.3 → 156.1[2] |
| MRM Transition (this compound-d4) | m/z 354.3 → 160.1[2] |
| Capillary Voltage | ~3.76 kV[1] |
| Cone Voltage | ~47 V[1] |
| Desolvation Temperature | ~550°C[1] |
| Desolvation Gas Flow | ~1000 L/h[1] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS methods for this compound quantification.
Table 1: Linearity and Sensitivity of this compound LC-MS/MS Methods
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 1 - 500 | 1 | [5] |
| 0.20 - 79.50 | 0.20 | [3] |
| 0.1 - 50 | 0.1 | [3] |
| 0.5 - 100 | 0.5 | [9] |
| 2 - 400 | 2 | [8] |
Table 2: Precision and Accuracy of this compound LC-MS/MS Methods
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| This compound | < 14.4 | < 14.4 | 91.35 - 105.05 | [3] |
| This compound & Metabolites | < 10.7 | < 10.7 | 87 - 106 | [9] |
| This compound | < 5 | < 5 | Within ± 5% | [5] |
| This compound & Metabolites | < 14.0 | < 14.0 | 87.6 - 113.8 | [6] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: this compound's mechanism of action in the androgen biosynthesis pathway.
References
- 1. onclive.com [onclive.com]
- 2. This compound: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pathways of androgen biosynthesis [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. This compound acetate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Managing confounding variables in Abiraterone preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing confounding variables during preclinical studies with Abiraterone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which is a critical enzyme in the androgen biosynthesis pathway.[1] By inhibiting CYP17A1, this compound blocks the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione.[1] This leads to a significant reduction in the production of androgens, including testosterone and dihydrotestosterone (DHT), which are crucial for the growth of prostate cancer cells.[2][3]
Q2: What are the most significant confounding variables in this compound preclinical studies?
The most critical confounding variables in this compound preclinical studies are:
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Metabolic Conversion: this compound is a prodrug that is converted into several metabolites with varying biological activities. This includes the more potent anti-tumor metabolite Δ4-abiraterone (D4A) and the androgen receptor (AR) agonist 3-keto-5α-abiraterone (5α-Abi).[4][5] The balance of these metabolites can significantly impact experimental outcomes.
-
Co-administration of Corticosteroids: In clinical settings, this compound is often co-administered with prednisone to manage side effects.[2] In preclinical studies, corticosteroids like dexamethasone can alter the pharmacokinetics of this compound and may independently affect cancer cell signaling pathways.[6]
-
In Vitro Experimental Conditions: Factors such as the type and concentration of serum in cell culture media can influence the androgenic environment and affect the response of prostate cancer cells to this compound.
-
In Vivo Model Characteristics: The choice of animal model, including the species, strain, and the specific xenograft or patient-derived xenograft (PDX) model, can introduce variability due to differences in drug metabolism and tumor microenvironment.[7]
-
Drug Formulation and Administration: The bioavailability of this compound is low and can be significantly affected by the formulation and the presence of food.[8][9][10]
Q3: How does the metabolism of this compound confound experimental results?
This compound is metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A).[5][11] This results in a complex mixture of metabolites, including:
-
Δ4-abiraterone (D4A): A more potent inhibitor of CYP17A1, 3βHSD, and SRD5A than this compound itself, and also a direct antagonist of the androgen receptor.[11]
-
3-keto-5α-abiraterone (5α-Abi): An androgen receptor agonist that can promote prostate cancer progression, effectively counteracting the therapeutic effect of this compound.[4]
The relative levels of these metabolites can vary between different cell lines and in vivo models, leading to inconsistent or misleading results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in vitro.
-
Possible Cause 1: Serum Androgen Levels. The concentration of androgens in the fetal bovine serum (FBS) used in cell culture media can vary between batches, altering the baseline androgen receptor signaling and affecting the apparent efficacy of this compound.
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Solution: Use charcoal-stripped FBS to create a more controlled, androgen-depleted environment. When assessing the effect of this compound, supplement the media with known concentrations of androgens like DHT.
-
-
Possible Cause 2: Cell Line Integrity. Genetic drift can occur in cell lines over multiple passages, potentially altering their sensitivity to this compound.
-
Solution: Use low-passage cell lines and regularly perform cell line authentication.
-
-
Possible Cause 3: Metabolic Conversion. Different cell lines express varying levels of metabolic enzymes like 3βHSD and SRD5A, leading to different profiles of this compound metabolites.
-
Solution: Characterize the expression of key metabolic enzymes in your cell lines. Consider co-treatment with inhibitors of these enzymes (e.g., dutasteride for SRD5A) to investigate the role of specific metabolites.[4]
-
Issue 2: Unexpected tumor growth or resistance in in vivo xenograft studies.
-
Possible Cause 1: Suboptimal Drug Exposure. this compound has low oral bioavailability, and its absorption is highly dependent on the formulation and presence of food.[8][9][10]
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Possible Cause 2: Metabolic Conversion to Agonistic Metabolites. In vivo, the conversion of this compound to the AR agonist 5α-Abi can promote tumor growth and resistance.[4]
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Solution: Measure the levels of this compound and its key metabolites (D4A and 5α-Abi) in plasma and tumor tissue using LC-MS/MS. Consider co-administering an SRD5A inhibitor like dutasteride to block the formation of 5α-Abi.[4]
-
-
Possible Cause 3: Upregulation of Resistance Pathways. Prolonged treatment with this compound can lead to the upregulation of CYP17A1, the androgen receptor, or AR splice variants, conferring resistance.
-
Solution: At the end of the study, harvest tumor tissue for molecular analysis (e.g., Western blot, qPCR) to assess the expression of key proteins and genes in the androgen signaling pathway.
-
Issue 3: Difficulty in quantifying this compound and its metabolites.
-
Possible Cause 1: Sample Instability. this compound can be unstable in plasma and whole blood at room temperature.[4]
-
Solution: Process blood samples promptly and store plasma at -80°C. Use polypropylene tubes to avoid adsorption of the drug to glass surfaces.[4]
-
-
Possible Cause 2: Analytical Method Limitations. Co-elution of metabolites and analytical carry-over can interfere with accurate quantification by LC-MS/MS.[4]
-
Solution: Develop and validate a robust LC-MS/MS method with optimized chromatographic separation to resolve this compound from its key metabolites. Use a stable deuterated internal standard.[4]
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound and its Metabolites in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
| This compound | LNCaP | ~1-10 | Androgen-dependent |
| This compound | VCaP | ~1-10 | Androgen-dependent |
| This compound | PC-3 | >20 | Androgen-independent |
| This compound | DU-145 | >20 | Androgen-independent |
| D4A | LNCaP | ~0.1-1 | More potent than this compound |
| 5α-Abi | LNCaP | Agonist | Promotes cell growth |
Note: IC50 values can vary significantly based on experimental conditions. The data presented are approximate ranges based on published literature.
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions |
| Cmax | ~271 ng/mL | Single oral gavage (180 mg/kg) in CD-1 mice.[6][12] |
| AUC(0-24h) | ~3770 ng·h/mL | Single oral gavage (180 mg/kg) in CD-1 mice.[6][12] |
| Tmax | ~1.9 h | Single oral gavage (180 mg/kg) in CD-1 mice.[6][12] |
Note: Pharmacokinetic parameters are highly dependent on the mouse strain, drug formulation, and dose.
Table 3: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Model | Treatment | TGI (%) | Notes |
| VCaP Xenograft | This compound Acetate | Significant delay in progression | DHEA-supplemented orchiectomized mice.[11] |
| C4-2 Xenograft | This compound Acetate | Significant delay in progression | DHEA-supplemented orchiectomized mice.[11] |
| LuCaP 136CR PDX | This compound Acetate | ~220% gain in survival | "Ultraresponder" model.[7][13] |
| LuCaP 77CR/96CR PDX | This compound Acetate | Modest survival benefit | "Intermediate responder" models.[7][13] |
TGI: Tumor Growth Inhibition. PDX: Patient-Derived Xenograft.
Experimental Protocols
Protocol 1: Establishing this compound-Resistant LNCaP Cells
-
Cell Culture: Culture LNCaP cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[14]
-
Initial Treatment: Begin by treating the cells with a low concentration of this compound (e.g., 1 µM).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium over several months, allowing the cells to adapt. A typical escalation might be from 1 µM to 10 µM.[14]
-
Maintenance: Once the cells are able to proliferate steadily in the presence of a high concentration of this compound (e.g., 5-10 µM), they can be considered resistant. Maintain the resistant cell line in media containing this concentration of the drug.[14]
-
Validation: Confirm resistance by performing a cell viability assay (e.g., MTT) and comparing the IC50 of the resistant cell line to the parental LNCaP cells. Also, assess changes in the expression of AR, AR-V7, and CYP17A1 by Western blot and qPCR.
Protocol 2: Western Blot for AR and CYP17A1
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR and CYP17A1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Protocol 3: In Vivo Xenograft Study in Mice
-
Animal Model: Use male immunodeficient mice (e.g., SCID or NSG mice).
-
Tumor Implantation: Subcutaneously implant prostate cancer cells (e.g., VCaP) mixed with Matrigel into the flanks of the mice.
-
Castration and DHEA Supplementation: For castration-resistant models, surgically castrate the mice once tumors are established. Implant a DHEA pellet to mimic adrenal androgen production.[11]
-
Drug Formulation: Prepare this compound acetate for oral gavage. A common vehicle is a suspension in 0.5% carboxymethylcellulose.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups. Administer this compound acetate by oral gavage daily or on a 5-days-on, 2-days-off schedule.[7]
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, collect blood for pharmacokinetic analysis and tumor tissue for pharmacodynamic studies.
Mandatory Visualizations
Caption: this compound inhibits CYP17A1, blocking androgen synthesis and subsequent AR signaling.
Caption: Metabolic conversion of this compound to active and inactive/agonistic metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Redirecting this compound metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directing this compound metabolism: balancing the scales between clinical relevance and experimental observation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Dexamethasone on this compound Pharmacokinetics in Mice: Determined by LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of this compound Acetate Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Characterization, In Vitro Dissolution and Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. etflin.com [etflin.com]
- 11. Conversion of this compound to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of Abiraterone In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the translational relevance of their Abiraterone in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumors.[1][2][3] By inhibiting CYP17A1, this compound blocks the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione.[1] This leads to a significant reduction in the production of androgens, including testosterone, which are crucial for the growth and survival of prostate cancer cells.[1][3] The resulting decrease in androgen levels inhibits the activation of the androgen receptor (AR), thereby impeding cancer cell proliferation and promoting apoptosis.[1]
Q2: Why is this compound Acetate used in experiments instead of this compound?
This compound acetate is the prodrug of this compound.[2] It is more readily absorbed orally and is rapidly hydrolyzed to the active compound, this compound, in the body.[4] For in vitro experiments, while both forms can be used, this compound acetate is often utilized due to its better solubility in certain solvents.[2] However, it's crucial to consider that the acetate form needs to be converted to the active this compound by cellular esterases, which may vary between cell lines.
Q3: What are the main challenges in achieving translational relevance with this compound in vitro?
Several factors can limit the translational relevance of in vitro this compound experiments:
-
Poor aqueous solubility: this compound is a class IV drug with low solubility and permeability, which can lead to inconsistent results and difficulties in preparing accurate concentrations.[4][5]
-
Inappropriate cell line models: Not all prostate cancer cell lines are suitable for studying this compound's effects. The expression of CYP17A1, androgen receptor (AR), and other key enzymes involved in steroidogenesis can significantly influence the cellular response.
-
In vitro to in vivo correlation: Translating findings from simplified 2D cell cultures to the complex tumor microenvironment in vivo is a significant hurdle. Factors like drug metabolism, tumor heterogeneity, and interactions with other cell types are often not fully recapitulated in vitro.[6]
-
Development of resistance: Prostate cancer cells can develop resistance to this compound through various mechanisms, such as AR mutations or amplification, and upregulation of alternative signaling pathways.[7][8][9] These resistance mechanisms need to be considered when designing experiments.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound Acetate
Problem: I am having trouble dissolving this compound Acetate for my in vitro assays, leading to inconsistent results.
Solution:
This compound acetate's poor water solubility is a well-documented challenge.[5][10][11] Here are several strategies to improve its solubility for in vitro use:
-
Use of Organic Solvents: Dissolve this compound Acetate in an organic solvent like DMSO or ethanol before diluting it with your aqueous buffer.[12] It is recommended to purge the solvent with an inert gas prior to dissolution.[12]
-
Co-solvent Method: For improved solubility in aqueous buffers, first dissolve the compound in ethanol and then dilute with the buffer of choice. A 1:2 ratio of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[12]
-
Use of Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules like this compound, significantly increasing their aqueous solubility.[12] Complexation with hydroxypropyl-β-cyclodextrin (HPBCD) has been shown to be effective.[12]
-
Formulation Strategies: Advanced formulation techniques like creating nano amorphous formulations or solid lipid nanoparticles can also enhance solubility.[4]
Table 1: Solubility of this compound Acetate in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥11.22 mg/mL (with gentle warming) | [13][14] |
| Ethanol | ≥15.7 mg/mL | [14] |
| Water | Insoluble | [13] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [12] |
Storage of Solutions: Stock solutions in organic solvents should be stored at -20°C.[12] It is not recommended to store aqueous solutions of this compound Acetate for more than one day.[12]
Issue 2: Selecting the Right Prostate Cancer Cell Line
Problem: I am unsure which prostate cancer cell line is most appropriate for my this compound experiments to ensure clinical relevance.
Solution:
The choice of cell line is critical and should be guided by the specific research question. Key factors to consider are the expression of the Androgen Receptor (AR), CYP17A1, and the cell line's dependence on androgens for growth.
-
AR-Positive, Androgen-Sensitive: LNCaP and VCaP cells express functional AR and are sensitive to androgens, making them suitable for studying the primary effects of this compound on androgen-dependent growth.[15]
-
Castration-Resistant Models: To study resistance mechanisms, you can use cell lines that have been made resistant to androgen deprivation or to this compound itself. For example, LNCaP-AAr or C4-2B AbiR cells are resistant sublines generated by long-term culture with this compound.[7][8]
-
Models for Adrenal Androgen Dependence: To mimic the clinical scenario where castration-resistant prostate cancer (CRPC) relies on adrenal androgens, co-culture models with human adrenal cells (e.g., H295R) can be used.[9]
-
AR-Negative: PC-3 and DU-145 cells are AR-negative and can serve as negative controls to investigate off-target effects of this compound that are independent of AR signaling.[16]
Table 2: Characteristics of Common Prostate Cancer Cell Lines for this compound Studies
| Cell Line | AR Status | PTEN Status | Key Features | Recommended Use |
| LNCaP | Expressed, functional | Wild-type | Androgen-sensitive | Studying primary response to this compound in PTEN-intact cancer.[15] |
| VCaP | Overexpressed | Wild-type | Androgen-sensitive, expresses CYP17A1 | Investigating effects on both AR signaling and intratumoral androgen synthesis.[9] |
| C4-2B | Expressed, functional | Mutated | Androgen-independent subline of LNCaP | Modeling castration-resistant disease. |
| 22Rv1 | Expressed, functional | Mutated | Expresses AR splice variants (e.g., AR-V7) | Studying resistance mechanisms involving AR variants. |
| PC-3 | Negative | Null | Androgen-insensitive | Investigating AR-independent effects of this compound.[16] |
| DU-145 | Negative | Mutated | Androgen-insensitive | Investigating AR-independent effects of this compound. |
Issue 3: Inconsistent Results in Cell Viability Assays
Problem: My cell viability assay results with this compound are variable and not reproducible.
Solution:
Inconsistent results in cell viability assays can stem from several factors related to experimental setup and execution.
-
Drug Concentration and Treatment Duration: Ensure that the concentrations of this compound used are clinically relevant and that the treatment duration is sufficient to observe an effect. For example, some studies use concentrations in the micromolar range (e.g., 2-10 µM) for durations of 24 to 96 hours.[8][16][17]
-
Serum in Culture Medium: The presence of androgens in fetal bovine serum (FBS) can interfere with the experiment. Use charcoal-stripped FBS (cFBS) to remove steroids from the culture medium.[8]
-
Assay Type: The choice of viability assay can influence the results. MTT assays, for instance, measure metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity.
-
Drug Stability: As mentioned, this compound solutions may not be stable for long periods. Prepare fresh dilutions for each experiment from a frozen stock.
Experimental Protocol: Cell Viability MTT Assay
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[15]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium (with cFBS if studying androgen-dependent effects). Remove the old medium from the cells and add the drug-containing medium.[15]
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 72 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.
Issue 4: Assessing the Inhibition of Androgen Synthesis
Problem: How can I directly measure the effect of this compound on androgen synthesis in my in vitro model?
Solution:
To directly assess the inhibition of CYP17A1 activity and subsequent androgen synthesis, you can perform the following experiments:
-
CYP17A1 Activity Assay: This assay directly measures the enzymatic activity of CYP17A1. It can be performed using cell lysates or recombinant enzymes. The assay typically involves incubating the enzyme with a radiolabeled substrate (e.g., [14C]-progesterone for 17α-hydroxylase activity or [21-³H]-17-OH-pregnenolone for 17,20-lyase activity) and then measuring the formation of the product.[18][19]
-
Steroid Profiling by LC-MS/MS: This is a powerful technique to quantify the levels of various steroids in cell culture supernatants or cell lysates. By comparing the steroid profiles of control and this compound-treated cells, you can determine the specific impact on the androgen synthesis pathway.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes involved in steroidogenesis, such as CYP17A1, HSD3B1, and AKR1C3.[20]
-
Western Blotting: Analyze the protein expression levels of key enzymes in the androgen synthesis pathway to see if this compound treatment leads to any compensatory changes.
Table 3: IC50 Values for this compound and its Metabolites against CYP2C8
| Compound | IC50 (µM) | Reference |
| This compound Acetate | 1.3 - 3.0 | [21][22] |
| This compound | 1.6 - 2.9 | [21][22] |
| This compound Sulfate | 0.044 - 0.15 | [21][22] |
| This compound Sulfate N-oxide | 5.4 - 5.9 | [21][22] |
Visualizations
Caption: Mechanism of action of this compound in inhibiting androgen synthesis.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting flowchart for this compound in vitro experiments.
References
- 1. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. etflin.com [etflin.com]
- 5. Development of an this compound acetate formulation with improved oral bioavailability guided by absorption modeling based on in vitro dissolution and permeability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directing this compound metabolism: balancing the scales between clinical relevance and experimental observation - Obst - Translational Cancer Research [tcr.amegroups.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound switches castration‐resistant prostate cancer dependency from adrenal androgens towards androgen receptor variants and glucocorticoid receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the pharmacokinetics of this compound acetate through lipid-based formulations: addressing solubility and food effect challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulating this compound acetate-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments and pharmacok ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08163C [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocat.com [biocat.com]
- 18. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ascopubs.org [ascopubs.org]
- 21. In Vitro and In Vivo Drug-Drug Interaction Studies to Assess the Effect of this compound Acetate, this compound, and Metabolites of this compound on CYP2C8 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Validating Abiraterone's In Vivo Target Engagement: A Comparative Guide to PET Imaging Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential Positron Emission Tomography (PET) imaging strategies for the in vivo validation of target engagement of Abiraterone, a cornerstone therapy in the management of advanced prostate cancer. This compound effectively suppresses androgen biosynthesis by inhibiting the enzyme Cytochrome P450 17A1 (CYP17A1). Direct visualization and quantification of this drug-target interaction in a living system are crucial for optimizing dosing regimens, understanding mechanisms of resistance, and developing next-generation CYP17A1 inhibitors. This document outlines the available and theoretical PET tracers, presents comparative data, and provides detailed experimental protocols to aid researchers in this endeavor.
Introduction to this compound and its Target: CYP17A1
This compound is a potent and selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. CYP17A1 possesses both 17α-hydroxylase and 17,20-lyase activities, which are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. These androgens can then be converted to testosterone and dihydrotestosterone (DHT), which drive the growth of prostate cancer. By blocking CYP17A1, this compound effectively reduces the levels of these androgens, thereby inhibiting tumor growth.
Visualizing the direct interaction of this compound with CYP17A1 in vivo through PET imaging would provide invaluable information on target accessibility, binding affinity, and occupancy at therapeutic doses. This direct measurement of target engagement is a powerful tool that complements downstream biomarkers of treatment response, such as Prostate-Specific Antigen (PSA) levels.
PET Tracers for CYP17A1 Target Engagement: A Comparative Overview
The development of specific PET tracers for direct in vivo imaging of this compound's target engagement is still an emerging field. The ideal tracer would be a radiolabeled version of this compound or a close analog that retains high affinity and selectivity for CYP17A1. Below is a comparison of a preclinical tracer and a theoretical tracer that represent the forefront of this research.
| Tracer | Isotope | Target | Development Stage | Key Characteristics |
| [¹⁸F]4'-fluoro-Abiraterone ([¹⁸F]4'-FAbi) | ¹⁸F | CYP17A1 | Preclinical | A fluorinated derivative of this compound. Showed specific uptake in CYP17A1-expressing tissues in preclinical models. However, it exhibited significant in vivo defluorination, limiting its utility. |
| [¹¹C]this compound (Theoretical) | ¹¹C | CYP17A1 | Conceptual | A direct radiolabeling of the this compound molecule with Carbon-11. Would theoretically offer the most direct measurement of the drug's binding. Challenges include a short half-life and the need for rapid synthesis. |
Quantitative Data Summary
The following table summarizes the available preclinical data for [¹⁸F]4'-FAbi. Data for [¹¹C]this compound is hypothetical and represents an ideal scenario.
| Parameter | [¹⁸F]4'-FAbi (Preclinical) | [¹¹C]this compound (Theoretical) |
| Target Tissue Uptake (%ID/g) | Testes (CYP17A1 surrogate): 1.88 ± 0.17 | High specific uptake in CYP17A1-expressing tumors |
| Target-to-Blood Ratio | 6.7 ± 1.3 (at 2h p.i.) | High and sustained |
| Target-to-Muscle Ratio | 6.7 ± 2.8 (at 2h p.i.) | High and sustained |
| Major Route of Excretion | Hepatobiliary | Primarily hepatobiliary |
| Key Limitation | In vivo defluorination leading to high bone uptake | Short half-life of ¹¹C (20.4 min) requires rapid synthesis and imaging |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the CYP17A1 signaling pathway and a general workflow for a PET-based target engagement study.
Navigating Therapeutic Crossroads: A Comparative Guide to Cross-Resistance Between Abiraterone and Taxanes in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of cross-resistance between mechanistically distinct therapies poses a significant challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). This guide provides a comprehensive comparison of the cross-resistance profiles of Abiraterone, an androgen biosynthesis inhibitor, and taxane-based chemotherapies, namely Docetaxel and Cabazitaxel. By presenting key experimental data, detailed methodologies, and visual representations of the underlying signaling pathways, this document aims to equip researchers with the critical information needed to navigate these therapeutic hurdles and inform the development of next-generation treatment strategies.
I. Comparative Efficacy in Resistant Settings: In Vitro Evidence
Studies utilizing prostate cancer cell lines with acquired resistance to either androgen receptor (AR)-targeted agents or taxanes have elucidated the patterns of cross-resistance. A pivotal study by Kageyama et al. (2018) systematically investigated this phenomenon, and the key findings on cell viability are summarized below.
Cell Lines Used:
-
C4-2B: Parental, hormone-sensitive prostate cancer cell line.
-
AbiR: this compound-resistant C4-2B cells.
-
TaxR: Docetaxel-resistant C4-2B cells.
Table 1: Response of this compound-Resistant (AbiR) Cells to Taxane Treatment
| Treatment | Parental C4-2B IC50 (nM) | AbiR IC50 (nM) | Fold Change in Resistance | Conclusion |
| Docetaxel | ~5 | ~5 | No significant change | This compound resistance does not induce cross-resistance to Docetaxel.[1] |
| Cabazitaxel | ~1 | ~1 | No significant change | This compound resistance does not induce cross-resistance to Cabazitaxel.[1] |
IC50 values are approximated from graphical data presented in Kageyama et al., Mol Cancer Ther, 2018.
Table 2: Response of Taxane-Resistant (TaxR) Cells to this compound Treatment
| Treatment | Parental C4-2B IC50 (µM) | TaxR IC50 (µM) | Fold Change in Resistance | Conclusion |
| This compound | ~10 | ~10 | No significant change | Docetaxel resistance does not induce cross-resistance to this compound.[1] |
IC50 values are approximated from graphical data presented in Kageyama et al., Mol Cancer Ther, 2018.
Summary of In Vitro Findings:
The in vitro data strongly suggest that the primary mechanisms of resistance to this compound and taxanes are distinct, leading to a lack of significant cross-resistance between these two classes of drugs.[1][2] Resistance to this compound does not confer resistance to Docetaxel or Cabazitaxel, and conversely, resistance to Docetaxel does not lead to resistance to this compound.[1] This supports the concept of "inter-drug class" sensitivity, where tumors resistant to one class of drugs may retain sensitivity to another.[1][2]
II. Mechanistic Insights into Differential Resistance Pathways
The lack of significant cross-resistance is rooted in the distinct molecular mechanisms that drive resistance to this compound and taxanes.
Androgen Receptor (AR) Signaling in this compound Resistance
Resistance to this compound is predominantly driven by the reactivation of the AR signaling axis. A key mechanism is the expression of constitutively active AR splice variants, most notably AR-V7, which lacks the ligand-binding domain and can therefore function even in the absence of androgens.[1][2][3]
Drug Efflux Pumps in Taxane Resistance
In contrast, resistance to taxanes is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1).[1][2][4] These membrane proteins function as drug efflux pumps, actively removing taxanes from the cancer cell and thereby reducing their intracellular concentration to sub-therapeutic levels.[4][5]
III. The Controversial Role of AR-V7 in Taxane Sensitivity
While AR-V7 is a clear driver of resistance to AR-targeted therapies, its impact on taxane sensitivity is more nuanced. Some preclinical studies initially suggested that AR-V7 might also confer resistance to taxanes.[6] However, a growing body of clinical evidence indicates that patients with AR-V7-positive tumors can still respond to taxane chemotherapy.[1][7][8] In fact, for patients with AR-V7-positive mCRPC, taxanes may be a more effective treatment option than continuing with AR-targeted agents like this compound or Enzalutamide.[7][8]
IV. Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Cell Culture and Development of Resistant Cell Lines
Prostate cancer cell lines (e.g., C4-2B) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
Resistant cell lines are generated by continuous exposure to escalating concentrations of the respective drug (this compound or Docetaxel) over several months. The drug concentration is gradually increased as the cells develop resistance, and the final resistant cell line is maintained in a culture medium containing a maintenance dose of the drug.
Cell Viability Assay (MTT or WST-1 Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Docetaxel, Cabazitaxel).
-
Incubation: Cells are incubated for 72-96 hours.
-
Reagent Addition: MTT or WST-1 reagent is added to each well and incubated for 2-4 hours.
-
Measurement: The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) is calculated using non-linear regression analysis.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., AR, AR-V7, ABCB1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
V. Conclusion and Future Directions
The available evidence strongly indicates a lack of significant cross-resistance between this compound and taxanes in prostate cancer cells, primarily due to their distinct mechanisms of resistance.[1][2] This has important clinical implications, suggesting that the sequential use of these agents can be a viable strategy for managing mCRPC. However, the interplay between AR signaling and microtubule-targeting agents is complex, and further research is warranted to fully elucidate any potential for overlapping resistance mechanisms.[9][10]
Future research should focus on:
-
Identifying biomarkers: Developing robust biomarkers, beyond AR-V7, to predict sensitivity and resistance to both classes of drugs.
-
Combination therapies: Investigating rational combination therapies that target both the AR signaling pathway and mechanisms of taxane resistance.
-
Overcoming resistance: Developing novel agents that can overcome established resistance mechanisms, such as inhibitors of ABC transporters or modulators of AR splice variant activity.
By continuing to unravel the complexities of drug resistance in prostate cancer, the scientific community can pave the way for more effective and personalized therapeutic strategies for patients with advanced disease.
References
- 1. Intra vs Inter Cross-Resistance Determines Treatment Sequence between Taxane and AR-Targeting Therapies in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The emerging role of cross-resistance between taxanes and AR-targeting therapy in metastatic prostate cancer | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Therapeutic Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Androgen Receptor Splice Variant 7 and Efficacy of Taxane Chemotherapy in Patients With Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. urotoday.com [urotoday.com]
A Comparative Guide to the Efficacy of Abiraterone and Novel CYP17A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the established CYP17A1 inhibitor, Abiraterone, against emerging novel inhibitors, with a focus on seviteronel (VT-464) and alsevirone. The data presented is compiled from various experimental studies to offer an objective evaluation of their performance.
Introduction to CYP17A1 Inhibition
The cytochrome P450 17A1 (CYP17A1) enzyme is a critical control point in the androgen biosynthesis pathway, exhibiting both 17α-hydroxylase and 17,20-lyase activities. These enzymatic functions are essential for the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are the primary drivers of prostate cancer cell proliferation and survival. Consequently, inhibiting CYP17A1 is a key therapeutic strategy in managing advanced prostate cancer, particularly castration-resistant prostate cancer (CRPC), where tumors continue to progress despite low systemic androgen levels. This compound, a potent inhibitor of both CYP17A1 activities, has been a standard-of-care treatment. However, the development of novel inhibitors with potentially improved efficacy and selectivity profiles is an active area of research.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound compared to the novel CYP17A1 inhibitors seviteronel and alsevirone.
Table 1: In Vitro Enzymatic Inhibition (IC50 Values)
| Compound | Target | IC50 (nM) | Citation(s) |
| This compound | CYP17A1 (17α-hydroxylase) | 7 | [1] |
| CYP17A1 (17,20-lyase) | 12 | [1] | |
| Seviteronel (VT-464) | CYP17A1 (17α-hydroxylase) | 670 | |
| CYP17A1 (17,20-lyase) | 69 | [2] | |
| Alsevirone | CYP17A1 | Not specified (98% ± 0.2% inhibition) | [3] |
Note: IC50 values should be compared with caution as experimental conditions can vary between studies.
Table 2: In Vitro Cytotoxicity in Prostate Cancer Cell Lines (IC50 Values in µM)
| Cell Line | This compound | Alsevirone | Citation(s) |
| DU145 | 151.43 ± 23.70 | 23.80 ± 1.18 | [3] |
| LNCaP | 28.80 ± 1.61 | 22.87 ± 0.54 | [3] |
| 22Rv1 | 109.87 ± 35.15 | 35.86 ± 5.63 | [3] |
Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | Balb/c nude mice with 22Rv1 xenografts | Not specified | T/C = 27% (p<0.05) | [4] |
| Alsevirone | Balb/c nude mice with 22Rv1 xenografts | 300 mg/kg, p.o., daily for 10 days | 59% (p=0.022) | [3] |
| This compound Acetate (AA) | Castrated mice with MR49F xenografts | 196 mg/kg, b.i.d. | Greater tumor growth inhibition with VT-464 | [5] |
| Seviteronel (VT-464) | Castrated mice with MR49F xenografts | 75 mg/kg, b.i.d. or 150 mg/kg, q.d. | Greater tumor growth inhibition than AA | [5] |
T/C: Treatment vs. Control
Table 4: Preclinical Pharmacokinetic Parameters
| Compound | Species | Route | Cmax | Tmax | AUC | Bioavailability (%) | Citation(s) |
| This compound | Rat | Not Specified | 226 ± 178 ng/mL (in patients) | Not Specified | 1173 ± 690 ng.hr/mL (in patients) | Low and variable | [6] |
| Seviteronel | Not Specified | Oral | 4506 ± 618 ng/mL (in female patients, 450 mg QD) | Not Specified | Not Specified | Orally bioavailable | [7] |
| Alsevirone | Not Specified | Not Specified | Not Available | Not Available | Not Available | Not Available |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CYP17A1 signaling pathway and a typical experimental workflow.
Caption: Steroidogenesis pathway showing CYP17A1 inhibition.
Caption: A typical preclinical evaluation workflow for CYP17A1 inhibitors.
Experimental Protocols
In Vitro CYP17A1 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5 (for lyase activity assay)
-
Substrates: [¹⁴C]-Progesterone (for hydroxylase activity), 17α-hydroxypregnenolone (for lyase activity)
-
Test compounds (novel inhibitors and this compound)
-
NADPH regenerating system
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Thin-layer chromatography (TLC) plates or LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare a master mix containing the recombinant CYP17A1 enzyme, POR (and cytochrome b5 for the lyase assay) in the reaction buffer. Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the enzyme master mix to each well. Add the serially diluted test compounds or vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate and the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Product Analysis: Separate the substrate and product(s) using TLC and quantify using a phosphorimager, or analyze the supernatant using a validated LC-MS/MS method to quantify product formation.[8][9]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Prostate Cancer Xenograft Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of a novel CYP17A1 inhibitor compared to this compound in a prostate cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., male BALB/c nude or SCID mice)
-
Prostate cancer cell line (e.g., 22Rv1, MR49F) or patient-derived xenograft (PDX) tissue
-
Test compounds (novel inhibitor and this compound acetate)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Equipment for blood collection and processing
Procedure:
-
Xenograft Establishment: Subcutaneously inject prostate cancer cells into the flank of the mice. For PDX models, implant fresh tumor tissue fragments.[5] Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound acetate, novel inhibitor at different dose levels).
-
Treatment Administration: Administer the compounds orally (p.o.) according to the specified dosing regimen (e.g., once or twice daily) for a defined period (e.g., 21-28 days).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At specified time points, blood samples can be collected to determine plasma drug concentrations (PK) and levels of androgens like testosterone (PD).
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors. Tumor weights are recorded, and tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.
Conclusion
The preclinical data presented in this guide suggests that novel CYP17A1 inhibitors, such as seviteronel and alsevirone, demonstrate promising anti-tumor activity, in some cases exceeding that of this compound in specific experimental models. Seviteronel exhibits selectivity for the 17,20-lyase activity of CYP17A1, which may offer a different therapeutic window compared to the dual inhibition of this compound. Alsevirone has shown superior cytotoxicity in several prostate cancer cell lines compared to this compound.
References
- 1. Comparisons of Prostate Cancer Inhibitors this compound and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sttarr.ca [sttarr.ca]
Head-to-head study of Abiraterone and Seviteronel in preclinical models
A Comparative Analysis of Two Key Androgen Synthesis Inhibitors in Oncology Research
In the landscape of therapies targeting androgen-sensitive cancers, particularly prostate and breast cancer, the inhibition of androgen biosynthesis remains a cornerstone of treatment strategies. Abiraterone, a well-established CYP17A1 inhibitor, has been a clinical mainstay. However, the emergence of Seviteronel, a more selective CYP17 lyase inhibitor, has prompted a closer examination of their preclinical performance. This guide provides a detailed, data-driven comparison of this compound and Seviteronel in preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future research and development.
At a Glance: Key Differences in Mechanism and Potency
This compound acetate is a prodrug that is converted in the body to its active form, this compound.[1] this compound acts as an irreversible inhibitor of the enzyme CYP17A1, which has two key functions in androgen synthesis: 17α-hydroxylase and 17,20-lyase activities.[1] By inhibiting both of these functions, this compound effectively shuts down the production of androgens in the testes, adrenal glands, and within the tumor itself.[1]
Seviteronel (formerly VT-464) is a non-steroidal, orally bioavailable drug that also targets CYP17A1. However, a key distinction is its selective inhibition of the 17,20-lyase activity.[2] This selectivity is significant because the inhibition of 17α-hydroxylase by drugs like this compound can lead to an accumulation of upstream steroids, potentially causing mineralocorticoid excess and requiring co-administration of prednisone to manage side effects.[2] In addition to its action on CYP17A1, Seviteronel also functions as an antagonist of the androgen receptor (AR).[3]
Quantitative Comparison: In Vitro Potency
Preclinical studies have quantified the inhibitory activity of both compounds against the two enzymatic functions of CYP17A1. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, highlighting the distinct selectivity profiles of this compound and Seviteronel.
| Compound | CYP17 Lyase IC50 | CYP17 Hydroxylase IC50 | Selectivity (Lyase vs. Hydroxylase) |
| Seviteronel (VT-464) | 69 nM[2] | 670 nM[2] | ~10-fold selective for lyase[2] |
| This compound | 15 nM[2] | 2.5 nM[2] | ~6-fold selective for hydroxylase[2] |
Table 1: In Vitro Inhibitory Activity of Seviteronel and this compound against CYP17A1 enzymatic functions.
In Vivo Efficacy: Head-to-Head in Xenograft Models
Direct comparative studies in preclinical xenograft models of prostate cancer have demonstrated the anti-tumor efficacy of both agents. The following table summarizes key findings from a study utilizing the LNCaP human prostate cancer cell line in SCID mice.
| Treatment Group (100 mg/kg, p.o. b.i.d.) | Tumor Volume Reduction (Day 28) | Statistical Significance vs. Control | Statistical Significance vs. This compound Acetate |
| Vehicle Control | - | - | - |
| This compound Acetate | Significant reduction | p<0.05 | - |
| Seviteronel (VT-464) | Significantly greater reduction than this compound Acetate | p<0.05 | p<0.01 |
Table 2: Comparison of in vivo anti-tumor activity in a LNCaP prostate cancer xenograft model.[4]
Furthermore, in an enzalutamide-resistant prostate cancer xenograft model (MR49F), Seviteronel demonstrated greater tumor growth inhibition and a more profound reduction in intratumoral levels of testosterone and dihydrotestosterone (DHT) when compared to this compound acetate.[5]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes involved in these preclinical comparisons, the following diagrams are provided.
Experimental Protocols
In Vitro CYP17A1 Inhibition Assay
The inhibitory activity of Seviteronel and this compound on the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1 can be determined using established in vitro methods. Microsomes from cells expressing human CYP17A1 are incubated with a radiolabeled substrate (e.g., [³H]-progesterone for hydroxylase activity or [³H]-17α-hydroxypregnenolone for lyase activity) in the presence of varying concentrations of the inhibitor. The reaction products are then separated by thin-layer chromatography and quantified using liquid scintillation counting. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
The following protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound and Seviteronel in a prostate cancer xenograft model:
-
Cell Culture: LNCaP human prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Male severe combined immunodeficient (SCID) mice are used.
-
Tumor Implantation: A suspension of LNCaP cells (typically 1-5 x 10⁶ cells) in a solution like Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, this compound acetate, Seviteronel).
-
Drug Administration: The compounds are administered orally (p.o.) twice daily (b.i.d.) at the specified dose (e.g., 100 mg/kg) for a defined period (e.g., 28 days). The vehicle control group receives the same formulation without the active drug.
-
Tumor Measurement: Tumor dimensions are measured periodically (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
Data Analysis: At the end of the study, tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the differences between the treatment groups.
Conclusion
The preclinical data presented here provides a clear differentiation between this compound and Seviteronel. While both are potent inhibitors of androgen synthesis, Seviteronel's selectivity for CYP17 lyase and its dual mechanism of action as an androgen receptor antagonist offer a distinct pharmacological profile. The head-to-head in vivo data suggests that Seviteronel may have superior anti-tumor efficacy in certain preclinical models of prostate cancer, including those resistant to other anti-androgen therapies. These findings underscore the importance of continued research into next-generation androgen synthesis inhibitors and provide a strong rationale for the clinical investigation of Seviteronel in relevant patient populations. This guide serves as a foundational resource for researchers aiming to build upon these preclinical findings and further elucidate the therapeutic potential of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. scispace.com [scispace.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]
Validating Biomarkers of Abiraterone Response: A Comparative Guide for Researchers
Introduction: Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), effectively prolongs survival by inhibiting androgen synthesis. However, a significant portion of patients exhibit primary or acquired resistance. The identification and validation of predictive biomarkers are crucial for patient stratification and the development of alternative therapeutic strategies. This guide provides a comparative overview of established and emerging biomarkers for this compound response, supported by experimental data and detailed methodologies for their validation in patient samples.
Biomarker Performance in Predicting this compound Response
The clinical utility of a biomarker is determined by its ability to accurately predict treatment outcomes. The following tables summarize the performance of key biomarkers in predicting response to this compound, based on published clinical data.
Table 1: Performance of Androgen Receptor Splice Variant 7 (AR-V7)
| Biomarker Status | Clinical Outcome | Hazard Ratio (HR) [95% CI] | p-value | Citation(s) |
| AR-V7 Positive vs. Negative | Overall Survival (OS) | 12.7 [1.3-125.3] | 0.006 | [1] |
Table 2: Performance of Cytochrome P450 17A1 (CYP17A1) Polymorphisms
| Biomarker (SNP) | Clinical Outcome | Odds Ratio (OR) / Hazard Ratio (HR) [95% CI] | p-value | Citation(s) |
| rs2486758 (T>C) | Biochemical Response | OR: 0.22 [0.07–0.63] | 0.005 | [2][3] |
| rs2486758 (T>C) | Time to Biochemical Progression | HR: 2.23 [1.39–3.56] | <0.001 | [2][3] |
| c.-362T>C (mutant vs. wild-type) | Progression-Free Survival (PFS) | Median PFS: 10.7 vs 14.2 months | 0.04 | [4] |
Table 3: Performance of Phosphatase and Tensin Homolog (PTEN) Loss
| Biomarker Status | Clinical Outcome | Hazard Ratio (HR) [95% CI] | p-value | Citation(s) |
| PTEN Loss vs. Intact | Overall Survival (OS) | 1.75 [1.19–2.55] | 0.004 | [5] |
| PTEN Loss vs. Intact | Duration of this compound Treatment | 1.6 [1.12–2.28] | 0.009 | [5] |
Table 4: Performance of Circulating Tumor DNA (ctDNA)
| Biomarker Status | Clinical Outcome | Hazard Ratio (HR) [95% CI] | p-value | Citation(s) |
| Persistent ctDNA at 4 weeks | Progression-Free Survival (PFS) | 4.79 [2.62–8.77] | <0.001 | [2] |
| Persistent ctDNA at 4 weeks | Overall Survival (OS) | 5.49 [2.76–10.91] | <0.001 | [2] |
| Detectable vs. Undetectable ctDNA at baseline | Progression-Free Survival (PFS) | Median PFS: 5.8 vs 20.2 months | - | [6] |
| Detectable vs. Undetectable ctDNA at baseline | Overall Survival (OS) | Median OS: 22.7 months vs. Not Reached | - | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding biomarker validation. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a generalized workflow for biomarker validation.
References
- 1. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common Genetic Variation in CYP17A1 and Response to this compound Acetate in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Genetic Variation in CYP17A1 and Response to this compound Acetate in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP17A1 polymorphism c.-362T>C predicts clinical outcome in metastatic castration-resistance prostate cancer patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. AdnaTest ProstateCancerPanel AR-V7 [qiagen.com]
A Comparative Analysis of Abiraterone Acetate and Second-Generation Androgen Receptor Inhibitors in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of abiraterone acetate, a pivotal androgen biosynthesis inhibitor, against second-generation androgen receptor inhibitors (ARIs)—enzalutamide, apalutamide, and darolutamide. This analysis is supported by experimental data from key clinical trials to inform research and development in the field of advanced prostate cancer therapeutics.
Mechanism of Action: A Divergent Approach to Androgen Blockade
The therapeutic strategies of this compound and second-generation ARIs diverge at a fundamental level. This compound acts as an irreversible inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby blocking the production of androgens in the testes, adrenal glands, and the tumor microenvironment.[1][2] In contrast, second-generation ARIs are potent antagonists that bind directly to the androgen receptor's ligand-binding domain. This action inhibits nuclear translocation of the receptor, prevents its binding to DNA, and ultimately impedes androgen-mediated gene transcription.[2][3]
The following diagram illustrates these distinct mechanisms within the androgen receptor signaling pathway.
Efficacy and Safety Benchmarking
While direct head-to-head randomized controlled trials comparing all agents are limited, a substantial body of evidence from individual placebo-controlled trials and network meta-analyses allows for cross-comparison in various stages of advanced prostate cancer.[4][5]
Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
In the nmCRPC setting, all three second-generation ARIs have demonstrated significant improvements in metastasis-free survival (MFS) in their pivotal trials. Darolutamide is noted for offering an optimal balance of efficacy and safety, particularly with a lower incidence of serious adverse events compared to other agents in this class.[4][6] this compound has also shown efficacy, though its approval pathway in this indication differs from the others.[4]
| Endpoint | This compound Acetate | Apalutamide (SPARTAN) | Enzalutamide (PROSPER) | Darolutamide (ARAMIS) |
| Primary Endpoint | Metastasis-Free Survival | Metastasis-Free Survival | Metastasis-Free Survival | Metastasis-Free Survival |
| Median MFS | N/A (Single-arm trial data) | 40.5 months | 36.6 months | 40.4 months |
| vs. Placebo MFS | N/A | 16.2 months[7] | 14.7 months[8] | 18.4 months[9] |
| MFS Hazard Ratio (HR) | 0.22 (vs. Placebo, MAIC)[4] | 0.28[4] | 0.30[4] | 0.41[9] |
| Overall Survival (OS) HR | N/A | 0.75[4] | 0.73[4] | 0.69[3][6] |
| Serious AE Odds Ratio (OR) | 1.94 (vs. Placebo, MAIC)[4] | 1.58[4] | 1.43[4] | 1.32[4] |
Data derived from network meta-analysis and pivotal trial results. MAIC: Matching-Adjusted Indirect Comparison.
Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
In mCSPC, both this compound and second-generation ARIs, when added to androgen deprivation therapy (ADT), have become a standard of care over ADT alone.[1] Studies suggest comparable oncologic outcomes in terms of overall survival among this compound, enzalutamide, and apalutamide for high-risk mCSPC.[10] However, their adverse event profiles and treatment discontinuation rates can differ, which may guide clinical decision-making.[10][11]
| Endpoint | This compound (LATITUDE) | Apalutamide (TITAN) | Enzalutamide (ARCHES/ENZAMET) |
| Primary Endpoint | Overall Survival (OS) & rPFS | OS & rPFS | rPFS (ARCHES), OS (ENZAMET) |
| Median OS | 53.3 months | Not Reached | Not Reached |
| vs. Placebo/Control OS | 36.5 months | 52.2 months[12] | N/A (immature data in ARCHES) |
| OS Hazard Ratio (HR) | 0.66[13] | 0.65[12] | 0.70 (vs. NSAA in ENZAMET)[14] |
| rPFS Hazard Ratio (HR) | 0.47[15] | 0.48[16] | 0.39 (ARCHES)[17][18] |
| Key Grade 3/4 AEs | Hypertension, Hypokalemia | Rash, Hypertension | Fatigue, Hypertension |
rPFS: Radiographic Progression-Free Survival. NSAA: Non-Steroidal Anti-Androgen.
Experimental Protocols
Methodologies for the pivotal Phase III trials provide the foundation for the data presented. A generalized workflow for these trials is depicted below, followed by summaries of individual study protocols.
LATITUDE Trial (this compound in mCSPC)
-
Official Title: A Study of this compound Acetate Plus Low-Dose Prednisone Plus Androgen Deprivation Therapy (ADT) Versus ADT Alone in Newly Diagnosed Participants With High-Risk Metastatic Hormone-Naive Prostate Cancer.[15][19]
-
Patient Population: Men (n=1,199) with newly diagnosed, high-risk mCSPC, defined by at least two of three factors: Gleason score ≥8, ≥3 bone lesions, or measurable visceral metastasis.[15][19]
-
Methodology: A multicenter, randomized, double-blind, placebo-controlled Phase III trial. Patients were assigned 1:1 to receive either this compound acetate (1000 mg daily) plus prednisone (5 mg daily) with ADT, or placebos with ADT.[19]
-
Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).[15]
SPARTAN Trial (Apalutamide in nmCRPC)
-
Official Title: A Study of Apalutamide (JNJ-56021927, ARN-509) in Men With Non-Metastatic Castration-Resistant Prostate Cancer.[20][21]
-
Patient Population: Men (n=1,207) with nmCRPC and a prostate-specific antigen doubling time (PSADT) of 10 months or less.[7][21]
-
Methodology: A multicenter, randomized, double-blind, placebo-controlled Phase III trial. Patients were randomized 2:1 to receive either apalutamide (240 mg daily) with ADT or a placebo with ADT.[21]
-
Primary Endpoint: Metastasis-Free Survival (MFS).[20]
PROSPER Trial (Enzalutamide in nmCRPC)
-
Official Title: A Multinational, Phase 3, Randomized, Double-Blind, Placebo-Controlled, Efficacy and Safety Study of Enzalutamide in Patients With Nonmetastatic Castration-Resistant Prostate Cancer.[8][22]
-
Patient Population: Men (n=1,401) with nmCRPC, PSADT ≤10 months, and PSA ≥2 ng/mL.[8][23]
-
Methodology: A randomized, double-blind, placebo-controlled Phase III trial. Patients were assigned 2:1 to receive enzalutamide (160 mg daily) with ADT or placebo with ADT.[23][24]
-
Primary Endpoint: Metastasis-Free Survival (MFS).[8]
ARAMIS Trial (Darolutamide in nmCRPC)
-
Official Title: Efficacy and Safety Study of Darolutamide (ODM-201) in Men With High-Risk Non-metastatic Castration-Resistant Prostate Cancer.[6][9]
-
Patient Population: Men (n=1,509) with nmCRPC and a PSADT of 10 months or less.[25][26]
-
Methodology: A multicenter, randomized, double-blind, placebo-controlled Phase III trial. Patients were randomized 2:1 to receive darolutamide (600 mg twice daily) with ADT or placebo with ADT.[6][9]
-
Primary Endpoint: Metastasis-Free Survival (MFS).[25]
TITAN Trial (Apalutamide in mCSPC)
-
Official Title: A Study of Apalutamide in Participants With Metastatic Castration-Sensitive Prostate Cancer (mCSPC).[16][27]
-
Patient Population: A broad population of men (n=1,052) with mCSPC, regardless of disease volume or prior docetaxel for metastatic disease.[12][28]
-
Methodology: A randomized, double-blind, placebo-controlled Phase III study. Patients were assigned 1:1 to receive apalutamide (240 mg daily) or placebo, in addition to continuous ADT.[16]
-
Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).[28]
ARCHES Trial (Enzalutamide in mCSPC)
-
Official Title: A Study of Androgen Deprivation Therapy With Enzalutamide or Placebo in Men With Metastatic Hormone-Sensitive Prostate Cancer.[17][29]
-
Patient Population: Men (n=1,150) with mHSPC, stratified by disease volume and prior docetaxel chemotherapy.[17][18]
-
Methodology: A multinational, double-blind, placebo-controlled Phase III trial. Patients were randomized 1:1 to receive enzalutamide (160 mg daily) plus ADT or placebo plus ADT.[18][29]
-
Primary Endpoint: Radiographic Progression-Free Survival (rPFS).[17]
ENZAMET Trial (Enzalutamide in mCSPC)
-
Official Title: Enzalutamide in First Line Androgen Deprivation Therapy for Metastatic Prostate Cancer.[14][30]
-
Patient Population: Men (n=1,125) with metastatic hormone-sensitive prostate cancer.[14][31]
-
Methodology: An international, open-label, randomized, Phase III trial. Patients were assigned 1:1 to testosterone suppression plus either enzalutamide (160 mg daily) or a standard non-steroidal anti-androgen (bicalutamide, nilutamide, or flutamide). Planned concurrent docetaxel use was a stratification factor.[14][31]
-
Primary Endpoint: Overall Survival (OS).[31]
References
- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 3. Information on STAMPEDE | STAMPEDE [stampedetrial.org]
- 4. Comparison of Treatments for Nonmetastatic Castration-Resistant Prostate Cancer: Matching-Adjusted Indirect Comparison and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vivli.org [vivli.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Comparison of this compound, enzalutamide, and apalutamide for metastatic hormone-sensitive prostate cancer: A multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. This compound acetate plus prednisone in patients with newly diagnosed high-risk metastatic castration-sensitive prostate cancer (LATITUDE): final overall survival analysis of a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Testosterone suppression plus enzalutamide versus testosterone suppression plus standard antiandrogen therapy for metastatic hormone-sensitive prostate cancer (ENZAMET): an international, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ARCHES: A Randomized, Phase III Study of Androgen Deprivation Therapy With Enzalutamide or Placebo in Men With Metastatic Hormone-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ARCHES: A Randomized, Phase III Study of Androgen Deprivation Therapy With Enzalutamide or Placebo in Men With Metastatic Hormone-Sensitive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound acetate plus prednisone in patients with newly diagnosed high-risk metastatic castration-sensitive prostate cancer (LATITUDE): final overall survival analysis of a randomised, double-blind, phase 3 trial. [themednet.org]
- 20. urotoday.com [urotoday.com]
- 21. biospace.com [biospace.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. urotoday.com [urotoday.com]
- 24. urologytimes.com [urologytimes.com]
- 25. urotoday.com [urotoday.com]
- 26. ARAMIS final OS and nmCRPC safety outcomes - Medical Conferences [conferences.medicom-publishers.com]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 28. ascopubs.org [ascopubs.org]
- 29. researchgate.net [researchgate.net]
- 30. Enzalutamide in First Line Androgen Deprivation Therapy for Metastatic Prostate Cancer [clin.larvol.com]
- 31. Enzalutamide improves survival in patients with metastatic hormone-sensitive prostate cancer - BJMO [bjmo.be]
In Vitro Validation of Synergistic Drug Combinations with Abiraterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to Abiraterone, a cornerstone in the treatment of castration-resistant prostate cancer (CRPC), necessitates the exploration of novel synergistic drug combinations. This guide provides an objective comparison of in vitro validated drug combinations with this compound, supported by experimental data, to aid researchers in advancing therapeutic strategies.
Comparison of Synergistic Drug Combinations
The following table summarizes the in vitro performance of select drugs when combined with this compound in prostate cancer cell lines. The data highlights the synergistic effects observed, offering a quantitative basis for comparison.
| Combination | Cell Line(s) | Key Synergistic Outcomes | Mechanism of Synergy | Quantitative Synergy Data (Combination Index - CI) | Reference |
| This compound + Niclosamide | CWR22Rv1, C4-2B MDVR | Significant inhibition of cell growth and colony formation. Re-sensitization of this compound-resistant cells. | Inhibition of Androgen Receptor splice variant 7 (AR-V7) expression. | CI values indicating synergy have been observed (specific values to be extracted from full text).[1][2][3][4] | [1][2][3][4] |
| This compound + Onvansertib (PLK1 Inhibitor) | Multiple cancer cell lines, including prostate cancer models | Synergistic cancer cell killing, enhanced mitotic arrest, and inhibition of tumor growth. Notably, this synergy is independent of the Androgen Receptor (AR). | This compound induces mitotic defects, sensitizing cancer cells to the anti-mitotic effects of Plk1 inhibition. | Synergistic effects have been demonstrated in vitro and in vivo (specific CI values to be extracted from full text).[5][6][7][8][9] | [5][6][7][8][9] |
| This compound + CDRI-08 (Standardized Bacopa monnieri fraction) | PC3 | Dose-dependent cytotoxic effects and induction of apoptosis. | Targeting of the PI3K/Akt pathway, leading to a decrease in p-AKT expression and an increase in Caspase-3. | Synergism observed with Combination Index (CI) values less than 1. For example, a CI of 0.61 was reported for one combination.[10][11][12][13] | [10][11][12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assays
a) MTT Assay
This colorimetric assay assesses cell metabolic activity.
-
Cell Seeding: Plate prostate cancer cells (e.g., PC3, LNCaP) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, or their combination for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[6]
b) Crystal Violet Assay
This assay quantifies the number of adherent cells.
-
Cell Seeding and Treatment: Seed and treat cells in 96-well plates as described for the MTT assay.
-
Fixation: After treatment, gently wash the cells with PBS and fix with 100% methanol for 10 minutes.
-
Staining: Aspirate the methanol and add a 0.1% crystal violet solution to each well. Incubate for 10 minutes at room temperature.
-
Washing: Wash the wells 2-3 times with deionized water to remove excess stain.
-
Solubilization: Air dry the plate and then add a solubilization solution (e.g., 10% acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Synergy Analysis: Chou-Talalay Method
The Chou-Talalay method is used to quantitatively determine the nature of drug interactions.
-
Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: The data is then analyzed using software like CompuSyn to calculate the Combination Index (CI).
-
Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.[14]
-
-
Dose Reduction Index (DRI): The analysis also yields the Dose Reduction Index (DRI), which quantifies how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the doses of the individual drugs.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AR-V7, c-Myc, p-AKT, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][15]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of synergistic action between this compound and Niclosamide.
References
- 1. Niclosamide enhances this compound treatment via inhibition of androgen receptor variants in castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plk1 Inhibitors and this compound Synergistically Disrupt Mitosis and Kill Cancer Cells of Disparate Origin Independently of Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. onclive.com [onclive.com]
- 8. Plk1 Inhibitors and this compound Synergistically Disrupt Mitosis and Kill Cancer Cells of Disparate Origin Independently of Androgen Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiff Oncology in Collaboration with MIT Presents Gene Signature Analyses Data Identifying Androgen-Independent Mechanism for Onvansertib-Abiraterone Synergy in mCRPC [prnewswire.com]
- 10. Synergistic anticancer effect of CDRI-08 and this compound acetate against castration resistant prostate cancer targeting PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anticancer effect of CDRI-08 and this compound acetate against castration resistant prostate cancer targeting PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. login.medscape.com [login.medscape.com]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Independent Verification of Published Abiraterone Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on the efficacy of Abiraterone, a key therapeutic agent in the treatment of castration-resistant prostate cancer (CRPC). The data presented here is collated from initial landmark studies and subsequent independent verification efforts, offering a comprehensive overview of its mechanism of action and clinical performance.
Mechanism of Action
This compound is a potent and selective inhibitor of the enzyme CYP17A1, a critical component in the androgen biosynthesis pathway. By inhibiting CYP17A1, this compound effectively blocks the production of androgens, such as testosterone, which are crucial for the growth of prostate cancer cells.[1] This targeted inhibition leads to a significant reduction in circulating androgen levels, thereby impeding tumor progression.[1] this compound is typically co-administered with prednisone, a corticosteroid, to manage potential side effects arising from the hormonal blockade.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from published research on this compound's performance.
Table 1: In Vitro Inhibition of CYP17A1 by this compound
| Parameter | Reported Value | Publication Type |
| IC50 (Androstenedione Production) | 15.5 nM (95% CI, 10.4-23.0) | Initial Study[2] |
| IC50 (Progesterone 17α-hydroxylation) | 201 ± 1 nM | Independent Verification[3] |
| Ki* (CYP17A1-Abiraterone Complex) | 0.39 nM | Independent Verification[4][5] |
Table 2: Reduction of Serum Androgen Levels in Clinical Trials
| Androgen | Mean Reduction from Baseline | Treatment Group | Study |
| Testosterone | 90% | This compound + Prednisone | COU-AA-301[6] |
| Androstenedione | 92% | This compound + Prednisone | COU-AA-301[6] |
| DHEAS | 86% | This compound + Prednisone | COU-AA-301[6] |
| Testosterone | Undetectable (<2 ng/dL) in 87% of patients | This compound alone | Retrospective Study[7] |
Table 3: Comparative Efficacy of this compound and Alternatives in Metastatic CRPC (Post-Docetaxel)
| Treatment | Median Overall Survival (months) | Hazard Ratio (vs. Control/Comparator) | Study Type |
| This compound | 15.8 | 0.78 (vs. Placebo) | Network Meta-Analysis[8] |
| Enzalutamide | 18.4 | 0.71 (vs. Placebo) | Network Meta-Analysis[8] |
| Docetaxel | 13.6 | - | Retrospective Study[9] |
| This compound | 15.8 | 0.88 (vs. Enzalutamide) | Real-World Study[10] |
| Enzalutamide | 18.4 | - | Real-World Study[10] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this compound research.
1. In Vitro CYP17A1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CYP17A1 enzyme activity.
-
Materials:
-
Recombinant human CYP17A1 enzyme.
-
NADPH-P450 reductase.
-
Substrate: Progesterone or 17α-hydroxypregnenolone.
-
Test compound: this compound.
-
Potassium phosphate buffer (pH 7.4).
-
96-well plates.
-
Incubator (37°C).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, combine the recombinant CYP17A1 enzyme, NADPH-P450 reductase, and the this compound dilution in the potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the enzymatic reaction by adding the substrate (progesterone for 17α-hydroxylase activity or 17α-hydroxypregnenolone for 17,20-lyase activity).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the product (e.g., 17α-hydroxyprogesterone or dehydroepiandrosterone) using LC-MS/MS.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][11]
-
2. Measurement of Serum Androgen Levels
-
Objective: To quantify the levels of testosterone and other androgens in patient serum samples.
-
Methodology:
-
Sample Collection: Collect blood samples from patients at baseline and at specified time points during treatment.
-
Sample Processing: Separate serum from the blood samples by centrifugation.
-
Analytical Method: Utilize a highly sensitive and specific method such as two-dimensional liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[6][12]
-
Procedure:
-
Perform liquid-liquid extraction or protein precipitation to isolate the androgens from the serum matrix.
-
Inject the extracted sample into the LC-MS/MS system.
-
Separate the different androgen species using liquid chromatography.
-
Detect and quantify the androgens using tandem mass spectrometry.
-
Compare the androgen levels at different time points to the baseline levels to determine the extent of reduction.
-
-
Visualizations
Androgen Biosynthesis Pathway and this compound's Mechanism of Action
Caption: Androgen biosynthesis pathway and the inhibitory action of this compound on CYP17A1.
Experimental Workflow for Preclinical Verification of a CYP17A1 Inhibitor
Caption: A generalized workflow for the preclinical verification of a CYP17A1 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. A bypass mechanism of this compound‐resistant prostate cancer: Accumulating CYP17A1 substrates activate androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS this compound AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow-, Tight-Binding Inhibition of CYP17A1 by this compound Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow-, Tight-Binding Inhibition of CYP17A1 by this compound Redefines Its Kinetic Selectivity and Dosing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen dynamics and serum PSA in patients treated with this compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Comparing the clinical efficacy of this compound acetate, enzalutamide, and orteronel in patients with metastatic castration-resistant prostate cancer by performing a network meta-analysis of eight randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicsinoncology.com [clinicsinoncology.com]
- 10. Real‐World Overall Survival Comparison of Enzalutamide and this compound In First‐ and Second‐Line Setting of Metastatic Castration‐Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Testosterone monitoring for men with advanced prostate cancer: Review of current practices and a survey of Canadian physicians - PMC [pmc.ncbi.nlm.nih.gov]
Resistance & Future Applications
Application Notes and Protocols: Investigating the Role of AR-V7 in Abiraterone Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It functions by inhibiting CYP17A1, an enzyme critical for androgen synthesis, thereby depriving the androgen receptor (AR) of its ligand.[1] However, a significant number of patients exhibit primary or acquired resistance to this compound. A key mechanism implicated in this resistance is the expression of androgen receptor splice variant 7 (AR-V7).[2][3]
AR-V7 is a truncated isoform of the AR that lacks the C-terminal ligand-binding domain (LBD).[4][5] This structural alteration results in a constitutively active transcription factor that can drive the expression of AR target genes involved in cell proliferation and survival, even in an androgen-depleted environment created by this compound.[4][6] Consequently, the detection of AR-V7 in circulating tumor cells (CTCs) of mCRPC patients has been strongly associated with resistance to this compound and poorer clinical outcomes.[3][7][8][9]
These application notes provide a comprehensive overview of the role of AR-V7 in this compound resistance, including a summary of key clinical data, detailed protocols for fundamental experiments, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: AR-V7 and Clinical Outcomes with this compound
The presence of AR-V7 is a significant negative predictive biomarker for response to this compound therapy.[3][7][8] The following tables summarize quantitative data from clinical studies investigating the association between AR-V7 status and treatment outcomes.
Table 1: Prostate-Specific Antigen (PSA) Response in mCRPC Patients Treated with this compound
| AR-V7 Status | Number of Patients | PSA Response Rate (≥50% decline) | p-value | Reference |
| Positive | 24 | 20.8% | 0.001 | [3][10] |
| Negative | 43 | 65.1% | [3][10] |
Table 2: Progression-Free Survival (PFS) and Overall Survival (OS) in mCRPC Patients Treated with this compound
| Outcome | AR-V7 Status | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| PSA PFS | Positive vs. Negative | - | - | 0.012 | [3][10] |
| Clinical PFS | Positive vs. Negative | - | - | 0.036 | [3][10] |
| Radiographic PFS | Positive vs. Negative | - | - | 0.028 | [3][10] |
| Overall Survival (OS) | Positive vs. Negative | 12.7 | 1.3 - 125.3 | 0.006 | [7] |
Signaling Pathways and Logical Relationships
AR-V7 Signaling Pathway in this compound Resistance
The following diagram illustrates the mechanism by which AR-V7 drives this compound resistance. In the absence of the ligand-binding domain, AR-V7 is not inhibited by the androgen deprivation induced by this compound. It translocates to the nucleus and activates target genes that promote tumor growth and survival.
Caption: AR-V7 bypasses this compound's inhibition of androgen synthesis.
Experimental Protocols
Detection of AR-V7 mRNA in Circulating Tumor Cells (CTCs) by RT-qPCR
This protocol describes the quantification of AR-V7 mRNA from CTCs enriched from patient blood samples.
Experimental Workflow Diagram
Caption: A streamlined workflow for quantifying AR-V7 mRNA from CTCs.
Methodology
-
Blood Collection and CTC Enrichment:
-
Collect 7.5-10 mL of whole blood in EDTA or specialized blood collection tubes (e.g., Streck Cell-Free DNA BCT).
-
Enrich CTCs from whole blood using an EpCAM-based immunomagnetic separation technology (e.g., AdnaTest ProstateCancerSelect or CELLSEARCH® System) according to the manufacturer's instructions.
-
-
RNA Isolation:
-
Lyse the enriched CTCs and isolate total RNA using a commercially available kit suitable for small cell numbers (e.g., RNeasy Micro Kit, Qiagen).
-
Elute RNA in RNase-free water.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit (e.g., SensiScript RT Kit, Qiagen) and random hexamers or oligo(dT) primers.[11]
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, TaqMan Gene Expression Master Mix, and a specific TaqMan primer-probe set for AR-V7.[12]
-
AR-V7 Primers and Probe:
-
Perform qPCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a no-template control and a positive control (cDNA from 22RV1 cells, which express AR-V7) in each run.[13]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for AR-V7 in each sample.
-
Normalize the AR-V7 expression to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input and quality.
-
A sample is typically considered AR-V7 positive if the Ct value is below a predetermined cutoff (e.g., ≤35 cycles).[14]
-
Luciferase Reporter Assay for AR-V7 Transcriptional Activity
This assay measures the ability of AR-V7 to activate the transcription of a reporter gene under the control of an androgen-responsive promoter.
Methodology
-
Cell Culture and Transfection:
-
Culture a suitable prostate cancer cell line that does not endogenously express AR (e.g., PC-3) in appropriate media.
-
Co-transfect the cells with:
-
An expression plasmid for AR-V7.
-
A luciferase reporter plasmid containing an androgen response element (ARE)-driven promoter (e.g., pGL3-ARR2-luc).[15]
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with the desired compounds (e.g., vehicle control, dihydrotestosterone (DHT) as a positive control for full-length AR, and potentially inhibitors of AR-V7 activity).
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[15]
-
-
Data Analysis:
-
Calculate the relative luciferase activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal for each sample.
-
Compare the relative luciferase activity in AR-V7 expressing cells under different treatment conditions to assess the transcriptional activity of AR-V7.
-
Chromatin Immunoprecipitation (ChIP) for AR-V7 Target Gene Identification
ChIP followed by sequencing (ChIP-seq) is a powerful technique to identify the genomic regions to which AR-V7 binds, thereby revealing its direct target genes.
Methodology
-
Cell Culture and Cross-linking:
-
Culture prostate cancer cells that endogenously express AR-V7 (e.g., LNCaP95 or 22Rv1) or cells engineered to express AR-V7.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the N-terminal domain of AR (which is present in AR-V7) or a specific AR-V7 antibody. An IgG antibody should be used as a negative control.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
The purified DNA can be analyzed by:
-
ChIP-seq Data Analysis Workflow
Caption: Bioinformatic pipeline for analyzing ChIP-seq data to identify AR-V7 targets.
Conclusion
The emergence of AR-V7 is a clinically significant mechanism of resistance to this compound in mCRPC. The detection of AR-V7 in CTCs serves as a valuable biomarker to guide treatment decisions, potentially sparing patients from ineffective therapies.[9][18] The experimental protocols detailed in these application notes provide a framework for researchers to investigate the biology of AR-V7, identify novel therapeutic targets, and develop strategies to overcome resistance to AR-directed therapies. A deeper understanding of AR-V7 function is crucial for the continued development of effective treatments for advanced prostate cancer.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. oss.jomh.org [oss.jomh.org]
- 4. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. AR-V7 Splice Variant as Prognostic Marker for Resistance to Enzalutamide or this compound in Men with Metastatic Prostate Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 8. AR-V7 biomarker testing for primary prostate cancer: The ongoing challenge of analytical validation and clinical qualification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
- 10. The association of AR-V7 with resistance to this compound in metastatic castration-resistant prostate cancer [jomh.org]
- 11. ovid.com [ovid.com]
- 12. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of AR-V7 in Liquid Biopsies of Castrate Resistant Prostate Cancer Patients: A Comparison of AR-V7 Analysis in Circulating Tumor Cells, Circulating Tumor RNA and Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The activity of the androgen receptor variant AR-V7 is regulated by FOXO1 in a PTEN-PI3K-AKT-dependent way - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ARv7 Represses Tumor-Suppressor Genes in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pcmarkers.com [pcmarkers.com]
Exploring Abiraterone's Potential in Non-Prostate Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1, has revolutionized the treatment of castration-resistant prostate cancer by effectively shutting down androgen biosynthesis.[1][2] While its primary application has been in prostate cancer, emerging preclinical and clinical evidence suggests that this compound may hold therapeutic potential in other hormone-driven malignancies, particularly certain subtypes of breast and ovarian cancer. This document provides a comprehensive overview of the current understanding of this compound's activity in non-prostate cancers, including detailed experimental protocols and a summary of key quantitative data to support further research and drug development in this promising area.
Mechanism of Action in Non-Prostate Cancers
This compound's primary mechanism of action is the inhibition of CYP17A1, a key enzyme in the steroidogenesis pathway responsible for the production of androgens and estrogens.[2] In non-prostate cancers, particularly those expressing the androgen receptor (AR), this inhibition can lead to a reduction in the ligands that drive tumor growth. Furthermore, studies suggest that this compound may have effects beyond androgen deprivation, including the modulation of other signaling pathways.
Preclinical and Clinical Efficacy of this compound in Non-Prostate Cancers
Breast Cancer
Androgen receptor expression is observed in a significant subset of breast cancers, including triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER+) subtypes, providing a rationale for anti-androgen therapies.[3][4]
Preclinical Data:
| Cell Line | Cancer Type | IC50 (µM) | Tumor Growth Inhibition (%) | Xenograft Model | Reference |
| MCF-7 | Breast Adenocarcinoma (ER+) | ~10-15 µM (in combination studies) | Not explicitly stated | N/A | [5] |
| T47D | Breast Ductal Carcinoma (ER+) | Not explicitly stated | Not explicitly stated | N/A | [3] |
| MDA-MB-453 | Breast Carcinoma (AR+) | Not explicitly stated | Synergistic effect with Chk1 inhibitors | Orthotopic xenograft | [4] |
Clinical Trial Data:
A phase II trial (UCBG 12-1) investigating this compound acetate plus prednisone in patients with AR-positive, triple-negative metastatic or locally advanced breast cancer reported a 6-month clinical benefit rate (CBR) of 20.0%. This included one complete response and five instances of stable disease for six months or longer. The objective response rate (ORR) was 6.7%, and the median progression-free survival (PFS) was 2.8 months.[6]
Ovarian Cancer
The androgen receptor is expressed in a high percentage of epithelial ovarian cancers (EOC), suggesting a potential role for androgen-targeted therapies.[7]
Preclinical Data:
| Cell Line | Cancer Type | IC50 (µM) | Tumor Growth Inhibition (%) | Xenograft Model | Reference |
| OVCAR-3 | Ovarian Adenocarcinoma | Not explicitly stated | Not explicitly stated | N/A | [8] |
| SKOV-3 | Ovarian Adenocarcinoma | Not explicitly stated | Not explicitly stated | N/A | [8] |
Clinical Trial Data:
The CORAL phase II trial evaluated this compound in recurrent epithelial ovarian cancer. While the overall response rate was low, a subset of patients, particularly those with AR-positive tumors, demonstrated clinical benefit. The 12-week clinical benefit rate was 26%, and 14% of AR-positive patients had disease control for at least six months.[7]
Signaling Pathways
This compound's Impact on Androgen Receptor Signaling in Breast Cancer
In AR-positive breast cancer cells, this compound's inhibition of androgen synthesis leads to reduced activation of the androgen receptor. This, in turn, can decrease the transcription of AR-target genes involved in cell proliferation and survival.
Potential Involvement of the PI3K/Akt/mTOR Pathway in Ovarian Cancer
The PI3K/Akt/mTOR pathway is frequently dysregulated in ovarian cancer and plays a crucial role in cell growth, survival, and chemotherapy resistance. While direct studies on this compound's effect on this pathway in ovarian cancer are limited, crosstalk between androgen receptor signaling and the PI3K/Akt pathway has been observed in other cancers. Further investigation is warranted to determine if this compound modulates this pathway in ovarian cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, OVCAR-3, SKOV-3)
-
Complete growth medium
-
This compound acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify this compound-induced apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound acetate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Androgen Receptor and Downstream Targets
This protocol is for detecting changes in the expression of the androgen receptor and its downstream targets in breast cancer cells following this compound treatment.
Materials:
-
MCF-7 cells
-
This compound acetate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (AR, PSA, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells and treat with this compound as desired.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, PSA, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Conclusion
The exploration of this compound in non-prostate cancers is a burgeoning field with the potential to offer new therapeutic avenues for patients with limited treatment options. The data and protocols presented here provide a foundational resource for researchers to further investigate the efficacy and mechanisms of this compound in breast, ovarian, and other cancers. Rigorous preclinical studies and well-designed clinical trials will be crucial to fully elucidate the role of this potent CYP17A1 inhibitor beyond prostate cancer.
References
- 1. Phase II Multicenter Study of this compound Acetate Plus Prednisone Therapy in Patients With Docetaxel-Treated Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisecretive and Antitumor Activity of this compound Acetate in Human Adrenocortical Cancer: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Conversion of this compound to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound in patients with recurrent epithelial ovarian cancer: principal results of the phase II Cancer of the Ovary this compound (CORAL) trial (CRUK – A16037) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Overcoming Abiraterone Resistance with Next-Generation Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms underlying Abiraterone resistance in castration-resistant prostate cancer (CRPC) and detail emerging therapeutic strategies. Detailed protocols for key experimental assays are included to facilitate the development and evaluation of next-generation therapies.
Introduction to this compound Resistance
This compound is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It functions by inhibiting cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis, thereby depleting the androgens that fuel prostate cancer growth.[1][2] Despite its initial efficacy, a significant portion of patients either do not respond or eventually develop resistance.[1][3] Understanding the molecular drivers of this resistance is paramount for the development of effective next-generation therapies.
Mechanisms of this compound Resistance
Resistance to this compound is multifactorial, involving a complex interplay of genetic and signaling pathway alterations. Key mechanisms include:
-
Androgen Receptor (AR) Axis Reactivation:
-
AR Amplification and Overexpression: Increased AR levels can sensitize cancer cells to minute amounts of residual androgens.[4][5]
-
AR Splice Variants (AR-Vs): The emergence of constitutively active AR-Vs, such as AR-V7, which lack the ligand-binding domain, allows for androgen-independent AR signaling.[1][3][6] The detection of AR-V7 in circulating tumor cells is associated with resistance to both this compound and Enzalutamide.[1]
-
AR Gene Mutations: Specific mutations in the AR ligand-binding domain can alter ligand specificity or lead to ligand-independent activation.
-
-
Upregulation of Steroidogenesis:
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: This crucial survival pathway can be activated to promote cancer cell growth independently of the AR axis.[1]
-
Glucocorticoid Receptor (GR) Activation: The GR can be upregulated and activated by certain steroids, leading to the transcription of a similar set of genes as the AR, thereby promoting tumor growth.[3]
-
Other Pathways: The tumor microenvironment, angiogenesis, and cellular stress response pathways have also been implicated in conferring resistance.[7]
-
Next-Generation Therapeutic Strategies
A diverse array of therapeutic strategies is being explored to overcome this compound resistance, targeting the known resistance mechanisms.
Novel AR-Directed Therapies
New agents are being developed to target the AR axis more effectively:
-
Next-Generation AR Antagonists: Drugs like Enzalutamide, ARN-509, and others are designed to be more potent AR inhibitors.[8]
-
Dual-Mechanism Inhibitors: Galeterone, for instance, not only inhibits CYP17 but also acts as an AR antagonist.[8]
-
Targeting AR Splice Variants: Niclosamide has been shown to induce the degradation of AR-V7 protein, thereby re-sensitizing resistant cells to antiandrogen therapies.[9][10]
Targeting Steroidogenesis
-
AKR1C3 Inhibition: The enzyme AKR1C3 plays a role in the conversion of weak androgens to more potent ones like testosterone and DHT.[2] The non-steroidal anti-inflammatory drug (NSAID) indomethacin has been shown to inhibit AKR1C3 activity and can overcome this compound resistance in preclinical models.[9][11]
Inhibiting Bypass Pathways
-
PARP Inhibitors: For patients with mutations in DNA damage repair genes like BRCA2, the combination of a PARP inhibitor (niraparib) with this compound has shown significant efficacy.[12] The FDA has approved AKEEGA® (niraparib and this compound acetate) for BRCA2-mutated mCSPC.[12]
-
PI3K/AKT/mTOR Inhibitors: Targeting this key survival pathway is a promising strategy, with several inhibitors in clinical development.
-
ErbB2 Inhibition: Increased ErbB2 activity has been linked to this compound resistance through stabilization of the AR protein. Combining this compound with an ErbB2 inhibitor like lapatinib has shown enhanced treatment response in xenograft models.[9]
-
CDK4/6 and Topoisomerase II Inhibitors: Drug discovery analyses have identified CDK4/6 inhibitors (e.g., palbociclib) and topoisomerase II inhibitors (e.g., mitoxantrone) as potential therapies for a subset of this compound-resistant patients.[13]
Novel Targets and Approaches
-
CRISPR-Identified Targets: Genetic screens have uncovered novel regulators of AR, such as PTGES3 and the circadian gene CRY1, as potential therapeutic targets.[14]
-
Ribosome-Directed Therapy: Preclinical models of this compound- and Enzalutamide-resistant prostate cancer have demonstrated sensitivity to ribosome-targeting agents.[15]
-
PSMA-Targeted Radiotherapy: TLX591, a PSMA-targeted radio-antibody drug conjugate, is being evaluated in a Phase 3 trial in combination with standard of care, including this compound.[16]
Data Presentation
Table 1: Preclinical Efficacy of Next-Generation Therapies in this compound-Resistant Models
| Therapeutic Strategy | Agent | Model System | Key Findings | Reference |
| AKR1C3 Inhibition | Indomethacin | CWR22Rv1 Xenografts | Combination with this compound further inhibited tumor growth compared to either agent alone. | [11] |
| ErbB2 Inhibition | Lapatinib | This compound-Resistant Xenografts | Enhanced treatment response when combined with this compound. | [9] |
| AR-V7 Degradation | Niclosamide | Enzalutamide-Resistant Cells | Resensitized cells to Enzalutamide and this compound treatment. | [10] |
| CDK4/6 Inhibition | Palbociclib | This compound-Resistant Cell Lines & PDX Models | Significantly suppressed growth. | [13] |
| Topoisomerase II Inhibition | Mitoxantrone | This compound-Resistant Cell Lines & PDX Models | Significantly suppressed growth. | [13] |
Table 2: Clinical Trial Data for Therapies in this compound-Resistant or Advanced Prostate Cancer
| Trial | Therapeutic Agent | Patient Population | Key Outcome | Reference |
| COU-AA-301 | This compound Acetate + Prednisone | mCRPC post-docetaxel | Median OS: 15.8 months vs 11.2 months with placebo. | [4][17] |
| AMPLITUDE | AKEEGA® (Niraparib + this compound Acetate) + Prednisone | BRCA2-mutated mCSPC | 54% reduction in risk of radiographic progression or death vs standard of care. | [12] |
| Phase I/II Study | Niclosamide + this compound | CRPC | Established safety of the combination. | [10] |
| ProstACT Global (Phase 3) | TLX591 + Standard of Care (incl. This compound) | mCRPC | Ongoing, evaluating PSMA-targeted radiotherapy. | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of novel therapeutic agents on this compound-resistant prostate cancer cell lines.
Materials:
-
This compound-resistant prostate cancer cell lines (e.g., LNCaP-AbiRes, 22Rv1-AbiRes)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Therapeutic agent(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the therapeutic agent(s) for 48-72 hours. Include a vehicle control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Xenograft Model of this compound Resistance
Objective: To evaluate the in vivo efficacy of next-generation therapies in a preclinical model of this compound-resistant prostate cancer.
Materials:
-
Immunocompromised mice (e.g., male NSG or SCID mice)
-
This compound-resistant prostate cancer cells (e.g., CWR22Rv1) or patient-derived xenograft (PDX) tissue
-
Matrigel
-
Therapeutic agent(s) and vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Subcutaneously implant 1-2 million this compound-resistant cells mixed with Matrigel into the flank of each mouse. For PDX models, implant a small tumor fragment.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the therapeutic agent(s) or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and harvest the tumors for further analysis (e.g., histology, gene expression).
Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To measure changes in the expression of key genes involved in this compound resistance (e.g., AR, AR-V7, CYP17A1, AKR1C3) following treatment.
Materials:
-
Treated and control cells or tumor tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Extract total RNA from cell pellets or homogenized tumor tissue using an RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.
Visualizations
Caption: Key signaling pathways driving this compound resistance and points of intervention for next-generation therapies.
References
- 1. Resistance to this compound in Castration-resistant Prostate Cancer: A Review of the Literature | Anticancer Research [ar.iiarjournals.org]
- 2. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Resistance to Novel Antiandrogen Therapies in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to CYP17A1 inhibition with this compound in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel non-AR therapeutic targets in castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond this compound: New hormonal therapies for metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adaptive pathways and emerging strategies overcoming treatment resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. U.S. FDA approves AKEEGA® as the first precision therapy for BRCA2-mutated metastatic castration-sensitive prostate cancer with 54% reduction in disease progression vs standard of care* [jnj.com]
- 13. Biomarkers for Predicting this compound Treatment Outcome and Selecting Alternative Therapies in Castration‐Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promising New Treatment Targets | ZERO Prostate Cancer [zerocancer.org]
- 15. experts.umn.edu [experts.umn.edu]
- 16. telixpharma.com [telixpharma.com]
- 17. Phase 3 trial confirms this compound acetate efficacy for patients with advanced prostate cancer - ecancer [ecancer.org]
Application Notes and Protocols for Abiraterone Metabolic Profiling in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the metabolic profiling of abiraterone in patient-derived xenograft (PDX) models of prostate cancer. This document includes an overview of this compound metabolism, detailed experimental protocols for in vivo studies, sample analysis, and data presentation, along with visual workflows and metabolic pathway diagrams.
Introduction
This compound acetate, a prodrug of this compound, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It potently inhibits cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis.[1][2] However, the clinical response to this compound can be variable, and resistance eventually develops. The metabolism of this compound itself plays a significant role in its efficacy and potential resistance mechanisms. In preclinical research, patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity of human tumors, are invaluable tools for studying drug metabolism and its impact on therapeutic response.[3][4]
This compound undergoes extensive metabolism, leading to the formation of several active and inactive metabolites.[5][6] A key metabolic conversion is the oxidation of this compound to the more potent Δ⁴-abiraterone (D4A), which not only inhibits CYP17A1 but also 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A), and acts as an androgen receptor (AR) antagonist.[1][7] Conversely, D4A can be further metabolized by 5α-reductase to 3-keto-5α-abiraterone (5α-Abi), which has been shown to act as an AR agonist, potentially contributing to resistance.[2][5] Other significant metabolites include this compound sulfate and this compound N-oxide sulfate.[6] Understanding the balance of these metabolites within the tumor microenvironment is crucial for elucidating mechanisms of action and resistance.
Data Presentation
Quantitative analysis of this compound and its metabolites is essential for understanding its pharmacological profile. Due to the limited availability of published data on the absolute concentrations of this compound metabolites directly within PDX tumor tissues, this section provides pharmacokinetic data from preclinical mouse models and human plasma as a reference.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
This table summarizes the pharmacokinetic parameters of this compound in adult male CD-1 mice following a single oral dose of this compound acetate (180 mg/kg). This data provides an indication of the systemic exposure to the parent drug in a preclinical model.
| Parameter | Vehicle Control | Dexamethasone Pre-treatment |
| Cmax (ng/mL) | 271.4 ± 105.9 | 54.3 ± 23.7 |
| Tmax (h) | 1.9 ± 0.6 | 2.7 ± 1.2 |
| AUC₀₋₂₄ (ng·h/mL) | 3769.9 ± 1246.3 | 358.8 ± 156.4 |
| t₁/₂ (h) | 8.8 ± 1.5 | 4.9 ± 0.9 |
| CL/F (L/h/kg) | 52.9 ± 12.1 | 548.8 ± 200.7 |
| Data from a study investigating the effect of dexamethasone on this compound pharmacokinetics.[8] Values are presented as mean ± SD (n=3). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Half-life; CL/F: Oral clearance. |
Table 2: Plasma Trough Concentrations of this compound and Δ⁴-Abiraterone (D4A) in Patients with mCRPC
This table presents the mean plasma trough concentrations (Cmin) of this compound and its active metabolite D4A in patients with metastatic castration-resistant prostate cancer (mCRPC) receiving this compound acetate. This clinical data serves as a valuable reference for the expected levels of these key compounds in a therapeutic setting.
| Analyte | Mean Plasma Cmin (ng/mL) | Standard Deviation (ng/mL) |
| This compound | 12.6 | 6.8 |
| Δ⁴-Abiraterone (D4A) | 1.6 | 1.3 |
| Data from a study on the pharmacokinetic/pharmacodynamic relationship of this compound and its metabolites in mCRPC patients (n=36).[9] |
This compound Metabolic Pathway
The following diagram illustrates the key metabolic conversions of this compound.
Caption: Key metabolic pathways of this compound.
Experimental Workflow for Metabolic Profiling in PDX Models
The diagram below outlines the major steps involved in the metabolic profiling of this compound in patient-derived xenografts.
Caption: Experimental workflow for this compound metabolic profiling in PDX models.
Detailed Experimental Protocols
Protocol 1: In Vivo this compound Acetate Treatment in PDX Mice
This protocol describes the treatment of mice bearing established patient-derived xenografts with this compound acetate.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) with established subcutaneous PDX tumors (e.g., LuCaP series).
-
This compound acetate.
-
Vehicle (e.g., 5% benzyl alcohol and 95% safflower oil solution).
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
PDX Model Establishment: Implant fresh patient tumor tissue subcutaneously into the flanks of immunodeficient mice. Allow tumors to grow to a specified volume (e.g., 100-200 mm³).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (typically 8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
Drug Preparation: Prepare a suspension of this compound acetate in the chosen vehicle at the desired concentration. A typical dose for preclinical studies is 0.5 mmol/kg.
-
Administration: Administer this compound acetate or vehicle control to the respective groups daily via oral gavage.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Sample Collection:
-
At predetermined time points (e.g., after 7 days of treatment and at the end of the study when tumors reach a maximum size of ~1000 mm³), euthanize the mice.[3]
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
Protocol 2: Preparation of Tumor Homogenates and Plasma
This protocol details the processing of collected tumor and blood samples for metabolite extraction.
Materials:
-
Frozen PDX tumor tissue and whole blood samples.
-
Homogenization buffer (e.g., PBS).
-
Tissue homogenizer (e.g., bead beater).
-
Refrigerated centrifuge.
-
Polypropylene tubes.
Procedure:
-
Plasma Separation:
-
Thaw whole blood samples on ice.
-
Centrifuge the blood at 2,500 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a new polypropylene tube. Store at -80°C.
-
-
Tumor Homogenization:
-
Weigh the frozen tumor tissue.
-
Add ice-cold homogenization buffer to the tissue in a homogenization tube.
-
Homogenize the tissue using a bead beater or other suitable homogenizer until no visible tissue fragments remain.
-
Keep samples on ice throughout the process.
-
Store the homogenate at -80°C until extraction.
-
Protocol 3: Metabolite Extraction and LC-MS/MS Analysis
This protocol provides a general method for the extraction and quantification of this compound and its metabolites from plasma and tumor homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples or tumor homogenates.
-
Internal standard solution (e.g., deuterated this compound or other suitable stable isotope-labeled standard).
-
Acetonitrile (ACN) for protein precipitation.
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
C18 reverse-phase HPLC column.
-
Mobile phases (e.g., water with formic acid and methanol/acetonitrile with formic acid).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma or tumor homogenate samples on ice.
-
In a polypropylene tube, add a small volume of sample (e.g., 50 µL).
-
Add the internal standard solution.
-
Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[10]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with appropriate mobile phases to separate this compound and its metabolites.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for this compound and its metabolites.[5][6]
-
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations for each analyte.
-
Quantify the concentration of each metabolite in the samples by comparing their peak area ratios to the internal standard against the calibration curves.
-
For tumor samples, normalize the metabolite concentrations to the initial tissue weight.
-
References
- 1. Conversion of this compound to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting this compound metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of an this compound Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LuCaP Prostate Cancer Patient‐Derived Xenografts Reflect the Molecular Heterogeneity of Advanced Disease and Serve as Models for Evaluating Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for quantification of this compound, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of this compound and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Conversion of this compound to D4A drives anti-tumour activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Dexamethasone on this compound Pharmacokinetics in Mice: Determined by LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PK/PD study of Delta-4 this compound metabolite in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical challenges in quantifying this compound with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Novel Drug Delivery Systems for Enhanced Abiraterone Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the formulation and evaluation of novel drug delivery systems designed to enhance the therapeutic efficacy of Abiraterone Acetate (AA). This compound Acetate, a key therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC), suffers from poor oral bioavailability (<10%) and a significant food effect, necessitating high doses and strict administration conditions.[1][2] The following sections detail advanced formulation strategies that address these limitations, leading to improved drug exposure and potentially better patient outcomes.
Introduction to Advanced this compound Formulations
This compound Acetate is a prodrug of this compound, which inhibits cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[3][4] By blocking androgen production in the testes, adrenal glands, and within the tumor itself, this compound effectively reduces the growth stimulus for prostate cancer cells.[5][6] However, its poor aqueous solubility (BCS Class IV) hinders its oral absorption, leading to low bioavailability and high inter-patient variability.[1]
Novel drug delivery systems aim to overcome these challenges by enhancing the solubility and dissolution rate of this compound Acetate. Key approaches include:
-
Nanoparticle-based Systems: Reducing particle size to the nanometer range increases the surface area for dissolution. This includes nanocrystals, solid lipid nanoparticles (SLNs), and nano-amorphous formulations.[7][8][9]
-
Lipid-based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) and silica-lipid hybrids utilize lipids to dissolve the drug and form nano-sized emulsions in the gastrointestinal tract, enhancing absorption.[2][10][11][12]
-
Liposomes: These vesicular systems can encapsulate lipophilic drugs like this compound Acetate, potentially altering their pharmacokinetic profile.[13][14]
These advanced formulations have demonstrated significant improvements in bioavailability, dose- proportionality, and in some cases, enhanced anticancer activity in preclinical studies.[7][9][10][12]
Signaling Pathway: this compound's Mechanism of Action
This compound targets the androgen biosynthesis pathway, which is crucial for the proliferation of prostate cancer cells. The enzyme CYP17A1 plays a pivotal role in converting pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT). By inhibiting CYP17A1, this compound effectively shuts down androgen production, depriving the androgen receptor (AR) of its ligand and thereby inhibiting tumor growth.
Caption: this compound inhibits CYP17A1, blocking androgen synthesis and subsequent tumor growth.
Quantitative Data Summary
The following tables summarize the quantitative improvements observed with various novel this compound Acetate formulations compared to conventional forms (raw drug or Zytiga®).
Table 1: Pharmacokinetic Parameter Enhancement
| Formulation Type | Animal Model | Key Finding | Fold Increase (vs. Control) | Reference |
| Nanocrystal Tablets | Rats | Cmax | 3.51 | [7][15][16] |
| AUC0–t | 2.80 | [7][15][16] | ||
| Supersaturated Silica-Lipid Hybrids (SLH) | Rats | Bioavailability | 31 (vs. unformulated) | [2] |
| Bioavailability | 1.43 (vs. Zytiga®) | [2] | ||
| Self-Nanoemulsifying Drug Delivery (SNEDDS) | Rats | Bioavailability | 2.5 | [12] |
| Enteric-Coated LC-SNEDDS | Rats | Bioavailability | 7.32 | [11] |
| Nano-amorphous Formulation | Beagle Dogs | Bioavailability | >10 |
Table 2: In Vitro Performance and Cellular Activity
| Formulation Type | Cell Line | Key Finding | Result | Reference |
| Solid Lipid Nanoparticles (SLNs) | PC-3 | IC50 Value | 12.5-fold reduction vs. free drug | [9] |
| Nanostructured Lipid Carriers (NLCs) | DU-145 | IC50 Value | 50-fold reduction vs. free drug | [17][18] |
| SNEDDS | PC-3 | Therapeutic Potential | 3.69-fold higher vs. suspension | [12] |
| Gold Nanoparticles (AbEzSvGNPs) | DU-145 | IC50 Value | 4.21 µM | [19] |
| PC-3 | IC50 Value | 5.58 µM | [19] | |
| ssSNEDDS | PC-3 | Anticancer Activity | Significantly enhanced vs. free AA | [10] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of selected novel this compound Acetate delivery systems, based on published methodologies.
This protocol is adapted from the methodology for preparing nanocrystal tablets to enhance oral bioavailability.[7][15][16][20]
Materials:
-
This compound Acetate (AA)
-
Poloxamer 407 (P407)
-
Poloxamer 188 (P188)
-
Zirconium oxide beads (0.2–0.4 mm)
-
Deionized water
-
Planetary ball mill
-
High-speed shear homogenizer
-
Lyophilizer
Procedure:
-
Preparation of Initial Suspension:
-
Accurately weigh 1.5 g of AA, 262.5 mg of P407, and 37.5 mg of P188.
-
Add the powders to 15 mL of deionized water.
-
Mix the components using ultrasound and then high-speed shear at 9000 rpm for 3 minutes to form a uniform initial suspension.
-
-
Wet Milling:
-
Transfer the suspension to the milling chamber of a planetary ball mill containing 60 g of zirconium oxide beads.
-
Mill the suspension at an optimized speed (e.g., 500 rpm) for a specified duration (e.g., 2 hours). The exact parameters may require optimization.
-
-
Separation and Lyophilization:
-
After milling, separate the nanocrystal suspension from the milling beads.
-
Freeze the nanocrystal suspension at -80°C.
-
Lyophilize the frozen suspension to obtain a dry nanocrystal powder.
-
-
Characterization:
-
Particle Size and Zeta Potential: Re-disperse the lyophilized powder in deionized water and measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Morphology: Observe the shape and surface of the nanocrystals using Transmission Electron Microscopy (TEM).
-
Crystallinity: Analyze the physical state of AA in the nanocrystals using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Caption: Workflow for the preparation of this compound Acetate nanocrystals.
This protocol is based on the development of SLNs for improved oral bioavailability and anticancer activity.[8][9][21][22]
Materials:
-
This compound Acetate (AA)
-
Solid Lipid (e.g., Glyceryl monostearate - GMS)
-
Surfactant (e.g., Tween 80)
-
Stabilizer/Co-surfactant (e.g., Poloxamer 407)
-
Organic Solvent (e.g., Dichloromethane)
-
Aqueous phase (deionized water)
-
High-pressure homogenizer or Probe sonicator
Procedure:
-
Preparation of Organic Phase:
-
Dissolve a specific amount of AA and the solid lipid (e.g., 50 mg GMS) in a minimal amount of a suitable organic solvent.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., 4% Tween 80) and stabilizer (e.g., 1.5% Poloxamer 407) in deionized water. Heat the solution to the same temperature as the lipid phase (approximately 5-10°C above the melting point of the lipid).
-
-
Emulsification:
-
Add the organic phase to the hot aqueous phase under continuous stirring to form a primary emulsion.
-
Homogenize the primary emulsion at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
-
Nanoparticle Formation:
-
Subject the hot emulsion to high-pressure homogenization or probe sonication for a defined period to reduce the droplet size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Particle Analysis: Measure particle size, PDI, and zeta potential using DLS.
-
Entrapment Efficiency: Determine the amount of AA entrapped in the SLNs by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and quantifying the free drug in the supernatant using a validated analytical method like HPLC. The formula is: Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Release: Conduct drug release studies using a dialysis bag method in simulated gastric and intestinal fluids.
-
This protocol evaluates the anticancer efficacy of the formulated this compound Acetate.[9][17]
Materials:
-
Prostate cancer cell line (e.g., PC-3 or DU-145)
-
Cell culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
AA-loaded formulation (e.g., SLNs) and free AA suspension (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the prostate cancer cells in 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of the AA-loaded formulation and the free AA suspension in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the test and control formulations. Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability (%) for each concentration relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
References
- 1. Oral formulation strategies to improve the bioavailability and mitigate the food effect of this compound acetate [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of this compound acetate oral bioavailability by supersaturated-silica lipid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. icr.ac.uk [icr.ac.uk]
- 6. This compound Improves Survival in Metastatic Prostate Cancer - NCI [cancer.gov]
- 7. Development of this compound Acetate Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Chara… [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Systematic Development of Solid Lipid Nanoparticles of this compound Acetate with Improved Oral Bioavailability and Anticancer Activity for Prostate Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Enhancing the pharmacokinetics of this compound acetate through lipid-based formulations: addressing solubility and food effect challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Augmented experimental design for bioavailability enhancement: a robust formulation of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of this compound Acetate Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Characterization, In Vitro Dissolution and Pharmacokinetic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. Enhancing Bioavailability of this compound Acetate by Nanostructured Lipid Carriers: In Vivo, In Vitro Characterization and Cytotoxicity Assessment | Sciety [sciety.org]
- 19. Survivin-targeted nanomedicine for increased potency of this compound and enzalutamide against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. researchgate.net [researchgate.net]
The Tumor Microenvironment's Role in Abiraterone Resistance: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a detailed overview of the mechanisms by which the tumor microenvironment (TME) contributes to Abiraterone resistance in prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering insights into key signaling pathways and providing detailed protocols for relevant in vitro experiments.
Introduction
This compound acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), effectively inhibits androgen biosynthesis, leading to tumor regression. However, the development of resistance is a significant clinical challenge. Emerging evidence underscores the critical role of the tumor microenvironment (TME) in fostering this resistance. The TME, a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, can protect cancer cells from therapy through a variety of mechanisms. This document will explore the contributions of key TME components to this compound resistance and provide protocols to investigate these interactions.
Key Components of the Tumor Microenvironment Inducing this compound Resistance
The TME orchestrates a multifaceted resistance to this compound through the interplay of various cellular and acellular components.
Cancer-Associated Fibroblasts (CAFs)
CAFs are a prominent cell type in the prostate TME and are known to promote tumor progression and therapy resistance.[1] They contribute to this compound resistance through paracrine signaling, secreting growth factors and chemokines that support cancer cell survival and proliferation. One key mechanism involves the secretion of C-C motif chemokine ligand 5 (CCL5), which can activate the AKT signaling pathway in prostate cancer cells, leading to the upregulation of the androgen receptor (AR) and promoting resistance to AR-targeted therapies.
Tumor-Associated Macrophages (TAMs)
TAMs, particularly those with an M2-like phenotype, are abundant in the prostate TME and are associated with poor prognosis.[2] They can promote this compound resistance by secreting various cytokines and chemokines. For instance, TAMs can secrete CCL2, which, through the CCR2 receptor on cancer cells, can induce the expression of genes associated with survival and proliferation.[3] Furthermore, TAMs can be a source of cytokines like Interleukin-6 (IL-6), which activates the STAT3 signaling pathway, a known driver of therapy resistance in prostate cancer.[4]
Hypoxia
Hypoxia, or low oxygen tension, is a common feature of solid tumors and is a significant driver of therapeutic resistance.[5][6] In the context of this compound, hypoxia can lead to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that upregulates genes involved in cell survival, angiogenesis, and metabolic adaptation.[7] This altered metabolic state, often referred to as the Warburg effect, can reduce the efficacy of this compound.[7]
Secreted Factors: Cytokines and Extracellular Vesicles
The TME is awash with a complex milieu of secreted factors that mediate intercellular communication and drive resistance.
-
Cytokines: Pro-inflammatory and immunomodulatory cytokines play a pivotal role in this compound resistance.
-
Interleukin-6 (IL-6): Elevated levels of IL-6 are associated with resistance to this compound.[4][8] IL-6, often secreted by TAMs and CAFs, activates the JAK/STAT3 pathway in prostate cancer cells, promoting their survival and proliferation despite androgen deprivation.[4]
-
Transforming Growth Factor-beta (TGF-β): The TGF-β signaling pathway is frequently upregulated in drug-resistant prostate cancer.[9] TGF-β can promote an epithelial-to-mesenchymal transition (EMT), a process that has been linked to therapy resistance.
-
-
Extracellular Vesicles (EVs) and Exosomes: These small, membrane-bound vesicles are secreted by both cancer and stromal cells and can transfer proteins, lipids, and nucleic acids to recipient cells, thereby altering their phenotype. Exosomes from stromal cells can be taken up by cancer cells and deliver cargo that promotes survival and resistance to this compound.[10][11]
Data Presentation
The following tables summarize quantitative data on the effect of TME components on this compound sensitivity.
| Cell Line | Condition | This compound IC50 (μM) | Fold Change in Resistance | Reference |
| LNCaP | Monoculture | 0.1 - 0.3 | - | [12] |
| LNCaP-AAr | This compound Resistant | >10 | >33 | [13] |
| C4-2B | Parental | ~5 | - | [14] |
| C4-2B AbiR | This compound Resistant | >20 | >4 | [14] |
| PC-3 | This compound Resistant | 10 (treatment dose) | N/A | [15] |
Table 1: this compound IC50 Values in Prostate Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. "AAr" and "AbiR" denote cell lines made resistant to this compound.
| Cytokine | Patient Cohort | Concentration (pg/mL) - Resistant vs. Sensitive | p-value | Reference |
| IL-6 | mCRPC patients on this compound/Enzalutamide | Higher in resistant group | < 0.05 | [4] |
| IL-10 | mCRPC patients on this compound/Enzalutamide | Higher in resistant group | < 0.05 | [4] |
| GM-CSF | mCRPC patients on this compound/Enzalutamide | Higher in resistant group | < 0.05 | [4] |
| FGF | mCRPC patients on this compound/Enzalutamide | Higher in resistant group | < 0.05 | [4] |
Table 2: Pre-treatment Cytokine Levels and Association with Resistance to this compound/Enzalutamide. Data from a study on patients with metastatic castration-resistant prostate cancer (mCRPC).
Mandatory Visualizations
Caption: Key signaling pathways in the TME driving this compound resistance.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Cancer-Associated Fibroblasts Modify the Response of Prostate Cancer Cells to Androgen and Anti-Androgens in Three-Dimensional Spheroid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-associated macrophages promote prostate cancer migration through activation of the CCL22–CCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic hypoxia favours adoption to a castration-resistant cell state in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. clinicsofoncology.org [clinicsofoncology.org]
- 8. Comparative Analysis of Cytokine Expression Profiles in Prostate Cancer Patients [mdpi.com]
- 9. Loss of expression of transforming growth factor-beta receptors is associated with poor prognosis in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Exosomes from prostate cancer cell lines: Isolation optimisation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biocat.com [biocat.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Identifying Novel Therapeutic Targets Downstream of Abiraterone Action
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and validating novel therapeutic targets that emerge downstream of Abiraterone action in prostate cancer. The protocols outlined below are intended to facilitate the discovery of new therapeutic strategies to overcome drug resistance and improve patient outcomes.
Introduction to this compound and Mechanisms of Resistance
This compound acetate is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It functions by irreversibly inhibiting cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in androgen biosynthesis.[2][3] By blocking CYP17A1, this compound effectively reduces the production of testosterone and other androgens that drive prostate cancer cell growth.[4][5] However, despite its initial efficacy, a significant number of patients develop resistance to this compound, leading to disease progression.[6][7]
Understanding the molecular mechanisms underlying this compound resistance is paramount for the identification of novel therapeutic targets. Key resistance pathways include:
-
Reactivation of Androgen Receptor (AR) Signaling: This can occur through various mechanisms such as AR gene amplification or overexpression, mutations in the AR gene that allow activation by other steroids, and the expression of constitutively active AR splice variants (AR-Vs), most notably AR-V7.[6][8]
-
Upregulation of Steroidogenesis: Tumor cells can adapt by upregulating CYP17A1 or other enzymes involved in androgen synthesis, thereby overcoming the inhibitory effect of this compound.[9]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent their dependence on AR signaling. Prominent among these are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the ErbB2 (HER2) signaling pathways.[6][10]
-
Metabolic Reprogramming: Alterations in cellular metabolism can provide cancer cells with the necessary building blocks and energy to survive and proliferate despite androgen deprivation.
-
DNA Damage Repair (DDR) Pathway Alterations: Defects in DNA repair pathways, particularly homologous recombination repair (HRR), are present in a subset of prostate cancers and can influence the response to therapy.
These resistance mechanisms provide a rich landscape of potential downstream therapeutic targets.
Novel Therapeutic Targets Downstream of this compound
Several promising therapeutic targets have been identified in the context of this compound resistance. These can be broadly categorized as those that restore sensitivity to AR-directed therapies and those that exploit new vulnerabilities in AR-independent pathways.
Table 1: Novel Therapeutic Targets and Corresponding Inhibitors
| Target Category | Specific Target | Rationale for Targeting | Example Inhibitors/Strategies |
| AR Signaling Axis | Androgen Receptor Splice Variants (e.g., AR-V7) | AR-Vs are constitutively active and drive resistance to AR-targeted therapies. | Niclosamide |
| Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) | AKR1C3 is involved in the synthesis of androgens and its expression is upregulated in response to AR signaling inhibitors. | Indomethacin, other NSAIDs | |
| DNA Damage Repair | Poly (ADP-ribose) Polymerase (PARP) | Tumors with mutations in HRR genes (e.g., BRCA1/2) are sensitive to PARP inhibition (synthetic lethality). | Olaparib, Rucaparib, Niraparib |
| Cell Survival Pathways | B-cell lymphoma 2 (Bcl-2) | Bcl-2 is an anti-apoptotic protein that can be overexpressed in advanced prostate cancer, contributing to cell survival. | Venetoclax (ABT-199), Navitoclax (ABT-263) |
| Phosphoinositide 3-kinase (PI3K) / AKT | The PI3K/AKT pathway is a key survival pathway often activated in response to AR inhibition. | Ipatasertib, Capivasertib | |
| Other Emerging Targets | Prostaglandin E Synthase-3 (PTGES3) | Identified via CRISPR screens as a novel regulator of AR. | Small molecule inhibitors (preclinical) |
| Cryptochrome Circadian Regulator 1 (CRY1) | A "clock" gene involved in DNA damage repair and regulated by AR. | Preclinical investigation |
Quantitative Data on Novel Therapeutic Strategies
The following tables summarize key quantitative data from preclinical and clinical studies evaluating therapies targeting novel downstream pathways in the context of this compound resistance.
Table 2: Efficacy of PARP Inhibitors in Combination with this compound in mCRPC
| Trial (Phase) | Patient Population | Treatment Arms | Primary Endpoint | Result | Hazard Ratio (95% CI) |
| PROpel (Phase III) | First-line mCRPC (unselected for HRR mutations) | Olaparib + this compound vs. Placebo + this compound | Radiographic Progression-Free Survival (rPFS) | Median rPFS: 24.8 vs. 16.6 months | 0.66 (0.54-0.81) |
| MAGNITUDE (Phase III) | First-line mCRPC (HRR-positive cohort) | Niraparib + this compound vs. Placebo + this compound | Radiographic Progression-Free Survival (rPFS) | Median rPFS: 16.5 vs. 13.7 months | 0.73 (0.56-0.96) |
| MAGNITUDE (Phase III) | First-line mCRPC (BRCA1/2 subgroup) | Niraparib + this compound vs. Placebo + this compound | Radiographic Progression-Free Survival (rPFS) | Median rPFS: Not Reached vs. 10.9 months | 0.53 (0.36-0.79) |
Data from the MAGNITUDE trial showed a significant benefit for the combination therapy in patients with HRR gene alterations, particularly those with BRCA1/2 mutations.[7]
Table 3: Preclinical Efficacy of Targeting AKR1C3 and Bcl-2
| Target | Model System | Treatment | Key Finding |
| AKR1C3 | This compound-resistant prostate cancer xenografts | Indomethacin + this compound | Combination significantly inhibited tumor growth compared to either agent alone.[11] |
| Bcl-2/Bcl-xL | Docetaxel-resistant prostate cancer xenografts | ABT-737 (Bcl-2/Bcl-xL inhibitor) + Docetaxel | Combination therapy significantly inhibited tumor growth compared to either therapy alone.[12] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Knockout Screen to Identify Novel Resistance Genes
This protocol outlines a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
1. Cell Line Preparation:
- Select a prostate cancer cell line sensitive to this compound (e.g., LNCaP).
- Generate a stable cell line expressing Cas9 nuclease.
2. Lentiviral sgRNA Library Transduction:
- Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure most cells receive a single sgRNA.
- Maintain a sufficient number of cells to ensure adequate library representation (at least 200-500 cells per sgRNA).
3. Drug Selection and Cell Culture:
- After transduction, select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
- Split the cell population into two groups: one treated with DMSO (vehicle control) and the other with a lethal dose of this compound (determined by a prior dose-response curve).
- Culture the cells for 14-21 days, allowing for the selection of resistant clones in the this compound-treated group.
4. Genomic DNA Extraction and Sequencing:
- Harvest cells from both the DMSO- and this compound-treated populations.
- Extract genomic DNA from each population.
- Amplify the integrated sgRNA sequences using PCR.
- Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both populations.
5. Data Analysis:
- Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control.
- Genes targeted by these enriched sgRNAs are candidate resistance genes.
Protocol 2: Validation of Candidate Therapeutic Targets
This protocol describes the steps to validate a candidate gene identified from the CRISPR screen.
1. Generation of Individual Gene Knockout Cell Lines:
- Design 2-3 independent sgRNAs targeting the candidate gene.
- Generate stable knockout cell lines in the parental this compound-sensitive cell line using CRISPR-Cas9.
- Confirm gene knockout at the DNA, RNA, and protein levels.
2. In Vitro Functional Assays:
- Cell Viability/Proliferation Assays: Treat the knockout and control cell lines with a range of this compound concentrations and measure cell viability (e.g., using CellTiter-Glo or MTT assays) to confirm the resistance phenotype.
- Colony Formation Assays: Assess the long-term proliferative capacity of knockout cells in the presence of this compound.
- Apoptosis Assays: Determine if the knockout of the candidate gene protects cells from this compound-induced apoptosis (e.g., using Annexin V staining).
3. In Vivo Xenograft Studies:
- Implant the knockout and control cells into immunocompromised mice.
- Once tumors are established, treat the mice with this compound or vehicle control.
- Monitor tumor growth over time. A reduced response to this compound in the knockout tumor group validates the in vivo role of the gene in resistance.
4. Mechanism of Action Studies:
- Perform transcriptomic (RNA-seq) and proteomic analyses to identify signaling pathways altered by the loss of the candidate gene.
- Investigate the interaction of the candidate protein with other cellular components to elucidate its function in the context of this compound action and resistance.
Visualizations
Caption: this compound action, resistance mechanisms, and novel therapeutic targets.
Caption: Experimental workflow for a CRISPR-Cas9 knockout screen.
Caption: Workflow for the validation of a candidate therapeutic target.
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 5. Clinical Development of PARP Inhibitors in Treating Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibitor Plus this compound Benefits Subgroups of Patients With Metastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 8. A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of AKR1C3 activation overcomes resistance to this compound in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bcl-2 family inhibition sensitizes human prostate cancer cells to docetaxel and promotes unexpected apoptosis under caspase-9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Future Perspectives on Abiraterone Combination Strategies for Cancer Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a potent and specific inhibitor of CYP17A1, has become a cornerstone in the treatment of advanced prostate cancer. By blocking the synthesis of androgens in the testes, adrenal glands, and within the tumor microenvironment, this compound effectively targets the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression. However, the emergence of resistance mechanisms inevitably limits the long-term efficacy of this compound monotherapy. To overcome these challenges and enhance therapeutic outcomes, extensive research has focused on combining this compound with other anticancer agents. This document provides a comprehensive overview of future perspectives on this compound combination strategies, complete with detailed application notes, experimental protocols, and a summary of key clinical trial data.
Rationale for Combination Therapies
The primary driver for exploring this compound combinations is the development of resistance. Mechanisms of resistance are multifaceted and include:
-
Androgen Receptor (AR) Alterations: Amplification, overexpression, mutations, and the expression of constitutively active AR splice variants (like AR-V7) can lead to ligand-independent AR signaling.
-
Upregulation of Steroidogenesis: Increased expression of CYP17A1 can lead to a rebound in intratumoral androgen synthesis.
-
Activation of Alternative Signaling Pathways: Pathways such as the PI3K/Akt and MAPK pathways can be activated to promote tumor growth independently of AR signaling.
-
DNA Damage Repair (DDR) Deficiencies: A subset of prostate cancers harbor mutations in DDR genes, such as BRCA1/2, making them susceptible to specific targeted therapies.
Combination strategies aim to address these resistance mechanisms by co-targeting multiple oncogenic pathways, thereby achieving synergistic antitumor effects and delaying or overcoming resistance.
Key this compound Combination Strategies and Clinical Data
Combination with PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. The combination of this compound with PARP inhibitors has demonstrated a strong synergistic effect.
| Clinical Trial | Combination Therapy | Patient Population | Key Efficacy Endpoints |
| AMPLITUDE | Niraparib + this compound Acetate + Prednisone (AAP) | Metastatic Castration-Sensitive Prostate Cancer (mCSPC) with HRR gene alterations | rPFS (BRCA1/2 subgroup): HR 0.52 (95% CI, 0.37–0.72), p < 0.0001. Median rPFS not reached with combination vs. 29.5 months with AAP alone.[1][2] rPFS (Overall HRR population): HR 0.63 (95% CI, 0.49–0.80), p = 0.0001.[1][3][4] |
| MAGNITUDE | Niraparib + this compound Acetate + Prednisone (AAP) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) with HRR gene alterations | rPFS (BRCA1/2 subgroup): HR 0.53 (95% CI, 0.36–0.79), p = 0.001. Median rPFS 16.6 months with combination vs. 10.9 months with AAP alone.[5] rPFS (Overall HRR+ cohort): HR 0.73 (95% CI, 0.56-0.96), p=0.022. Median rPFS 16.5 months vs 13.7 months.[5][6] Overall Survival (OS) (BRCA+ subgroup, final analysis): HR 0.788 (95% CI, 0.554-1.120), nominal p = 0.1828. Median OS 30.4 months vs. 28.6 months.[7][8] |
Combination with Chemotherapy
Combining this compound with taxane-based chemotherapy aims to target both androgen-dependent and -independent cancer cell populations.
| Clinical Trial | Combination Therapy | Patient Population | Key Efficacy Endpoints |
| PEACE-1 | This compound + ADT + Docetaxel | De novo Metastatic Castration-Sensitive Prostate Cancer (mCSPC) | rPFS: HR 0.50 (99.9% CI, 0.34–0.71), p < 0.0001. Median rPFS 4.46 years with triplet vs. 2.03 years with ADT + docetaxel.[9][10] Overall Survival (OS): HR 0.75 (95.1% CI, 0.59–0.95), p = 0.017. Median OS not reached with triplet vs. 4.43 years with ADT + docetaxel.[9][10][11] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway and this compound's Mechanism of Action```dot
Caption: Workflow for preclinical evaluation of this compound combinations.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT/MTS)
Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound acetate (dissolved in DMSO)
-
Combination drug (dissolved in appropriate solvent)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours (or other desired time points) at 37°C and 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Synergy Analysis (Chou-Talalay Method)
Objective: To quantitatively determine if the combination of this compound and another drug results in synergistic, additive, or antagonistic effects.
Protocol:
-
Data Input: Use the dose-response data from the cell viability assay for single agents and their combinations.
-
Software Analysis: Utilize software like CompuSyn to analyze the data based on the Chou-Talalay method. [12][13][14][15]3. Combination Index (CI) Calculation: The software will calculate the Combination Index (CI) for different effect levels (fractions affected, Fa).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Visualization: Generate Fa-CI plots and isobolograms to visualize the drug interaction over a range of concentrations and effect levels.
Western Blot Analysis for AR and AR-V7
Objective: To assess the effect of this compound combination therapy on the expression levels of full-length androgen receptor (AR) and the AR-V7 splice variant.
Materials:
-
Treated prostate cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-AR (N-terminal domain)
-
Anti-AR-V7 specific antibody
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-AR at 1:1000, anti-AR-V7 at 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:10000) for 1 hour at room temperature. [16]8. Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Perform densitometry to quantify changes in protein expression, normalizing to the loading control.
In Vivo Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound combination therapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., male athymic nude mice)
-
Prostate cancer cells (e.g., 22Rv1) mixed with Matrigel
-
This compound acetate (formulated for oral gavage)
-
Combination drug (formulated for appropriate administration route)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 million prostate cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle, this compound alone, combination drug alone, combination therapy). Administer treatments as per the planned schedule and dosage. For oral gavage, this compound acetate can be suspended in a suitable vehicle.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC, Western blot).
Immunohistochemistry (IHC) for AR-V7 in Tumor Tissue
Objective: To detect the expression and localization of AR-V7 in xenograft tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum)
-
Primary antibody: Anti-AR-V7
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded ethanol series to water. [17][18]2. Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer. [17][18]3. Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with a blocking solution.
-
Primary Antibody Incubation: Incubate sections with the anti-AR-V7 primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by streptavidin-HRP and the DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
Quantification of this compound in Plasma by LC-MS/MS
Objective: To measure the concentration of this compound in plasma samples from in vivo studies for pharmacokinetic analysis.
Materials:
-
Plasma samples
-
This compound standard
-
D4-abiraterone (internal standard)
-
Acetonitrile (for protein precipitation)
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Preparation:
-
Thaw plasma samples.
-
To 100 µL of plasma, add the internal standard (D4-abiraterone).
-
Precipitate proteins by adding acetonitrile, then vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate this compound and the internal standard on a C18 column using a suitable mobile phase gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.
-
Future Directions and Conclusion
The landscape of this compound combination therapies is rapidly evolving. Ongoing research is focused on:
-
Identifying Predictive Biomarkers: To select patients most likely to benefit from specific combination therapies.
-
Exploring Novel Combinations: Including immunotherapy (e.g., checkpoint inhibitors), other targeted therapies, and radioligand therapies.
-
Optimizing Dosing and Scheduling: To maximize efficacy and minimize toxicity.
-
Understanding and Overcoming Tertiary Resistance: That may emerge after treatment with combination therapies.
References
- 1. urotoday.com [urotoday.com]
- 2. researchgate.net [researchgate.net]
- 3. urologytimes.com [urologytimes.com]
- 4. AMPLITUDE: Extended Radiographic PFS With Niraparib Plus this compound | GU Oncology Now [guoncologynow.com]
- 5. Niraparib and this compound Acetate for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Niraparib and this compound Acetate plus Prednisone in Metastatic Castration-resistant Prostate Cancer: Final Overall Survival Analysis for the Phase 3 MAGNITUDE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEACE-1 Trial: Addition of this compound Plus Prednisone to ADT and Docetaxel in De Novo Metastatic Castration-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 10. This compound plus prednisone added to androgen deprivation therapy and docetaxel in de novo metastatic castration-sensitive prostate cancer (PEACE-1): a multicentre, open-label, randomised, phase 3 study with a 2 × 2 factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEACE-1 this compound Plus Androgen-Deprivation Therapy and Docetaxel Boosts Survival in Metastatic Castration-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 12. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 13. scilit.com [scilit.com]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. img.abclonal.com [img.abclonal.com]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. bosterbio.com [bosterbio.com]
Safety Operating Guide
Safeguarding Laboratory Personnel: Proper Disposal Procedures for Abiraterone
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of abiraterone, a potent pharmaceutical compound used in cancer research and therapy, are critical to ensure the safety of laboratory personnel and prevent environmental contamination. This compound and materials contaminated with it are classified as cytotoxic and hazardous waste and must be managed according to stringent protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound and related waste materials in a laboratory setting.
Quantitative Data for this compound Disposal and Decontamination
The following table summarizes key quantitative data for the safe handling and disposal of this compound waste. Adherence to these parameters is crucial for effective decontamination and regulatory compliance.
| Parameter | Value | Application | Source(s) |
| Primary Disposal Method | High-Temperature Incineration | Ultimate destruction of this compound and contaminated materials. | [1] |
| Incineration Temperature | 800°C - 1200°C | Ensures complete chemical breakdown of the cytotoxic compound. | [1] |
| Surface Decontamination Solutions | 0.5% Sodium Hypochlorite | Effective for vigorous decontamination of surfaces. | [2] |
| 70% Isopropanol | General purpose disinfectant and cleaning agent. | [2][3] | |
| 10⁻² M Sodium Dodecyl Sulphate (SDS) in 80:20 Isopropanol | Alternative for vigorous chemical decontamination. | [2] | |
| Chemical Degradation Conditions | Acidic Hydrolysis | 1 mL of 0.1 N HCl at 60°C for 30 minutes. | [4] |
| Alkaline Hydrolysis | 1 mL of 0.1 N NaOH at 60°C for 30 minutes. | [4] | |
| Oxidative Degradation | 1 mL of 3% H₂O₂ at 60°C for 30 minutes. | [4] |
Experimental Protocols for Safe this compound Disposal
The following protocols provide detailed methodologies for the segregation, decontamination, and disposal of various types of this compound-contaminated waste generated in a laboratory setting.
Protocol 1: Segregation and Collection of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before handling any this compound waste, don appropriate PPE, including two pairs of chemotherapy-tested nitrile gloves, a disposable, solid-front, back-closing gown, and safety glasses with side shields.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol. These containers should be red or marked with a red label.[1][5]
-
Solid Waste Disposal:
-
Storage: Store sealed cytotoxic waste containers in a designated, secure area with limited access until collection by a licensed hazardous waste disposal service.
Protocol 2: Management of Liquid this compound Waste
-
Aqueous Solutions: Collect aqueous waste containing this compound in a dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container.
-
Solvent Waste: Collect organic solvent waste containing this compound in a separate, appropriately labeled, and sealed container compatible with the solvent.
-
Chemical Neutralization (for aqueous waste, if institutional policy permits):
-
Note: This procedure should only be performed by trained personnel in a chemical fume hood and in accordance with institutional safety guidelines. The ultimate disposal method remains incineration.
-
Acidic/Alkaline Hydrolysis: While this compound is known to degrade under acidic and alkaline conditions, a specific, validated protocol for its complete neutralization for disposal purposes is not widely established. Therefore, this method should be approached with caution and primarily for decontamination of solutions before collection for incineration.
-
For small volumes, careful adjustment of the pH to either highly acidic or alkaline conditions followed by a suitable reaction time may be considered, with the understanding that the resulting solution is still treated as hazardous waste.
-
-
Disposal: All liquid waste containing this compound must be collected by a licensed hazardous waste disposal service for high-temperature incineration. Do not pour this compound solutions down the drain.[7][8]
Protocol 3: Decontamination of Laboratory Surfaces and Equipment
-
Preparation: Ensure all personnel involved in the cleanup are wearing the prescribed PPE.
-
Initial Cleanup: Use absorbent pads to soak up any spills. Place the used pads in the cytotoxic solid waste container.
-
Decontamination Procedure:
-
Reusable Equipment:
-
Immerse reusable glassware and non-porous materials in a 10% bleach solution for 24 hours for decontamination.[6]
-
Thoroughly rinse with water after soaking.
-
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[8]
Visualizing the this compound Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. AQbD Driven Development of an RP-HPLC Method for the Quantitation of this compound Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. unthsc.edu [unthsc.edu]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Abiraterone
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent pharmaceutical compounds like Abiraterone is paramount. Adherence to strict safety protocols, particularly the correct use of personal protective equipment (PPE), is the first and most critical line of defense against potential exposure. This guide provides essential, immediate safety and logistical information, including detailed PPE requirements, operational procedures, and disposal plans to foster a safe laboratory environment.
This compound and its acetate salt are classified as hazardous drugs, with potential reproductive toxicity and the ability to cause organ damage through prolonged or repeated exposure.[1][2][3] Therefore, a cautious approach that aligns with guidelines for handling potent and cytotoxic compounds is imperative.
Recommended Personal Protective Equipment
The selection and proper use of PPE are crucial to minimize the risk of exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent pharmaceutical compounds.[4]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves.[4] | Provides a robust barrier against skin contact and absorption. The outer glove should be changed immediately upon contamination.[4] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[4] | Protects the body from spills and aerosol exposure.[4] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][4] | Safeguards against splashes and airborne particles entering the eyes.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment device.[4] | Prevents inhalation of the powdered compound, a primary route of exposure.[4] |
Experimental Protocol: Safe Handling of this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.[4]
1. Preparation:
-
Designate a specific work area for handling this compound. This area should be clearly marked and located in a low-traffic section of the laboratory.[4]
-
Ensure adequate ventilation, such as a chemical fume hood or a ventilated enclosure, especially for high-energy operations.[1][5]
-
Assemble all necessary PPE: two pairs of chemotherapy-tested nitrile gloves, a disposable gown, safety glasses with side shields or a face shield, and a NIOSH-approved respirator.[4]
-
Gather all required materials for the procedure.
2. Donning PPE:
-
The correct sequence for putting on PPE is crucial to prevent contamination.
-
The recommended order is: gown, inner gloves, respirator, safety glasses/face shield, and outer gloves.[4]
3. Handling this compound:
-
Handle the compound within a designated containment device (e.g., chemical fume hood) to minimize aerosol generation.
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
4. Doffing PPE:
-
To prevent cross-contamination, remove PPE in the reverse order of donning, being careful to avoid contaminating skin and clothing.[4]
-
The outer gloves should be removed first, followed by the gown, safety glasses/face shield, respirator, and finally the inner gloves.[4]
5. Disposal:
-
All disposable PPE (gloves, gown, etc.) contaminated with this compound should be considered hazardous waste.[6]
-
Place all contaminated disposable items in a properly labeled, sealed waste container.[7]
-
Empty this compound containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[4]
-
Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.[2]
Below is a diagram illustrating the safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
